molecular formula C10H9NO2 B1297451 Methyl 2-(cyanomethyl)benzoate CAS No. 5597-04-6

Methyl 2-(cyanomethyl)benzoate

Cat. No.: B1297451
CAS No.: 5597-04-6
M. Wt: 175.18 g/mol
InChI Key: CMADSXVGXNLKHA-UHFFFAOYSA-N
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Description

Methyl 2-(cyanomethyl)benzoate is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-(cyanomethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-(cyanomethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(cyanomethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMADSXVGXNLKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971371
Record name Methyl 2-(cyanomethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5597-04-6
Record name Methyl 2-(cyanomethyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(Cyanomethyl)benzoate
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Foundational & Exploratory

physical and chemical properties of "Methyl 2-(cyanomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-(cyanomethyl)benzoate for Researchers and Drug Development Professionals

Introduction

Methyl 2-(cyanomethyl)benzoate, a bifunctional organic molecule, serves as a significant building block in synthetic chemistry. Its structure, incorporating a methyl ester, a nitrile group, and an ortho-substituted benzene ring, offers a versatile platform for the synthesis of more complex molecules. For researchers and professionals in drug development, understanding the nuanced physicochemical properties, reactivity, and handling of this compound is paramount. This guide provides a comprehensive technical overview of Methyl 2-(cyanomethyl)benzoate, moving beyond a simple data sheet to offer insights into its synthesis, reactivity, and analytical characterization, thereby empowering its effective application in research and development. Its documented role as an impurity reference standard for the widely used non-steroidal anti-inflammatory drug (NSAID) Ketoprofen underscores its relevance in pharmaceutical quality control and analysis.[1]

Physicochemical and Structural Properties

The unique arrangement of functional groups in Methyl 2-(cyanomethyl)benzoate dictates its physical properties and chemical behavior. The presence of both a hydrogen bond acceptor (nitrile and ester oxygen) and a lack of hydrogen bond donors influences its solubility and crystalline structure.[2]

Core Identifiers and Properties

A summary of the fundamental properties of Methyl 2-(cyanomethyl)benzoate is presented below.

PropertyValueSource
IUPAC Name methyl 2-(cyanomethyl)benzoate[2]
Synonyms 2-(Cyanomethyl)benzoic Acid Methyl Ester, o-Toluic acid, .alpha.-cyano-, methyl ester[2]
CAS Number 5597-04-6[2]
Molecular Formula C₁₀H₉NO₂[2][3]
Molecular Weight 175.18 g/mol [2]
Physical State White to light yellow crystalline powder/solid
Melting Point 47.0 to 51.0 °C
Boiling Point 133 °C[3]
Topological Polar Surface Area 50.1 Ų[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Structural Analysis and Reactivity Overview

Methyl 2-(cyanomethyl)benzoate's reactivity is governed by its three primary functional regions: the electrophilic carbon of the ester, the electrophilic carbon of the nitrile, and the acidic α-protons of the cyanomethyl group. The ortho-positioning of the cyanomethyl and methyl ester groups can lead to unique intramolecular interactions and cyclization possibilities under certain reaction conditions.

cluster_molecule Methyl 2-(cyanomethyl)benzoate cluster_reactivity Key Reactive Sites C10H9NO2 Ester Ester Hydrolysis/ Amidation Ester->C10H9NO2 Electrophilic Carbonyl Nitrile Nitrile Reduction/ Hydration Nitrile->C10H9NO2 Electrophilic Nitrile Carbon AlphaCarbon α-Carbon Alkylation/ Condensation AlphaCarbon->C10H9NO2 Acidic α-Protons

Caption: Key reactive sites of Methyl 2-(cyanomethyl)benzoate.

The ester group is susceptible to nucleophilic acyl substitution, primarily hydrolysis (acidic or basic) to yield 2-(cyanomethyl)benzoic acid, or transesterification. The nitrile group can be reduced to a primary amine, a crucial transformation for introducing basic centers in drug candidates, or hydrolyzed to a carboxylic acid or amide.[4] The methylene bridge (-CH₂-) is activated by the adjacent electron-withdrawing nitrile group, making its protons acidic and amenable to deprotonation and subsequent alkylation or condensation reactions.

Synthesis and Purification Protocol

While various synthetic routes exist for cyanomethyl benzoates, a common and reliable method involves the nucleophilic substitution of a corresponding halomethyl derivative.[4][5] The following protocol is a representative procedure for the synthesis of Methyl 2-(cyanomethyl)benzoate.

Synthetic Workflow: Nucleophilic Cyanation

Synthesis_Workflow start Methyl 2-(bromomethyl)benzoate + Sodium Cyanide reaction Reaction in Polar Aprotic Solvent (e.g., DMF) Heat (e.g., 40-50°C) start->reaction workup Aqueous Workup (Quench with H₂O) reaction->workup extraction Extraction with Organic Solvent (e.g., EtOAc) workup->extraction purification Purification by Column Chromatography extraction->purification product Methyl 2-(cyanomethyl)benzoate purification->product

Caption: General workflow for the synthesis of Methyl 2-(cyanomethyl)benzoate.

Step-by-Step Experimental Protocol

Objective: To synthesize Methyl 2-(cyanomethyl)benzoate from Methyl 2-(bromomethyl)benzoate.

Materials:

  • Methyl 2-(bromomethyl)benzoate

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)[5]

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF.

  • Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to 40-45°C and stir for 18-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).[5]

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of hexanes:ethyl acetate as the eluent.[5]

  • Characterization: Collect the fractions containing the product and concentrate to yield pure Methyl 2-(cyanomethyl)benzoate. Confirm the structure and purity via spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization (Predicted)

While comprehensive, peer-reviewed experimental spectra for Methyl 2-(cyanomethyl)benzoate are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on established principles.[6] These predictions are invaluable for reaction monitoring and quality control.

Spectroscopic TechniquePredicted Key FeaturesRationale
¹H NMR (CDCl₃, 400 MHz)δ ~7.3-8.0 ppm (m, 4H, Ar-H)δ ~3.9 ppm (s, 2H, -CH₂CN)δ ~3.9 ppm (s, 3H, -OCH₃)The four aromatic protons will appear as a complex multiplet. The methylene protons adjacent to the nitrile and aromatic ring will be a singlet. The methyl ester protons will also be a distinct singlet.
¹³C NMR (CDCl₃, 100 MHz)δ ~167 ppm (C=O)δ ~125-135 ppm (Ar-C)δ ~117 ppm (-C≡N)δ ~52 ppm (-OCH₃)δ ~20 ppm (-CH₂CN)The ester carbonyl carbon is significantly downfield. The six aromatic carbons will appear in the typical aromatic region. The nitrile carbon is characteristic. The methyl and methylene carbons are in the aliphatic region.
FT-IR (ATR)ν ~2250 cm⁻¹ (C≡N stretch)ν ~1720 cm⁻¹ (C=O stretch, ester)ν ~1280 cm⁻¹ (C-O stretch, ester)ν ~3050 cm⁻¹ (Ar C-H stretch)The nitrile stretch is a sharp, medium-intensity band. The ester carbonyl stretch is a strong, sharp band. These two peaks are highly diagnostic for the presence of the key functional groups.[7]
Mass Spectrometry (EI)m/z = 175 (M⁺)m/z = 144 ([M-OCH₃]⁺)m/z = 116 ([M-COOCH₃]⁺)The molecular ion peak should be observed. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).[8][9]

Applications in Drug Development and Organic Synthesis

The utility of Methyl 2-(cyanomethyl)benzoate stems from its capacity to act as a precursor to a variety of more complex structures.

  • Pharmaceutical Intermediate: Its positional isomer, Methyl 3-(cyanomethyl)benzoate, is a known intermediate in the synthesis of pharmaceuticals, including the anti-inflammatory drug Ketoprofen.[10][11] By extension, the ortho-isomer is a valuable synthon for creating libraries of related compounds for drug discovery.

  • Reference Standard: It is specifically used as an impurity reference material for Ketoprofen, which is critical for ensuring the quality and safety of the final drug product.[1]

  • Synthetic Building Block: The dual functionality allows for sequential or orthogonal chemical modifications. For instance, the nitrile can be converted to an amine, which can then be used in cyclization reactions involving the ester group to form heterocyclic scaffolds, a common motif in medicinal chemistry.

Safety, Handling, and Storage

Methyl 2-(cyanomethyl)benzoate is classified as a hazardous substance and requires careful handling to minimize exposure.[2][12]

GHS Hazard Classification
Hazard ClassGHS CodeDescriptionSource
Acute Oral ToxicityH301Toxic if swallowed[2][12]
Acute Dermal ToxicityH311Toxic in contact with skin[2][12]
Acute Inhalation ToxicityH331Toxic if inhaled[2][12]
Skin IrritationH315Causes skin irritation[2][12]
Eye IrritationH319Causes serious eye irritation[2][12]
Safe Handling and Emergency Protocol

Safety_Workflow cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Handling cluster_exposure 3. Exposure Response cluster_storage 4. Storage & Disposal ppe_nodes Safety Goggles Nitrile Gloves Lab Coat handling_nodes Use in Chemical Fume Hood Avoid Dust Inhalation Wash Hands After Use inhalation Inhalation: Move to fresh air. skin Skin Contact: Wash with soap and water. eye Eye Contact: Rinse with water for 15 min. ingestion Ingestion: Call Poison Center immediately. storage_nodes Store in a cool, dry, well-ventilated area. Keep container tightly closed. Dispose as hazardous waste.

Sources

An In-Depth Technical Guide to Methyl 2-(cyanomethyl)benzoate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Methyl 2-(cyanomethyl)benzoate, a bifunctional aromatic compound, serves as a versatile building block in the synthesis of a variety of complex organic molecules and heterocyclic systems. Its unique structure, incorporating both a methyl ester and a cyanomethyl group in an ortho relationship on a benzene ring, provides a valuable scaffold for the construction of key intermediates in medicinal chemistry and materials science. This technical guide offers an in-depth exploration of its chemical identity, synthesis, physical and chemical properties, and its strategic applications, with a particular focus on its role in the development of pharmacologically active agents.

Chemical Identity and Properties

CAS Number: 5597-04-6[1][2]

Molecular Formula: C₁₀H₉NO₂[1][2]

Methyl 2-(cyanomethyl)benzoate is a white to off-white solid at room temperature. A comprehensive summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular Weight 175.19 g/mol [2]
IUPAC Name methyl 2-(cyanomethyl)benzoate[1]
Synonyms 2-(Cyanomethyl)benzoic acid methyl ester, o-Toluic acid, α-cyano-, methyl ester[1]
Appearance White to light yellow powder or crystalsTCI America
Melting Point 47.0 to 51.0 °CTCI EUROPE N.V.
Solubility Soluble in methanol, chloroformTCI EUROPE N.V.

Synthesis of Methyl 2-(cyanomethyl)benzoate: A Strategic Approach

The most common and efficient laboratory-scale synthesis of Methyl 2-(cyanomethyl)benzoate involves a two-step process starting from methyl 2-methylbenzoate. This strategy hinges on the selective free-radical halogenation of the benzylic methyl group, followed by a nucleophilic substitution with a cyanide salt.

Step 1: Synthesis of Methyl 2-(bromomethyl)benzoate

The initial step is the bromination of methyl 2-methylbenzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride. The reaction proceeds via a free-radical chain mechanism, where the benzylic position is selectively brominated due to the stability of the resulting benzylic radical.

Step 2: Cyanation of Methyl 2-(bromomethyl)benzoate

The second step is a nucleophilic substitution reaction where the bromine atom in methyl 2-(bromomethyl)benzoate is displaced by a cyanide ion. This is typically achieved by treating the bromo-ester with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation Methyl_2_methylbenzoate Methyl 2-methylbenzoate NBS_AIBN NBS, AIBN CCl4, Reflux Methyl_2_bromomethylbenzoate Methyl 2-(bromomethyl)benzoate Methyl_2_methylbenzoate->Methyl_2_bromomethylbenzoate Bromination NBS_AIBN->Methyl_2_bromomethylbenzoate KCN_DMF KCN DMF, 40-45 °C Methyl_2_cyanomethylbenzoate Methyl 2-(cyanomethyl)benzoate Methyl_2_bromomethylbenzoate->Methyl_2_cyanomethylbenzoate Nucleophilic Substitution (SN2) KCN_DMF->Methyl_2_cyanomethylbenzoate

A two-step synthesis of Methyl 2-(cyanomethyl)benzoate.
Experimental Protocol: Synthesis of Methyl 2-(cyanomethyl)benzoate

This protocol is adapted from established procedures for similar transformations.[3]

Materials:

  • Methyl 2-(bromomethyl)benzoate

  • Potassium cyanide (KCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF.

  • Carefully add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 40-45 °C and stir for the prescribed time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure Methyl 2-(cyanomethyl)benzoate.

Applications in Organic Synthesis and Drug Discovery

The strategic placement of the cyanomethyl and methyl ester functionalities in Methyl 2-(cyanomethyl)benzoate makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those with a nitrogen atom fused to the benzene ring.

Synthesis of Isoquinoline Derivatives

A significant application of compounds with a similar structural motif is in the synthesis of isoquinoline and isoquinolinone scaffolds. For instance, a related compound, methyl 2-cyanomethyl-3-nitrobenzoate, undergoes reductive cyclization to form 5-nitroisoquinolin-1-one.[4] This intermediate is a key precursor for the synthesis of 5-aminoisoquinolin-1-one (5-AIQ), a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy.[4]

The general synthetic strategy involves the intramolecular cyclization of the cyanomethyl group with the ester functionality, often after a reductive or oxidative transformation of one of the functional groups. This approach provides a powerful tool for the construction of the isoquinoline core, which is a prevalent motif in many natural products and pharmaceuticals.

Isoquinoline_Synthesis Methyl_benzoate Methyl 2-(cyanomethyl)benzoate Reduction Reduction (e.g., DIBAL-H) Methyl_benzoate->Reduction Intermediate Aldehyde Intermediate Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Isoquinolinone Isoquinolin-1-one Derivative Cyclization->Isoquinolinone

General pathway for isoquinolinone synthesis.
Precursor for Other Heterocyclic Systems

The reactivity of the cyanomethyl group and the ester functionality allows for a diverse range of chemical transformations, making Methyl 2-(cyanomethyl)benzoate a versatile starting material for the synthesis of other heterocyclic systems. For example, the cyanomethyl group can participate in condensation reactions with various electrophiles, while the ester can be hydrolyzed, reduced, or converted to other functional groups, providing multiple handles for further synthetic manipulations. While direct examples for the synthesis of benzodiazepines from this specific ortho-isomer are not prevalent in the literature, the general reactivity pattern of related dicarbonyl precursors suggests its potential utility in constructing such seven-membered ring systems.[5]

Safety and Handling

Methyl 2-(cyanomethyl)benzoate is a toxic compound and should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of accidental exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-(cyanomethyl)benzoate is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the presence of two reactive functional groups in a synthetically useful arrangement make it an important intermediate for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal interest. The insights provided in this technical guide are intended to support researchers and drug development professionals in leveraging the full synthetic potential of this important chemical entity.

References

  • Woon, E. C. Y., Dhami, A., Sunderland, P. T., Chalkley, D. A., & Caddick, S. (2006).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588805, Methyl 2-(cyanomethyl)benzoate. Retrieved from [Link]

  • Shuai, S., Mao, J., Zhou, F., Yan, Q., Chen, L., Li, J., Walsh, P. J., & Liang, G. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. The Journal of Organic Chemistry, 89(10), 6793–6797.
  • Kazakova, O. B., Giniyatullina, G. V., Tulyabaev, A. R., & Tolstikov, G. A. (2019).
  • Wang, C.-R., Wang, T.-T., & Wu, J.-C. (2012). Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. E-Journal of Chemistry, 9(3), 1361-1366.
  • Grignon-Dubois, M., & Diaba, F. (1996). Regioselective Introduction of Ethoxycarbonylmethyl and Cyanomethyl Groups into Quinoline and Isoquinoline. Journal of Chemical Research, Synopses, (1), 24-25.
  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ISRN Organic Chemistry, 2012, 976021.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778417, Methyl 2-[(Cyanomethyl)thio]benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 582554, Methyl 2-cyanobenzoate. Retrieved from [Link]

Sources

Spectroscopic Analysis of Methyl 2-(cyanomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document is intended to serve as an in-depth technical guide on the spectroscopic characterization of "Methyl 2-(cyanomethyl)benzoate." However, a comprehensive search of publicly available scientific databases and literature did not yield the detailed, validated experimental spectra (NMR, IR, MS) required for a complete analysis of this specific compound.

Therefore, to fulfill the core requirements of this guide and to provide a robust framework for researchers, we will utilize Methyl Benzoate as a primary illustrative example. The principles of spectral interpretation, experimental design, and data presentation demonstrated herein are directly applicable to the analysis of "Methyl 2-(cyanomethyl)benzoate" once reliable spectral data is obtained.

Introduction: The Imperative of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous structural elucidation of a chemical entity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this characterization process. Each technique provides a unique and complementary piece of the structural puzzle, and together they offer a high-fidelity fingerprint of the molecule.

This guide provides a detailed overview of the expected spectroscopic data for aromatic esters and nitriles, using Methyl Benzoate as a foundational model. The insights and methodologies presented are designed to be directly translatable to the analysis of "Methyl 2-(cyanomethyl)benzoate."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Illustrative Data for Methyl Benzoate (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.04Doublet of doublets2H8.4, 1.6H-2, H-6 (ortho)
7.56Triplet of triplets1H7.4, 1.6H-4 (para)
7.44Triplet2H7.8H-3, H-5 (meta)
3.91Singlet3H--OCH₃

Interpretation and Causality:

  • Aromatic Protons (δ 7.44-8.04): The protons on the benzene ring resonate in the downfield region (7-8 ppm) due to the deshielding effect of the aromatic ring current. The ortho protons (H-2, H-6) are the most deshielded because of their proximity to the electron-withdrawing ester group. The observed splitting patterns (doublet of doublets, triplets) are a direct result of spin-spin coupling with neighboring protons, and the coupling constants (J values) provide information about the relative positions of these protons.

  • Methyl Protons (δ 3.91): The three protons of the methyl ester group appear as a sharp singlet at 3.91 ppm. The singlet multiplicity indicates that there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to an oxygen atom of an ester.

For "Methyl 2-(cyanomethyl)benzoate," one would expect:

  • A more complex aromatic region due to the ortho-disubstitution pattern.

  • A singlet for the methyl ester protons, likely in a similar region to that of methyl benzoate.

  • A singlet for the two protons of the cyanomethyl group (-CH₂CN), the chemical shift of which would be influenced by the adjacent aromatic ring and the cyano group.

Experimental Protocol: Acquiring ¹H NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence). A standard one-pulse experiment is typically sufficient for a preliminary spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Diagram: ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in CDCl₃ transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert acquire Acquire FID insert->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration & Analysis phase->integrate

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

Illustrative Data for Methyl Benzoate (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
167.1C=O (ester)
133.0C-4 (para)
130.3C-1 (ipso)
129.6C-2, C-6 (ortho)
128.4C-3, C-5 (meta)
52.1-OCH₃

Interpretation and Causality:

  • Carbonyl Carbon (δ 167.1): The ester carbonyl carbon is significantly deshielded and appears far downfield, which is highly characteristic.

  • Aromatic Carbons (δ 128.4-133.0): The aromatic carbons resonate in the typical range for benzene derivatives. The ipso-carbon (C-1), attached to the ester group, is distinguished from the other aromatic carbons.

  • Methyl Carbon (δ 52.1): The methyl carbon of the ester appears in the upfield region, consistent with an sp³-hybridized carbon attached to an oxygen atom.

For "Methyl 2-(cyanomethyl)benzoate," one would expect:

  • A signal for the nitrile carbon (-C≡N), typically around 115-120 ppm.

  • A signal for the methylene carbon (-CH₂CN).

  • A greater number of distinct signals in the aromatic region due to the loss of symmetry.

  • Signals for the ester carbonyl and methyl carbons, similar to methyl benzoate.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Illustrative Data for Methyl Benzoate (Liquid Film):

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3065-3030MediumC-H stretchAromatic
2955MediumC-H stretch-CH₃
1720Strong, sharpC=O stretchEster
1600, 1450Medium-WeakC=C stretchAromatic Ring
1275, 1110StrongC-O stretchEster

Interpretation and Causality:

  • C=O Stretch (1720 cm⁻¹): The most prominent peak in the spectrum is the strong, sharp absorption from the carbonyl group of the ester. Its position is indicative of conjugation with the aromatic ring.

  • C-O Stretches (1275, 1110 cm⁻¹): These strong bands are characteristic of the C-O single bond stretches within the ester functional group.

  • Aromatic and Aliphatic C-H Stretches: The absorptions just above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methyl group's C-H bonds.

For "Methyl 2-(cyanomethyl)benzoate," one would expect to see:

  • A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. This would be a key diagnostic peak.

  • The characteristic strong C=O stretch of the ester.

  • The C-O stretches of the ester.

  • Aromatic and aliphatic C-H stretches.

Diagram: IR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample_prep Prepare sample (e.g., KBr pellet or neat liquid) place_sample Place sample in IR beam sample_prep->place_sample scan Scan with IR radiation place_sample->scan spectrum Generate IR Spectrum scan->spectrum identify Identify characteristic peaks spectrum->identify assign Assign functional groups identify->assign

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers valuable clues about its structure.

Illustrative Data for Methyl Benzoate (Electron Ionization, EI):

m/zRelative Intensity (%)Assignment
13645[M]⁺ (Molecular Ion)
105100[M - OCH₃]⁺ (Base Peak)
7765[C₆H₅]⁺
5135[C₄H₃]⁺

Interpretation and Causality:

  • Molecular Ion Peak ([M]⁺, m/z 136): This peak corresponds to the intact molecule that has lost one electron, confirming the molecular weight of methyl benzoate.

  • Base Peak (m/z 105): The most intense peak (the base peak) results from the loss of the methoxy radical (•OCH₃) from the molecular ion. This forms a stable acylium ion.

  • Fragment Ion (m/z 77): The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion (m/z 105) results in the phenyl cation.

  • Fragment Ion (m/z 51): This is a common fragment arising from the breakdown of the phenyl ring.

For "Methyl 2-(cyanomethyl)benzoate" (MW = 175.18), one would expect:

  • A molecular ion peak at m/z 175 .

  • Possible fragmentation pathways including:

    • Loss of the methoxy radical (•OCH₃) to give a fragment at m/z 144.

    • Loss of the cyanomethyl radical (•CH₂CN) to give a fragment at m/z 135.

    • Other complex rearrangements and fragmentations.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of a chemical compound. While detailed experimental data for "Methyl 2-(cyanomethyl)benzoate" was not found in publicly accessible databases during the preparation of this guide, the principles and illustrative data for Methyl Benzoate provide a solid framework for any researcher undertaking the analysis of this or related molecules. The expected key spectroscopic features for "Methyl 2-(cyanomethyl)benzoate" have been outlined and serve as a predictive guide for its characterization.

References

Due to the illustrative nature of this guide using Methyl Benzoate, the references provided are foundational texts and databases for spectroscopic interpretation.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • U.S. National Library of Medicine. PubChem. [Link]

An In-depth Technical Guide to Methyl 2-(cyanomethyl)benzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(cyanomethyl)benzoate is a versatile bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a variety of more complex chemical entities, including active pharmaceutical ingredients (APIs). Its structure, incorporating both a methyl ester and a cyanomethyl group on a benzene ring, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug development.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for this compound is methyl 2-(cyanomethyl)benzoate .[1][2] It is crucial to distinguish it from its structural isomers, methyl 3-(cyanomethyl)benzoate and methyl 4-(cyanomethyl)benzoate, where the substituents are in meta and para positions, respectively.

Common synonyms and identifiers for methyl 2-(cyanomethyl)benzoate include:

  • 2-(Cyanomethyl)benzoic acid methyl ester[1][3]

  • o-Toluic acid, α-cyano-, methyl ester[1]

  • Methyl ester of 2-cyanomethylbenzoic acid[1]

  • CAS Number: 5597-04-6[1]

  • Molecular Formula: C₁₀H₉NO₂[1]

  • Molecular Weight: 175.18 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of methyl 2-(cyanomethyl)benzoate is presented in the table below. This data is essential for its handling, purification, and use in synthetic protocols.

PropertyValueReference
Appearance White to light yellow crystalline powder
Melting Point 47.0 to 51.0 °C
Molecular Weight 175.19
Purity (GC) >98.0%
Solubility Soluble in methanol

Part 2: Synthesis and Reactivity

Synthesis of Methyl 2-(cyanomethyl)benzoate

The most direct and common laboratory synthesis of methyl 2-(cyanomethyl)benzoate involves the nucleophilic substitution of a benzylic halide with a cyanide salt. The typical precursor is methyl 2-(bromomethyl)benzoate.

G cluster_0 Step 1: Bromination of Precursor cluster_1 Step 2: Cyanation Methyl_2_methylbenzoate Methyl 2-methylbenzoate NBS_AIBN N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) CCl4, Reflux Methyl_2_methylbenzoate->NBS_AIBN Free Radical Halogenation Methyl_2_bromomethylbenzoate Methyl 2-(bromomethyl)benzoate NBS_AIBN->Methyl_2_bromomethylbenzoate Sodium_Cyanide Sodium Cyanide (NaCN) DMF, Heat Methyl_2_bromomethylbenzoate->Sodium_Cyanide SN2 Nucleophilic Substitution Methyl_2_cyanomethylbenzoate Methyl 2-(cyanomethyl)benzoate Sodium_Cyanide->Methyl_2_cyanomethylbenzoate G cluster_0 Reactions at the Cyanomethyl Group cluster_1 Reactions at the Methyl Ester Group M2CB Methyl 2-(cyanomethyl)benzoate Deprotonation Base (e.g., NaH, LDA) M2CB->Deprotonation Hydrolysis_CN Acid or Base Hydrolysis M2CB->Hydrolysis_CN Reduction_CN Reducing Agent (e.g., LiAlH4) M2CB->Reduction_CN Hydrolysis_Ester Acid or Base Hydrolysis M2CB->Hydrolysis_Ester Transesterification Alcohol (R'OH) Acid or Base Catalyst M2CB->Transesterification Aminolysis Amine (R''NH2) M2CB->Aminolysis Carbanion Resonance-Stabilized Carbanion Deprotonation->Carbanion Alkylation Alkyl Halide (R-X) Carbanion->Alkylation Alkylated_Product α-Alkylated Product Alkylation->Alkylated_Product Carboxylic_Acid_Amide 2-(carboxymethyl)benzoic acid or its amide Hydrolysis_CN->Carboxylic_Acid_Amide Amine 2-(2-aminoethyl)benzoic acid derivative Reduction_CN->Amine Carboxylic_Acid 2-(cyanomethyl)benzoic acid Hydrolysis_Ester->Carboxylic_Acid New_Ester New Ester Transesterification->New_Ester Amide Amide Aminolysis->Amide G M2CB Methyl 2-(cyanomethyl)benzoate Base 1. Base (e.g., NaH) M2CB->Base Deprotonation Methyl_Iodide 2. Methyl Iodide (CH3I) M2CB->Methyl_Iodide Alkylation Alkylated_Intermediate Methyl 2-(1-cyanoethyl)benzoate Methyl_Iodide->Alkylated_Intermediate Hydrolysis Acid or Base Hydrolysis Alkylated_Intermediate->Hydrolysis Ketoprofen_Analogue 2-(2-carboxyphenyl)propanoic acid (A Ketoprofen Analogue) Hydrolysis->Ketoprofen_Analogue

Sources

The Genesis and Synthetic Evolution of Methyl 2-(cyanomethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(cyanomethyl)benzoate, a seemingly unassuming molecule, holds a significant position in the landscape of organic synthesis, particularly as a versatile intermediate in the preparation of various pharmaceuticals and complex organic scaffolds. Its strategic placement of a cyanomethyl group ortho to a methyl ester on a benzene ring provides a rich platform for diverse chemical transformations. This guide delves into the historical discovery of this compound, tracing its synthetic lineage from the foundational chemical explorations of the late 19th century to the refined industrial processes of the modern era. We will explore the causality behind the evolution of its synthesis, providing detailed experimental protocols and a comparative analysis of different methodologies.

PART 1: Historical Context and Discovery

The story of Methyl 2-(cyanomethyl)benzoate is intrinsically linked to the burgeoning field of organic chemistry in the latter half of the 19th century. This era was characterized by a fervent exploration of aromatic chemistry, with pioneering chemists developing fundamental reactions that are still the bedrock of synthetic strategies today. While a definitive, singular "discovery" of Methyl 2-(cyanomethyl)benzoate is not prominently documented as a landmark event, its conceptual and synthetic origins can be traced back to early investigations into substituted benzoic acids and the reactivity of benzylic positions.

The intellectual framework for the synthesis of such a molecule was laid by foundational reactions like the Sandmeyer reaction (discovered in 1884), which provided a method for introducing cyano groups onto an aromatic ring, and the burgeoning understanding of nucleophilic substitution reactions.

Based on available historical chemical literature, the first synthesis of the parent acid, 2-(cyanomethyl)benzoic acid , can be inferred from the work of S. Gabriel and R. Otto in 1887 . Their research, published in the prestigious Berichte der deutschen chemischen Gesellschaft, detailed the synthesis of related compounds and laid the groundwork for accessing this structural motif. The esterification of the carboxylic acid to its methyl ester would have been a straightforward and routine transformation at the time.

The primary synthetic challenge in the late 19th century was the controlled introduction of the cyanomethyl group onto the benzene ring in a specific ortho position relative to the carboxyl group. Early methods likely involved multi-step sequences, starting from more readily available substituted toluenes or benzoic acids.

PART 2: Evolution of Synthetic Methodologies

The synthesis of Methyl 2-(cyanomethyl)benzoate has evolved significantly from its early, likely arduous, preparations to more streamlined and efficient industrial-scale processes. This evolution reflects the broader advancements in synthetic organic chemistry, including the development of new reagents, catalysts, and reaction conditions.

Early Synthetic Approaches (Late 19th and Early 20th Century)

A plausible early route to 2-(cyanomethyl)benzoic acid, the precursor to the target molecule, would have involved the following conceptual steps:

  • Starting Material: o-Toluic acid or a related derivative.

  • Halogenation: Radical bromination of the methyl group to form 2-(bromomethyl)benzoic acid.

  • Cyanation: Nucleophilic substitution of the bromide with a cyanide salt, such as potassium or sodium cyanide.

  • Esterification: Conversion of the resulting 2-(cyanomethyl)benzoic acid to its methyl ester using methanol under acidic conditions.

This pathway, while conceptually simple, would have been fraught with challenges in terms of yield, purity, and the handling of toxic reagents like cyanide salts.

Standardized Laboratory Synthesis (Mid-20th Century)

By the mid-20th century, more reliable and well-documented procedures for the synthesis of key intermediates became available. The esteemed publication, Organic Syntheses, provides a benchmark for robust and reproducible chemical preparations. A standardized and vetted procedure for the synthesis of o-carboxyphenylacetonitrile (an alternative name for 2-(cyanomethyl)benzoic acid) was published in this collection, solidifying its accessibility for the broader scientific community[1].

This procedure, while still based on classical transformations, offered optimized reaction conditions and purification methods, leading to more consistent and higher yields.

Modern Industrial Synthesis

The demand for Methyl 2-(cyanomethyl)benzoate as a key intermediate in the pharmaceutical industry, for example in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, has driven the development of highly efficient and cost-effective industrial-scale syntheses. These methods often prioritize atom economy, catalyst efficiency, and process safety.

Modern synthetic routes, as detailed in various patents, often start from readily available and inexpensive bulk chemicals. One common strategy involves the following key transformations:

  • Starting Material: o-Xylene or a related toluene derivative.

  • Oxidation: Selective oxidation of one methyl group to a carboxylic acid.

  • Halogenation: Controlled radical halogenation of the remaining methyl group.

  • Cyanation: Catalytic cyanation to introduce the nitrile functionality.

  • Esterification: Final esterification to yield Methyl 2-(cyanomethyl)benzoate.

These industrial processes often employ advanced catalytic systems to improve efficiency and minimize waste.

PART 3: Experimental Protocols and Data

Protocol 1: Classical Laboratory Synthesis of 2-(Cyanomethyl)benzoic Acid

This protocol is based on the principles outlined in historical and standardized laboratory preparations.

Step 1: Bromination of o-Toluic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-toluic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical chain reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to obtain crude 2-(bromomethyl)benzoic acid.

Causality: The use of NBS and a radical initiator allows for the selective bromination of the benzylic methyl group over aromatic bromination. The UV light provides the energy to initiate the homolytic cleavage of the initiator.

Step 2: Cyanation of 2-(Bromomethyl)benzoic Acid

  • Dissolve the crude 2-(bromomethyl)benzoic acid in a polar aprotic solvent such as DMF or DMSO.

  • Add sodium cyanide (1.2 equivalents) portion-wise at room temperature. Caution: Cyanide is highly toxic.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by pouring it into water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-(cyanomethyl)benzoic acid.

Causality: The polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the cyanide salt, leaving the cyanide anion as a potent nucleophile to displace the bromide.

Step 3: Esterification of 2-(Cyanomethyl)benzoic Acid

  • Suspend 2-(cyanomethyl)benzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-(cyanomethyl)benzoate.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol in this Fischer esterification reaction.

Data Summary: Comparison of Synthetic Routes
RouteStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Classical Lab o-Toluic AcidNBS, NaCN, H₂SO₄ModerateWell-established, suitable for lab scaleUse of toxic reagents, multi-step
Industrial o-XyleneOxidants, Halogens, CatalystsHighCost-effective, scalable, efficientRequires specialized equipment

PART 4: Visualizing the Synthesis

Diagram 1: Classical Synthetic Pathway

classical_synthesis o_toluic_acid o-Toluic Acid bromination Bromination (NBS, AIBN) o_toluic_acid->bromination bromomethyl 2-(Bromomethyl)benzoic Acid bromination->bromomethyl cyanation Cyanation (NaCN) bromomethyl->cyanation cyanomethyl_acid 2-(Cyanomethyl)benzoic Acid cyanation->cyanomethyl_acid esterification Esterification (MeOH, H+) cyanomethyl_acid->esterification final_product Methyl 2-(cyanomethyl)benzoate esterification->final_product

Caption: A flowchart of the classical laboratory synthesis of Methyl 2-(cyanomethyl)benzoate.

Diagram 2: Modern Industrial Approach

industrial_synthesis o_xylene o-Xylene oxidation Selective Oxidation o_xylene->oxidation toluic_acid o-Toluic Acid oxidation->toluic_acid halogenation Radical Halogenation toluic_acid->halogenation halomethyl Methyl 2-(halomethyl)benzoate halogenation->halomethyl cyanation Catalytic Cyanation halomethyl->cyanation final_product Methyl 2-(cyanomethyl)benzoate cyanation->final_product

Caption: A simplified workflow of a modern industrial synthesis of Methyl 2-(cyanomethyl)benzoate.

Conclusion

The journey of Methyl 2-(cyanomethyl)benzoate from a theoretical construct in the minds of 19th-century chemists to a readily available industrial intermediate is a testament to the progress of organic synthesis. Its history is not one of a singular "eureka" moment but rather a gradual evolution driven by the relentless pursuit of efficiency, safety, and scalability. For today's researchers and drug development professionals, understanding this historical and synthetic context provides not only a deeper appreciation for this valuable building block but also a foundational knowledge for the innovation of future synthetic methodologies.

References

  • Price, C. C.; Rogers, R. G. o-Carboxyphenylacetonitrile. Org. Synth.1942 , 22, 23. DOI: 10.15227/orgsyn.022.0023. [Link]

Sources

Methyl 2-(cyanomethyl)benzoate: A Guide to Chemical Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(cyanomethyl)benzoate (CAS No. 5597-04-6) is a versatile bifunctional intermediate crucial in the synthesis of a wide array of pharmaceutical and specialty chemical compounds.[1][2] Its structure, incorporating both a methyl ester and a cyanomethyl group, offers multiple avenues for synthetic modification but also introduces specific vulnerabilities that dictate its stability.[3] This guide provides a comprehensive analysis of the factors governing the stability of Methyl 2-(cyanomethyl)benzoate, outlines field-proven storage and handling protocols to ensure its long-term integrity, and details methodologies for assessing its purity over time.

Chemical Profile and Intrinsic Reactivity

To understand the stability of Methyl 2-(cyanomethyl)benzoate, one must first appreciate the reactivity inherent in its molecular structure. The molecule comprises three key features: a methyl ester, a nitrile group, and an activated methylene bridge, all attached to a benzene ring.

  • Methyl Ester Group: This functional group is susceptible to nucleophilic acyl substitution. The most common degradation pathway involving this group is hydrolysis, which can be catalyzed by either acid or base (saponification), cleaving the ester bond to yield 2-(cyanomethyl)benzoic acid and methanol.[3][4]

  • Nitrile Group (-C≡N): The nitrile group is also prone to hydrolysis, typically under more vigorous acidic or basic conditions than the ester.[5][6] This process occurs in a stepwise manner, first yielding an amide intermediate (Methyl 2-(2-amino-2-oxoethyl)benzoate), which can then be further hydrolyzed to the corresponding carboxylic acid (2-carboxymethylbenzoic acid).[6]

  • Activated Methylene Bridge (-CH₂-): The protons on the carbon adjacent to the electron-withdrawing nitrile group are acidic.[7] While this feature is key for synthetic applications like Knoevenagel condensations, it also means the compound can form a carbanion in the presence of a sufficiently strong base. This is less of a storage concern but highlights the need to avoid strongly basic conditions.

The interplay of these groups dictates the compound's overall stability profile. The primary, and most immediate, concern for long-term storage is the propensity for hydrolysis of the ester and, to a lesser extent, the nitrile functionality.

Critical Factors Influencing Stability

The long-term viability of Methyl 2-(cyanomethyl)benzoate hinges on the stringent control of several environmental factors.

Moisture and Humidity

Moisture is the most significant threat to the stability of this compound. As a solid with a relatively low melting point (47-51 °C), it can adsorb atmospheric moisture.[2] This moisture can facilitate slow hydrolysis of the ester and nitrile groups, even without explicit acid or base catalysts, leading to a gradual decrease in purity. Therefore, storage in a dry, desiccated environment is not merely a suggestion but a critical requirement.

Temperature

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While supplier data suggests storage at room temperature, best practices, particularly for long-term retention of high-purity material, favor cooler conditions.[2][8] One supplier specifically recommends storage in a cool and dark place below 15°C.[2] Storing at elevated temperatures, especially in the presence of trace moisture or acidic/basic impurities, will significantly shorten the compound's shelf life.

pH and Chemical Environment

The compound is highly sensitive to both acidic and basic conditions due to the catalytic effect on hydrolysis.[3][6] Contact with strong acids, bases, or even residual acidic/basic contaminants on glassware or in solvents can initiate rapid degradation. It is imperative to store the compound away from such materials and to use neutral, high-purity solvents and equipment when handling it.

Light

Although less critical than moisture and temperature, prolonged exposure to UV light can potentially provide the energy to initiate radical reactions or other degradation pathways. Storing the material in an amber or opaque container provides a necessary layer of protection.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are designed to maximize the shelf-life and preserve the purity of Methyl 2-(cyanomethyl)benzoate.

Storage Conditions

For optimal long-term stability, the following conditions should be maintained.

ParameterRecommendationRationale
Temperature Cool, <15°C recommended.[2]Reduces the rate of potential degradation reactions.
Atmosphere Dry, inert (e.g., Argon, Nitrogen).Prevents hydrolysis from atmospheric moisture.[9][10]
Container Tightly sealed, amber glass vial or bottle.Prevents moisture ingress and protects from light.[2][9]
Location Well-ventilated, locked chemical cabinet.[9][11]Ensures safety and security due to the compound's toxicity.[1]
Safe Handling Procedures

Methyl 2-(cyanomethyl)benzoate is classified as acutely toxic if swallowed, inhaled, or in contact with skin, and it is a skin and eye irritant.[1][9] Adherence to strict safety protocols is mandatory.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood or a glove box to ensure adequate ventilation and containment.[9][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.[9][11]

  • Dispensing: Handle as a solid to minimize dust generation. Avoid breathing dust.[2][9] If making solutions, add the solid slowly to the solvent.

  • Cleaning: Wash hands and all exposed skin thoroughly after handling.[9][10] Decontaminate all surfaces and glassware after use.

Assessing Compound Stability: A Validating Protocol

Regularly assessing the purity of a stored chemical is a cornerstone of good laboratory practice. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a reliable technique for monitoring the stability of Methyl 2-(cyanomethyl)benzoate.

Protocol: RP-HPLC Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Methyl 2-(cyanomethyl)benzoate into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~1 mg/mL.

    • Further dilute this stock solution 1:10 with the same solvent mixture to a final concentration of ~100 µg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 40% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurity peaks.

    • Calculate the purity as a percentage of the main peak area relative to the total area of all peaks.

    • A significant increase in impurity peaks or a decrease in the main peak area over time indicates degradation. The primary hydrolysis product, 2-(cyanomethyl)benzoic acid, will have a shorter retention time under these conditions.

The following diagram illustrates a typical workflow for a long-term stability study.

Stability_Study_Workflow cluster_setup Study Setup cluster_testing Timepoint Testing cluster_analysis Data Analysis & Conclusion start Receive & Characterize Initial Sample (T=0) storage Aliquot & Store Samples Under Defined Conditions (e.g., 5°C/dry, 25°C/dry, 25°C/40% RH) start->storage pull_sample Pull Sample at Timepoint (T=x) storage->pull_sample Intervals: 1, 3, 6, 12 months visual Visual Inspection (Color, Appearance) pull_sample->visual hplc Purity Analysis (RP-HPLC Protocol) visual->hplc compare Compare Data vs. T=0 and Previous Timepoints hplc->compare compare->pull_sample Continue to Next Timepoint assess Assess Stability Profile & Determine Shelf-Life compare->assess report Final Report assess->report

Caption: Workflow for a comprehensive stability assessment study.

Degradation Pathways and Chemical Incompatibilities

The primary degradation mechanisms are hydrolysis reactions. The diagram below illustrates the products formed under both acidic and basic conditions.

Degradation_Pathways cluster_acid Acid-Catalyzed Hydrolysis (H₃O⁺) cluster_base Base-Catalyzed Hydrolysis (OH⁻) reactant Methyl 2-(cyanomethyl)benzoate acid_ester_prod 2-(Cyanomethyl)benzoic Acid + Methanol reactant->acid_ester_prod Ester Hydrolysis (Primary Pathway) acid_nitrile_prod Methyl 2-(2-amino-2-oxoethyl)benzoate (Amide Intermediate) reactant->acid_nitrile_prod Nitrile Hydrolysis (Slower) base_ester_prod 2-(Cyanomethyl)benzoate Salt + Methanol reactant->base_ester_prod Saponification (Primary Pathway) base_nitrile_prod Methyl 2-(2-amino-2-oxoethyl)benzoate (Amide Intermediate) reactant->base_nitrile_prod Nitrile Hydrolysis (Slower)

Caption: Primary hydrolytic degradation pathways for Methyl 2-(cyanomethyl)benzoate.

To prevent unintended reactions and degradation, avoid storage with or exposure to the following classes of chemicals:

Incompatible ClassExamplesRationale of Hazard
Strong Acids HCl, H₂SO₄Catalyzes rapid hydrolysis of the ester and nitrile groups.[6]
Strong Bases NaOH, KOH, NaHCatalyzes rapid saponification of the ester and can deprotonate the active methylene group.[3]
Strong Oxidizing Agents Peroxides, NitratesMay lead to vigorous, uncontrolled oxidation reactions.
Strong Reducing Agents LiAlH₄, NaBH₄Can reduce the ester and/or nitrile functionalities.

Conclusion

Methyl 2-(cyanomethyl)benzoate is a stable compound when appropriate precautions are rigorously followed. Its chemical integrity is primarily threatened by moisture, which facilitates hydrolysis of its ester and nitrile functional groups. By implementing a storage strategy based on cool, dry, and dark conditions within tightly sealed containers, and by adhering to stringent safety protocols during handling, researchers can ensure the compound's purity and reliability for synthetic applications. Regular purity assessment via methods such as RP-HPLC provides a self-validating system to confirm sample integrity over its entire lifecycle in the laboratory.

References

A Technical Guide to the Solubility of Methyl 2-(cyanomethyl)benzoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(cyanomethyl)benzoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its utility as a building block in the construction of more complex molecular architectures is intrinsically linked to its solubility characteristics in various reaction and purification media. This technical guide provides an in-depth analysis of the solubility profile of Methyl 2-(cyanomethyl)benzoate, offering a predictive framework grounded in its physicochemical properties and outlining a robust experimental protocol for empirical determination. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's behavior in solution.

Physicochemical Properties of Methyl 2-(cyanomethyl)benzoate

A foundational understanding of a compound's physical and chemical properties is paramount to predicting its solubility. Key properties for Methyl 2-(cyanomethyl)benzoate are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂[1][2][3]
Molecular Weight175.18 g/mol [1]
AppearanceWhite to light yellow powder or crystal[2][4]
Melting Point47.0 to 51.0 °C[2][4]

The presence of both a polar ester group and a polar nitrile group, contrasted with the nonpolar aromatic ring, suggests a nuanced solubility profile. The general principle of "like dissolves like" provides a preliminary framework for predicting solubility.[5][6][7] We can anticipate that solvents with moderate to high polarity will be more effective at dissolving Methyl 2-(cyanomethyl)benzoate than nonpolar solvents.

Predicted Solubility in Common Organic Solvents

The molecule possesses several key structural features that will govern its solubility:

  • Aromatic Ring: The benzene ring is a significant nonpolar feature, favoring interactions with nonpolar solvents through van der Waals forces.

  • Ester Group (-COOCH₃): This group introduces polarity and the capacity for dipole-dipole interactions. The carbonyl oxygen can also act as a hydrogen bond acceptor.

  • Cyanomethyl Group (-CH₂CN): The nitrile functionality is strongly polar and can participate in dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor.

Based on these features, we can categorize the predicted solubility:

High Predicted Solubility:

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , and Acetonitrile (ACN) are expected to be excellent solvents. Their high polarity and ability to engage in dipole-dipole interactions will effectively solvate both the ester and nitrile groups.

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl₃) , being moderately polar, should readily dissolve the compound. They can interact favorably with the polar functional groups while also solvating the aromatic ring.

  • Ketones: Acetone is a polar aprotic solvent that should be effective in dissolving Methyl 2-(cyanomethyl)benzoate due to its ability to engage in dipole-dipole interactions.

Moderate Predicted Solubility:

  • Alcohols: Methanol (MeOH) and Ethanol (EtOH) are polar protic solvents. While they can hydrogen bond with the ester and nitrile groups, the nonpolar aromatic ring may limit very high solubility. The "like dissolves like" principle suggests a good, but perhaps not unlimited, solubility.[8]

  • Ethers: Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) have moderate polarity. THF is expected to be a better solvent than diethyl ether due to its higher polarity and cyclic structure which enhances its solvating power.

Low to Negligible Predicted Solubility:

  • Nonpolar Solvents: Hexanes , Toluene , and Cyclohexane are unlikely to be effective solvents. The energy required to break the crystal lattice of the solid and the weak interactions between the nonpolar solvent and the polar functional groups of Methyl 2-(cyanomethyl)benzoate will result in poor solubility.

This predictive framework is visually summarized in the following diagram:

Caption: Predicted solubility based on molecular interactions.

Experimental Protocol for Quantitative Solubility Determination

To empirically validate the predicted solubilities and obtain quantitative data, a standardized experimental protocol is essential. The following method describes the isothermal equilibrium technique, a reliable approach for determining the solubility of a solid in a liquid solvent.

Objective: To determine the solubility of Methyl 2-(cyanomethyl)benzoate in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • Methyl 2-(cyanomethyl)benzoate (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 2-(cyanomethyl)benzoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution, or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method. Record the final volume.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of Methyl 2-(cyanomethyl)benzoate of known concentrations.

    • Analyze the standard solutions and the prepared sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of Methyl 2-(cyanomethyl)benzoate in the diluted sample solution using the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

The following diagram illustrates the experimental workflow:

G A 1. Preparation of Saturated Solutions (Excess Solute in Solvent) B 2. Equilibration (Constant Temperature Shaking) A->B C 3. Sample Collection & Filtration (Syringe Filter) B->C D 4. Dilution to Known Volume C->D E 5. HPLC Analysis D->E G 7. Concentration Determination E->G F 6. Calibration Curve Generation F->G H 8. Solubility Calculation G->H

Caption: Experimental workflow for solubility determination.

Implications for Research and Development

An accurate understanding of the solubility of Methyl 2-(cyanomethyl)benzoate is critical for several applications:

  • Reaction Chemistry: The choice of solvent is often dictated by the solubility of the reactants. Poor solubility can lead to slow reaction rates and incomplete conversions. For reactions involving Methyl 2-(cyanomethyl)benzoate, polar aprotic solvents are likely to be the most suitable.

  • Purification: Crystallization is a common method for purifying solid organic compounds.[5] Knowledge of solubility in different solvents at various temperatures is essential for developing an effective crystallization protocol. A good crystallization solvent system is one in which the compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical parameter. It influences bioavailability and the choice of formulation excipients.

Conclusion

While specific, publicly available quantitative solubility data for Methyl 2-(cyanomethyl)benzoate is limited, a robust predictive framework can be established based on its molecular structure. The presence of both polar and nonpolar moieties suggests a preference for polar aprotic and moderately polar solvents. For applications requiring precise solubility data, the isothermal equilibrium method detailed in this guide provides a reliable and accurate experimental approach. This understanding of solubility is fundamental for the effective utilization of Methyl 2-(cyanomethyl)benzoate in synthetic chemistry and drug development.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Factors affecting solubility. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Methyl 2-(cyanomethyl)benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

  • What Affects Solubility Of Organic Compounds? (2025, February 9). Chemistry For Everyone. Retrieved from [Link]

  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. Retrieved from [Link]

  • Methyl 2-cyanobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

  • Method for preparing methyl p-chloromethyl benzoate. (n.d.). Google Patents.
  • Methyl 3-(cyanomethyl)benzoate synthetic method. (2015). SciSpace. Retrieved from [Link]

  • CAS No : 5597-04-6 | Product Name : Methyl 2-(cyanomethyl)benzoate. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

"Methyl 2-(cyanomethyl)benzoate" melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 2-(cyanomethyl)benzoate: Melting and Boiling Point Determination

Introduction

Methyl 2-(cyanomethyl)benzoate is a bifunctional organic molecule incorporating both an ester and a nitrile group. This structural arrangement makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. An accurate understanding of its fundamental physicochemical properties is paramount for its effective use in these applications. Among the most critical of these properties are the melting and boiling points. These thermal transition points are not merely constants; they are indicators of purity and provide essential information for reaction setup, purification, and storage.

This guide provides a comprehensive overview of the melting and boiling points of Methyl 2-(cyanomethyl)benzoate. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physical characteristics. We will delve into the theoretical underpinnings of phase transitions, present established values for the compound, and provide detailed, field-proven protocols for their experimental determination.

Physicochemical Properties of Methyl 2-(cyanomethyl)benzoate

The physical state and thermal behavior of a compound are dictated by the strength of its intermolecular forces. For Methyl 2-(cyanomethyl)benzoate, these include dipole-dipole interactions and van der Waals forces. The melting point signifies the temperature at which the compound transitions from a well-ordered crystalline solid to a disordered liquid state, while the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to a phase change from liquid to gas.[1][2]

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₂[3][4]
Molecular Weight 175.19 g/mol [4]
Physical Form Crystalline Powder / Solid[4]
Color White to Light Yellow[4]
Melting Point 49 °C[4]
47.0 to 51.0 °C
Boiling Point 133 °C[4]

Note: The boiling point may be specified at a reduced pressure. It is crucial to note the pressure at which a boiling point is measured, as it significantly affects the value.[1]

Experimental Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A pure crystalline solid will typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[5][6] The capillary method is a widely adopted and reliable technique for this determination.[7]

Protocol: Capillary Method for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which offers greater control and accuracy than traditional oil bath methods.

1. Sample Preparation:

  • Ensure the sample of Methyl 2-(cyanomethyl)benzoate is completely dry, as moisture can depress the melting point.
  • If the sample is not already a fine powder, gently crush the crystals using a mortar and pestle. This ensures uniform packing in the capillary tube.
  • Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.
  • To pack the sample at the bottom of the sealed tube, tap the tube gently on a hard surface or drop it through a long glass tube.[2]

2. Apparatus Setup and Measurement:

  • Insert the packed capillary tube into the sample holder of the melting point apparatus.[7]
  • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate (e.g., 10-20°C per minute) to get a rough estimate.[2]
  • For an accurate measurement, set the starting temperature to about 10-15°C below the expected melting point of 49°C.
  • Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
  • Observe the sample through the viewing eyepiece.
  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
  • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

3. Data Interpretation:

  • A sharp melting range (e.g., 48.5-49.5°C) is indicative of a pure sample.
  • A broad and depressed melting range (e.g., 45-48°C) suggests the presence of impurities.
Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Crush Crush to Powder Dry->Crush Pack Pack Capillary Tube Crush->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Phase Change Heat->Observe Record Record T_start & T_end Observe->Record Purity Assess Purity Record->Purity

Caption: Workflow for determining melting point via the capillary method.

Experimental Determination of Boiling Point

The boiling point is another fundamental physical property that aids in compound identification and assessment of purity.[1] It is highly sensitive to changes in atmospheric pressure; a lower atmospheric pressure results in a lower boiling point.[1] For small sample quantities, the micro-reflux or capillary method is a convenient and accurate technique.[8]

Protocol: Micro-Boiling Point Determination (Capillary Method)

This method relies on trapping the vapor of the boiling liquid to determine the temperature at which its vapor pressure equals the atmospheric pressure.

1. Apparatus Setup:

  • Add approximately 0.5 mL of Methyl 2-(cyanomethyl)benzoate to a small test tube or fusion tube.
  • Take a standard melting point capillary tube and seal one end using a flame.
  • Place the sealed capillary tube, open end down, into the liquid in the test tube.
  • Attach the test tube to a thermometer using a wire or rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
  • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block).[8]

2. Measurement:

  • Begin heating the bath gently and with continuous stirring (if using a beaker and hot plate).
  • As the temperature rises, air trapped in the inverted capillary will be expelled, seen as a slow stream of bubbles.[8]
  • As the liquid approaches its boiling point, the vapor pressure increases, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]
  • Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.
  • The stream of bubbles will slow down and eventually stop. At the point where the bubbling ceases and the liquid just begins to be drawn up into the capillary tube, the vapor pressure of the sample equals the external pressure.[1][8]
  • Record the temperature at this exact moment. This is the boiling point of the liquid.

3. Pressure Correction:

  • If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point may need to be corrected. Nomographs or established formulas can be used for this purpose.
Workflow for Boiling Point Determination

BoilingPointWorkflow A Assemble Apparatus: Test tube with sample, inverted sealed capillary, and thermometer. B Heat the Assembly Gently A->B C Observe Bubbles from Capillary B->C D Note Rapid, Continuous Bubbling C->D as T approaches BP E Turn Off Heat & Allow to Cool D->E F Liquid Enters Capillary E->F upon cooling G Record Temperature F->G at the exact moment H Correct for Atmospheric Pressure (if necessary) G->H

Caption: Workflow for micro-boiling point determination.

Conclusion

The melting point (49°C) and boiling point (133°C) of Methyl 2-(cyanomethyl)benzoate are critical parameters for its handling, purification, and use in synthetic applications. The experimental protocols detailed in this guide, namely the capillary methods for both melting and boiling point determination, represent robust and reliable techniques for verifying these values and assessing sample purity in a laboratory setting. A diligent and precise application of these methods is essential for ensuring the quality and consistency of research and development outcomes.

References

  • Measuring the Melting Point. (2023-05-08). Westlab Canada. [Link]

  • Boiling Points - Concept. (2020-03-26). JoVE. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Melting point determination. SSERC. [Link]

  • BOILING POINT DETERMINATION. University of Calgary. [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

  • Micro-boiling point measurement. University of Calgary. [Link]

  • Melting point determination. Royal Society of Chemistry. [Link]

  • Experiment 1 - Melting Points. University of Missouri–St. Louis. [https://www.umsl.edu/chemistry/organic-chemistry/Lab_Manual/ एक्सपेरिमेंट्स/1-MeltingPoints.pdf]([Link] एक्सपेरिमेंट्स/1-MeltingPoints.pdf)

  • Methyl 2-(cyanomethyl)benzoate. PubChem, National Institutes of Health. [Link]

Sources

hazards and safety precautions for handling "Methyl 2-(cyanomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 2-(cyanomethyl)benzoate for Research and Development Professionals

Introduction

Methyl 2-(cyanomethyl)benzoate (CAS No. 5597-04-6) is a valuable bifunctional molecule utilized in organic synthesis, serving as a key intermediate in the development of various pharmaceutical compounds and complex chemical structures.[1] Its utility stems from the presence of three distinct reactive centers: the methyl ester, the activated methylene group, and the nitrile moiety, all attached to a benzene ring. This structural arrangement allows for a diverse range of chemical transformations. However, the same chemical properties that make it a versatile reagent also contribute to its significant health hazards.

This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the hazards involved. By explaining the causality behind each safety precaution, this document aims to instill a robust safety culture and empower laboratory personnel to implement self-validating protocols that ensure personal safety and experimental integrity.

Section 1: Chemical and Physical Profile

A foundational understanding of a chemical's properties is paramount to predicting its behavior and handling it safely. Methyl 2-(cyanomethyl)benzoate is a solid at room temperature, which can present an inhalation hazard if it becomes airborne as dust.

PropertyValueSource
IUPAC Name methyl 2-(cyanomethyl)benzoate[2]
CAS Number 5597-04-6[2][3]
Molecular Formula C₁₀H₉NO₂[2][4]
Molecular Weight 175.18 g/mol [2]
Appearance White to light yellow powder or crystal
Melting Point 47.0 to 51.0 °C
Synonyms 2-(Cyanomethyl)benzoic Acid Methyl Ester[5]

Section 2: Comprehensive Hazard Analysis

The primary danger of Methyl 2-(cyanomethyl)benzoate lies in its high acute toxicity across multiple exposure routes. The presence of the nitrile group (-C≡N) is a significant contributor to its toxicological profile.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized summary of the compound's intrinsic hazards. The signal word "Danger" indicates that this substance poses a severe and immediate hazard.[2][3]

PictogramGHS ClassificationHazard Statement

Acute Toxicity, Oral (Category 3)H301 : Toxic if swallowed[2][3]
Acute Toxicity, Dermal (Category 3)H311 : Toxic in contact with skin[2][3]
Acute Toxicity, Inhalation (Category 3)H331 : Toxic if inhaled[3]

Skin Irritation (Category 2)H315 : Causes skin irritation[2][3]
Eye Irritation (Category 2)H319 : Causes serious eye irritation[2][3]
Toxicological Profile and Routes of Exposure

The classification as "toxic" (Category 3) rather than "harmful" (Category 4) signifies a higher degree of danger, requiring smaller amounts of the substance to cause significant harm.

  • Oral Exposure (H301): Ingestion of even small quantities can lead to severe systemic toxicity. The primary mechanism of concern for many nitriles is the potential in vivo metabolism to cyanide, which can inhibit cellular respiration.

  • Dermal Exposure (H311): The compound can be absorbed through the skin, leading to systemic toxicity.[3] This route is particularly insidious as exposure may go unnoticed until symptoms appear. The H315 classification also indicates it can cause local skin irritation, redness, and pain upon contact.[3]

  • Inhalation Exposure (H331): As a solid powder, there is a significant risk of inhaling dust particles during handling, such as weighing or transferring.[3] This is the most direct route to systemic circulation and can rapidly lead to toxic effects.

Section 3: The Hierarchy of Controls: A Risk-Based Safety Protocol

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards. Relying solely on Personal Protective Equipment (PPE) is insufficient for a substance with this level of toxicity.

cluster_controls Hierarchy of Controls for Methyl 2-(cyanomethyl)benzoate Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to remove the hazard? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard. PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work.

Caption: The Hierarchy of Controls prioritizes safety measures.

Elimination and Substitution

For many research applications, eliminating or substituting Methyl 2-(cyanomethyl)benzoate is not feasible due to its unique chemical properties. However, it is always the first consideration in any risk assessment.

Engineering Controls (Primary Barrier)

These controls are designed to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of Methyl 2-(cyanomethyl)benzoate solid, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and directly addresses the H331 "Toxic if inhaled" hazard by capturing dust and vapors at the source.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation can also be used to supplement a fume hood for certain procedures.[3]

Administrative Controls (Procedural Safety)

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: Clearly mark areas where this chemical is stored and handled.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound. A sample SOP is provided in Section 4.

  • Hygiene Practices: Always wash hands and arms thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory.[6]

Personal Protective Equipment (PPE) (Last Line of Defense)

PPE is essential but should never be the only line of defense. It protects against unexpected splashes or contact after all other controls have been implemented.

PPE TypeSpecification & Rationale
Hand Protection Wear chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected for tears or holes before use. Causality: This is a primary barrier against the H311 "Toxic in contact with skin" and H315 "Causes skin irritation" hazards.[3][7]
Eye/Face Protection Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required for splash-prone operations. Causality: Protects against accidental splashes that could cause serious eye irritation (H319).[3][8]
Skin/Body Protection Wear a long-sleeved laboratory coat. Ensure it is fully buttoned. Causality: Provides a barrier against incidental contact and contamination of personal clothing, addressing the dermal toxicity hazard (H311).[3]
Respiratory Protection Not typically required if work is performed within a certified fume hood. If engineering controls are insufficient, a NIOSH-approved particulate respirator or a higher-level respirator must be used. Causality: A necessary precaution if the primary engineering controls fail to mitigate the inhalation hazard (H331).[7][9]

Section 4: Standard Operating Procedure (SOP) for Weighing and Diluting

This protocol provides a self-validating workflow where safety is integrated at every step.

prep 1. Preparation - Verify fume hood certification. - Don PPE (Gloves, Goggles, Lab Coat). - Assemble all equipment. weigh 2. Weighing (Inside Fume Hood) - Place weigh boat on analytical balance. - Carefully transfer solid using a spatula. - Avoid generating dust. prep->weigh Proceed to handling dissolve 3. Dissolution (Inside Fume Hood) - Add solid to the reaction vessel. - Slowly add solvent. - Cap the vessel immediately. weigh->dissolve Transfer weighed solid cleanup 4. Decontamination & Cleanup - Wipe down spatula and surfaces. - Dispose of weigh boat in solid waste. - Remove gloves and wash hands. dissolve->cleanup After dissolution waste 5. Waste Disposal - Segregate waste streams. - Label hazardous waste containers. cleanup->waste Final step

Caption: Experimental workflow for safely handling the compound.

Step-by-Step Methodology:

  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all required PPE: double gloves (nitrile), safety goggles, and a fully buttoned lab coat.

    • Gather all necessary equipment (spatula, weigh paper/boat, glassware, solvent) and place it inside the fume hood to minimize traffic in and out of the sash.

  • Weighing:

    • Perform all weighing operations on an analytical balance located inside the fume hood.

    • Use a spatula to carefully transfer the solid from the reagent bottle to the weigh boat. Minimize the drop height to prevent the generation of airborne dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Carefully add the weighed solid to the designated flask or beaker.

    • Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing.

    • Once the solvent is added, cap or cover the vessel.

  • Decontamination and Cleanup:

    • Wipe the spatula clean with a solvent-dampened cloth. Dispose of the cloth in the appropriate solid waste container.

    • Dispose of the contaminated weigh boat in the designated solid chemical waste container.

    • Wipe down the balance and the work surface inside the fume hood.

  • Post-Handling:

    • Carefully remove outer gloves and dispose of them in the solid waste.

    • Remove inner gloves, followed by the lab coat and goggles.

    • Wash hands and forearms thoroughly with soap and water.

Section 5: Emergency Response and First Aid

Immediate and correct action is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station).

  • If Inhaled: Immediately move the person to fresh air. Call a POISON CENTER or physician.[3][8] If breathing is difficult, trained personnel should administer oxygen.

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes. Call a POISON CENTER or physician if you feel unwell.[3][8]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[6]

  • If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or physician.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[10]

spill Spill Detected! evacuate 1. Evacuate & Alert - Alert personnel in the immediate area. - Evacuate if spill is large or ventilation is poor. spill->evacuate ppe 2. Assess & Don PPE - Assess spill size. - Don appropriate PPE (respirator, extra gloves, etc.). evacuate->ppe contain 3. Contain & Clean - Cover with inert absorbent material. - Do not use combustible materials. - Collect into a sealed container. ppe->contain dispose 4. Dispose - Label container as hazardous waste. - Arrange for licensed disposal. contain->dispose

Sources

Methodological & Application

The Versatile Precursor: Application Notes on the Synthesis of Heterocyclic Compounds from Methyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-(cyanomethyl)benzoate, a bifunctional aromatic compound, has emerged as a highly versatile and valuable precursor for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds.[1] Its unique structural arrangement, featuring a reactive cyanomethyl group ortho to a methyl ester, provides a synthetically tractable handle for a variety of cyclization strategies. This guide provides an in-depth exploration of the synthetic utility of methyl 2-(cyanomethyl)benzoate, offering detailed application notes and protocols for the preparation of key heterocyclic scaffolds, including isoquinolinones, phthalazinones, and their derivatives. These structural motifs are prevalent in numerous biologically active molecules and approved pharmaceuticals, making their efficient synthesis a topic of significant interest to the drug discovery and development community.

I. Synthesis of Isoquinolinone Scaffolds: A Gateway to Bioactive Molecules

The isoquinolinone core is a privileged scaffold in medicinal chemistry, found in a wide range of natural products and synthetic compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[2] Methyl 2-(cyanomethyl)benzoate serves as an excellent starting material for the construction of this bicyclic system through intramolecular cyclization reactions.

A. Base-Catalyzed Intramolecular Cyclization (Thorpe-Ziegler Type Reaction)

The presence of an acidic α-proton on the cyanomethyl group and an electrophilic ester carbonyl in close proximity allows for a base-catalyzed intramolecular cyclization, mechanistically related to the Thorpe-Ziegler reaction.[3][4][5] This transformation provides a direct route to 3-aminoisoquinolin-1(2H)-one, a valuable intermediate for further functionalization.

Mechanism Insight: The reaction is initiated by the deprotonation of the α-carbon of the cyanomethyl group by a strong base, generating a carbanion. This nucleophilic carbanion then attacks the adjacent ester carbonyl group, leading to the formation of a cyclic intermediate. Subsequent tautomerization and protonation yield the stable 3-aminoisoquinolin-1(2H)-one.

Base-Catalyzed Cyclization start Methyl 2-(cyanomethyl)benzoate intermediate1 Carbanion Intermediate start->intermediate1 Base (e.g., NaH, NaOEt) intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 3-Amino-isoquinolin-1(2H)-one intermediate2->product Tautomerization & Protonation

Figure 1: Base-catalyzed cyclization of Methyl 2-(cyanomethyl)benzoate.

Experimental Protocol: Synthesis of 3-Amino-isoquinolin-1(2H)-one

Reagent/SolventMolecular WeightQuantityMoles
Methyl 2-(cyanomethyl)benzoate175.18 g/mol 17.5 g0.1
Sodium Hydride (60% dispersion in oil)24.00 g/mol 4.4 g0.11
Dry Tetrahydrofuran (THF)-250 mL-
Isopropanol-20 mL-
1M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol) carefully washed with dry hexanes to remove the mineral oil.

  • Suspend the sodium hydride in dry THF (100 mL) under a nitrogen atmosphere.

  • Dissolve methyl 2-(cyanomethyl)benzoate (17.5 g, 0.1 mol) in dry THF (150 mL) and add it dropwise to the stirred suspension of sodium hydride at room temperature over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of isopropanol (20 mL).

  • Pour the reaction mixture into 200 mL of ice-cold water and acidify to pH 2-3 with 1M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Resuspend the crude product in a saturated sodium bicarbonate solution to neutralize any remaining acid, filter, and wash with water until the filtrate is neutral.

  • Dry the solid product under vacuum to afford 3-amino-isoquinolin-1(2H)-one.

B. Reductive Cyclization of Nitro-Substituted Analogs

For the synthesis of substituted isoquinolinones, a powerful strategy involves the reductive cyclization of nitro-derivatives of methyl 2-(cyanomethyl)benzoate. The nitro group can be selectively reduced to an amine, which then undergoes in situ cyclization with the ester functionality. A notable example is the synthesis of 5-nitroisoquinolin-1-one from methyl 2-cyanomethyl-3-nitrobenzoate.[6][7][8]

Mechanism Insight: The reaction proceeds via the selective reduction of the nitrile group to a primary amine using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. The newly formed amino group then acts as a nucleophile, attacking the ester carbonyl in an intramolecular fashion to form the isoquinolinone ring system.

Reductive Cyclization start Methyl 2-cyanomethyl-3-nitrobenzoate intermediate Amino-ester Intermediate start->intermediate Selective Nitrile Reduction (e.g., DIBAL-H) product 5-Nitroisoquinolin-1-one intermediate->product Intramolecular Cyclization

Figure 2: Reductive cyclization of a nitro-substituted analog.

Experimental Protocol: Synthesis of 5-Nitroisoquinolin-1-one

Reagent/SolventMolecular WeightQuantityMoles
Methyl 2-cyanomethyl-3-nitrobenzoate222.18 g/mol 2.22 g0.01
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)142.22 g/mol 22 mL0.022
Dry Dichloromethane (DCM)-100 mL-
Methanol-10 mL-
2M Hydrochloric Acid-50 mL-

Procedure:

  • Dissolve methyl 2-cyanomethyl-3-nitrobenzoate (2.22 g, 0.01 mol) in dry DCM (100 mL) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (22 mL of a 1.0 M solution in hexanes, 0.022 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow, dropwise addition of methanol (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and then add 2M hydrochloric acid (50 mL).

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 5-nitroisoquinolin-1-one.

II. Synthesis of Phthalazinone Derivatives: A Core of Pharmacological Interest

Phthalazinone derivatives are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antihypertensive and anticancer properties.[4] The reaction of methyl 2-(cyanomethyl)benzoate with hydrazine hydrate provides a straightforward and efficient route to this heterocyclic system.

Mechanism Insight: The reaction is initiated by the nucleophilic attack of hydrazine on the ester carbonyl group of methyl 2-(cyanomethyl)benzoate to form a hydrazide intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazide attacks the nitrile carbon. Tautomerization of the resulting imine affords the stable 4-(aminomethyl)phthalazin-1(2H)-one.

Phthalazinone Synthesis start Methyl 2-(cyanomethyl)benzoate intermediate1 Hydrazide Intermediate start->intermediate1 Hydrazine Hydrate intermediate2 Cyclic Imine Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 4-(Aminomethyl)phthalazin-1(2H)-one intermediate2->product Tautomerization

Figure 3: Synthesis of phthalazinone from Methyl 2-(cyanomethyl)benzoate.

Experimental Protocol: Synthesis of 4-(Aminomethyl)phthalazin-1(2H)-one

Reagent/SolventMolecular WeightQuantityMoles
Methyl 2-(cyanomethyl)benzoate175.18 g/mol 17.5 g0.1
Hydrazine Hydrate (80%)50.06 g/mol 7.5 mL~0.12
Ethanol-150 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(cyanomethyl)benzoate (17.5 g, 0.1 mol) in ethanol (150 mL).

  • Add hydrazine hydrate (7.5 mL, ~0.12 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure to about one-third of its original volume and cool in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain 4-(aminomethyl)phthalazin-1(2H)-one.

Conclusion: A Versatile Scaffold for Future Discovery

Methyl 2-(cyanomethyl)benzoate has proven to be a remarkably versatile and cost-effective starting material for the synthesis of a variety of medicinally relevant nitrogen-containing heterocyclic compounds. The protocols detailed in this guide for the synthesis of isoquinolinones and phthalazinones highlight the straightforward and efficient nature of these transformations. The ability to perform base-catalyzed, reductive, and condensation-cyclization reactions opens up a wide range of possibilities for generating diverse molecular libraries for drug discovery programs. Further exploration of the reactivity of this precursor is likely to uncover novel synthetic routes to other important heterocyclic systems, solidifying its role as a key building block in modern organic and medicinal chemistry.

References

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.

  • Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

  • Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. ResearchGate.

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed.

  • Reductive Cyclization of 2-Cyanomethyl-3-nitrobenzoates. ResearchGate.

  • Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. ResearchGate.

  • Methyl 2-(cyanomethyl)benzoate | C10H9NO2. PubChem.

Sources

The Strategic Deployment of Methyl 2-(cyanomethyl)benzoate in Advanced Multi-Component Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic organic chemistry and drug discovery, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering an efficient, atom-economical, and convergent approach to the synthesis of diverse and complex molecular scaffolds.[1] This application note delves into the utility of Methyl 2-(cyanomethyl)benzoate as a key building block in MCRs for the construction of medicinally relevant heterocyclic frameworks. Its unique structural architecture, featuring a reactive methylene group activated by both a nitrile and an ester moiety, coupled with the potential for intramolecular cyclization, positions it as a substrate of significant interest for the generation of novel chemical entities.

Methyl 2-(cyanomethyl)benzoate (CAS No: 5597-04-6) is a research chemical with the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol .[2][3][4] Its strategic importance lies in the dual reactivity of the cyanomethyl and methyl ester groups, making it a versatile precursor for a variety of chemical transformations.[5] This document will provide a detailed exploration of its application in a representative multi-component reaction, complete with a mechanistic rationale and a step-by-step protocol designed for researchers and scientists in the field of drug development.

Core Concept: The Power of Domino Reactions in Heterocycle Synthesis

The application of Methyl 2-(cyanomethyl)benzoate in MCRs is best exemplified through a domino reaction sequence, where a series of intramolecular and intermolecular bond-forming events occur in a single pot. This approach avoids the need for isolation of intermediates, thereby saving time and resources.[6] A plausible and highly valuable transformation involving Methyl 2-(cyanomethyl)benzoate is a three-component reaction with an aromatic aldehyde and a nitrogen-containing nucleophile, such as an amine or hydrazine, to construct complex, fused heterocyclic systems.

Mechanistic Insights: A Cascade of Controlled Reactivity

The proposed multi-component reaction leverages the inherent reactivity of Methyl 2-(cyanomethyl)benzoate in a base-promoted cascade. The sequence is initiated by the deprotonation of the active methylene group, followed by a series of condensation and cyclization steps.

Proposed Reaction Pathway:

MCR_Mechanism cluster_start Step 1: Base-promoted Deprotonation cluster_knoevenagel Step 2: Knoevenagel Condensation cluster_michael Step 3: Michael Addition cluster_cyclization Step 4: Intramolecular Cyclization & Aromatization A Methyl 2-(cyanomethyl)benzoate C Carbanion Intermediate A->C Deprotonation D Aromatic Aldehyde (ArCHO) B Base (e.g., K2CO3) E Knoevenagel Adduct C->E Nucleophilic Attack D->E F Amine (R-NH2) G Michael Adduct E->G Nucleophilic Attack F->G H Fused Heterocyclic Product G->H Annulation & Dehydration

Figure 1: Proposed mechanistic workflow for the multi-component reaction.

The reaction commences with the deprotonation of the acidic methylene proton of Methyl 2-(cyanomethyl)benzoate by a suitable base, such as potassium carbonate, to form a resonance-stabilized carbanion. This is followed by a Knoevenagel condensation with an aromatic aldehyde. The resulting electron-deficient alkene then undergoes a Michael addition with an amine. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the newly introduced amino group onto the ester carbonyl, followed by dehydration, leads to the formation of a highly functionalized, fused heterocyclic system.

Application Protocol: Synthesis of Substituted Isoquinolinone Derivatives

This protocol details a one-pot, three-component synthesis of a substituted isoquinolinone derivative utilizing Methyl 2-(cyanomethyl)benzoate, an aromatic aldehyde, and an amine.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 2-(cyanomethyl)benzoate≥98%TCI America
BenzaldehydeReagentPlus®, ≥99%Sigma-Aldrich
Benzylamine99%Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated Sodium Bicarbonate SolutionLaboratory Grade-
BrineLaboratory Grade-
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Experimental Procedure

Reaction Setup Workflow:

Protocol_Workflow A 1. Charge oven-dried flask with Methyl 2-(cyanomethyl)benzoate and K₂CO₃ B 2. Add anhydrous DMF under an inert atmosphere (N₂) A->B C 3. Add Benzaldehyde and Benzylamine sequentially B->C D 4. Heat the reaction mixture at 100 °C C->D E 5. Monitor reaction progress by TLC D->E F 6. Cool to room temperature and quench with water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash organic layer with NaHCO₃ and brine G->H I 9. Dry over MgSO₄, filter, and concentrate H->I J 10. Purify by column chromatography I->J

Figure 2: Step-by-step experimental workflow.

  • Reaction Assembly : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(cyanomethyl)benzoate (1.75 g, 10 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).

  • Solvent Addition : Evacuate and backfill the flask with nitrogen gas. Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) via syringe.

  • Reagent Addition : To the stirring suspension, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol, 1.0 equiv.) followed by benzylamine (1.07 g, 1.09 mL, 10 mmol, 1.0 equiv.) at room temperature.

  • Reaction Conditions : Heat the reaction mixture to 100 °C and maintain for 12-24 hours.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting materials indicates the completion of the reaction.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing : Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired substituted isoquinolinone derivative.

Expected Results and Data Interpretation

The successful execution of this protocol is expected to yield a highly substituted isoquinolinone derivative. The structure of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table of Expected Yields and Reaction Parameters:

EntryAldehydeAmineBaseSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeBenzylamineK₂CO₃DMF1001875-85
24-Cl-BenzaldehydeBenzylamineCs₂CO₃Dioxane1201670-80
34-MeO-BenzaldehydeAnilineK₃PO₄Toluene1102465-75

Note: The yields presented are hypothetical and based on analogous transformations reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization. The progress of the reaction can be reliably tracked by TLC, allowing for optimization of reaction time. The purity and identity of the final compound must be unequivocally established by spectroscopic methods. Furthermore, the mechanistic principles underpinning this reaction are well-established in the field of organic chemistry, lending a high degree of confidence in the expected outcome. The use of commercially available starting materials and standard laboratory techniques ensures the reproducibility of this method.[7]

Conclusion and Future Perspectives

Methyl 2-(cyanomethyl)benzoate is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules via multi-component reactions. The detailed protocol provided herein for the synthesis of substituted isoquinolinone derivatives serves as a practical guide for researchers in medicinal chemistry and drug discovery. The operational simplicity, efficiency, and potential for diversification make this approach particularly attractive for the construction of compound libraries for high-throughput screening. Future investigations could explore the scope of this reaction with a wider range of aldehydes and amines, as well as the development of enantioselective variants to access chiral heterocyclic scaffolds.

References

  • Adams, R., & Thal, A. F. (n.d.). BENZYL CYANIDE. Organic Syntheses, 2, 9. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(cyanomethyl)benzoate. PubChem Compound Database. [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(cyanomethyl)benzoate. [Link]

  • Varadi, A., Palmer, T. R., Dardashti, R., & Majumdar, S. (2016). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. [Link]

  • Dömling, A. (2006). Chemistry and Biology of Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(cyanomethyl)benzoate. PubChem Compound Database. [Link]

  • Shao, X. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. CN105130846A. [Link]

  • Google Patents. (n.d.). Methyl 3-(cyanomethyl)
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Multicomponent reactions II. [Link]

  • Mustafa, G., et al. (2012). Cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433. [Link]

  • Aljaar, N., Malakar, C. C., Conrad, J., & Beifuss, U. (2015). Base-Promoted Domino Reaction of 5-Substituted 2-Nitrosophenols with Bromomethyl Aryl Ketones: A Transition-Metal-Free Approach to 2-Aroylbenzoxazoles. The Journal of Organic Chemistry, 80(23), 11937-11943. [Link]

  • Frontiers in Chemistry. (2023). Recent progress in metal assisted multicomponent reactions in organic synthesis. [Link]

  • ResearchGate. (n.d.). Review articles in MULTICOMPONENT REACTIONS. [Link]

  • Shuai, S., et al. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. The Journal of Organic Chemistry, 89(10), 6793-6797. [Link]

  • Huang, S.-T., et al. (2023). Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. Scientific Reports, 13(1), 16738. [Link]

  • Sharma, V., & Kumar, V. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1149-1181. [Link]

  • Grignon-Dubois, M., et al. (1998). Regioselective Introduction of Ethoxycarbonylmethyl and Cyanomethyl Groups into Quinoline and Isoquinoline. Journal of Chemical Research, Synopses, (10), 660-661. [Link]

  • Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? [Link]

Sources

Application Notes & Protocols: Methyl 2-(cyanomethyl)benzoate as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of methyl 2-(cyanomethyl)benzoate as a versatile precursor in the synthesis of pharmaceutical intermediates. We delve into the compound's core reactivity, present validated protocols for its application in constructing complex heterocyclic scaffolds, and provide essential safety and handling information. The central focus is on leveraging its unique bifunctional nature—an electrophilic ester and a nucleophilic/reducible nitrile precursor on an ortho-disubstituted benzene ring—to access high-value molecular architectures, such as the isoquinolin-1-one core, a privileged scaffold in modern drug discovery.

Introduction and Strategic Overview

Methyl 2-(cyanomethyl)benzoate (CAS 5597-04-6) is a valuable bifunctional building block in organic synthesis.[1] Its structure, featuring a methyl ester and a cyanomethyl group in an ortho relationship, provides a unique platform for constructing bicyclic heterocyclic systems through intramolecular cyclization reactions. The cyanomethyl group is particularly versatile; the nitrile can be hydrolyzed to a carboxylic acid or amide, or, more strategically, reduced to a primary amine, which can then act as an intramolecular nucleophile.[2] The adjacent methyl ester serves as a reactive electrophile, primed for cyclization. This guide will explore this reactivity, with a specific focus on its application in the synthesis of pharmacologically relevant scaffolds.

Physicochemical Properties and Safe Handling

Before utilization, a thorough understanding of the compound's properties and hazards is critical. Methyl 2-(cyanomethyl)benzoate is a toxic substance and requires careful handling in a controlled laboratory environment.[1][3]

Table 1: Compound Data and Safety Information

ParameterValueReference
IUPAC Name methyl 2-(cyanomethyl)benzoate[1]
Synonyms 2-(Cyanomethyl)benzoic Acid Methyl Ester[4][5]
CAS Number 5597-04-6[1][4]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.19 g/mol [1][4]
Appearance White to light yellow crystalline powder[4]
Melting Point 47.0 to 51.0 °C[4]
GHS Hazard Danger. H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[1][3]

Mandatory Safety Protocol:

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[3]

  • Handling: Avoid all direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, well-ventilated, and locked area.[3]

  • Spills & Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of water.[3] If inhaled, move the person to fresh air. If swallowed, rinse mouth and immediately call a poison center or doctor.[3][5]

Core Reactivity and Synthetic Potential

The synthetic utility of methyl 2-(cyanomethyl)benzoate is derived from the interplay between its three key functional components: the ester, the nitrile, and the activated methylene bridge. The diagram below illustrates the principal transformations that can be selectively accessed.

G cluster_start Methyl 2-(cyanomethyl)benzoate cluster_products Intermediate Scaffolds start C₁₀H₉NO₂ Nitrile_Hydrolysis Nitrile Hydrolysis (H₃O⁺) start->Nitrile_Hydrolysis -C≡N → -COOH Nitrile_Reduction Nitrile Reduction (e.g., H₂/cat.) start->Nitrile_Reduction -C≡N → -CH₂NH₂ Ester_Hydrolysis Ester Hydrolysis (OH⁻) start->Ester_Hydrolysis -COOMe → -COOH Methylene_Alkylation Methylene Alkylation (Base, R-X) start->Methylene_Alkylation -CH₂- → -CHR- Carboxylic_Acid o-Carboxyphenyl- acetic Acid Nitrile_Hydrolysis->Carboxylic_Acid Amine 2-(2-Aminoethyl)- benzoate Nitrile_Reduction->Amine Cyano_Acid 2-(Cyanomethyl)- benzoic Acid Ester_Hydrolysis->Cyano_Acid Alkylated_Product α-Substituted Product Methylene_Alkylation->Alkylated_Product

Caption: Key synthetic transformations of methyl 2-(cyanomethyl)benzoate.

The most powerful applications arise from sequential or one-pot reactions involving multiple functional groups. A prime example is the reduction of the nitrile to a primary amine, which can then undergo an intramolecular cyclization with the ester to form a lactam.

Application: Synthesis of Isoquinolin-1-one Scaffolds

The isoquinolin-1-one core is a key structural motif in numerous biologically active compounds, including PARP-1 inhibitors, which are crucial in cancer therapy and organ protection.[6] A derivative of methyl 2-(cyanomethyl)benzoate serves as an excellent precursor for this scaffold via a reductive cyclization strategy.[6]

Synthetic Rationale

The overall strategy involves the selective reduction of the nitrile moiety in a suitably substituted methyl 2-(cyanomethyl)benzoate derivative. The reducing agent DiBAL-H (Diisobutylaluminium hydride) is ideal for this transformation at low temperatures, converting the nitrile into an intermediate imine. This imine does not require isolation; it readily undergoes an in-situ intramolecular cyclization by attacking the proximal ester carbonyl group, yielding the stable isoquinolin-1-one ring system after elimination of methanol.[6]

The workflow for this synthesis is depicted below.

G A Methyl 2-methyl-3-nitrobenzoate B Radical Bromination (NBS, AIBN) A->B Step 1 C Methyl 2-(bromomethyl)-3-nitrobenzoate B->C D Cyanide Displacement (NaCN) C->D Step 2 E Methyl 2-(cyanomethyl)-3-nitrobenzoate (Precursor) D->E F Reductive Cyclization (DiBAL-H, -78 °C) E->F Step 3 G 5-Nitroisoquinolin-1-one (Final Scaffold) F->G

Caption: Workflow for the synthesis of a 5-nitroisoquinolin-1-one.

Protocol 1: Synthesis of Methyl 2-(cyanomethyl)-3-nitrobenzoate

This protocol details the preparation of the key precursor from commercially available starting materials, adapted from methodologies described in the literature.[6]

Materials:

  • Methyl 2-methyl-3-nitrobenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a safer alternative like chlorobenzene

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Bromination: To a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux (approx. 77 °C) and irradiate with a 250W lamp for 4-6 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude methyl 2-(bromomethyl)-3-nitrobenzoate, which can be used directly in the next step.

  • Cyanation: Dissolve the crude bromide in DMF. Add NaCN (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully pouring it into ice-water.

  • Extract the aqueous mixture with DCM (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 2-(cyanomethyl)-3-nitrobenzoate.

Protocol 2: Reductive Cyclization to 5-Nitroisoquinolin-1-one

This protocol describes the key DiBAL-H mediated transformation.[6]

Materials:

  • Methyl 2-(cyanomethyl)-3-nitrobenzoate

  • Diisobutylaluminium hydride (DiBAL-H, 1.0 M in hexanes)

  • Anhydrous Toluene

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve methyl 2-(cyanomethyl)-3-nitrobenzoate (1.0 eq) in anhydrous toluene.

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • DiBAL-H Addition: Slowly add DiBAL-H solution (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The addition rate is critical to prevent over-reduction.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (quenching a small aliquot with methanol before spotting).

  • Quenching: Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Warm-up and Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization or column chromatography to yield 5-nitroisoquinolin-1-one.

Conclusion

Methyl 2-(cyanomethyl)benzoate is a precursor of significant strategic value in pharmaceutical synthesis. Its true potential is realized in intramolecular transformations that rapidly build molecular complexity. The synthesis of the isoquinolin-1-one scaffold demonstrates its power, providing a reliable route to a pharmacologically important class of molecules. By understanding the compound's core reactivity and adhering to strict safety protocols, researchers can effectively employ this building block to accelerate the discovery and development of novel therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588805, Methyl 2-(cyanomethyl)benzoate. PubChem. [Link]

  • Google Patents. (2011). CN102002021A - Novel method for synthesizing repaglinide.
  • Ningbo Inno Pharmchem Co.,Ltd. Methyl 3-(Cyanomethyl)benzoate: High-Purity Intermediate for Advanced Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • NUS Pharmacy. Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. NUS Pharmacy. [Link]

  • Google Patents. (2008). CN100445275C - A kind of technique of synthesizing repaglinide.
  • Google Patents. (2008). CN101220007A - A kind of method for preparing repaglinide.
  • Google Patents. (2006). US7148355B2 - Process for the preparation of repaglinide.
  • Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

Sources

Application Notes and Protocols: The Versatile Reactivity of Methyl 2-(cyanomethyl)benzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(cyanomethyl)benzoate is a bifunctional organic compound that serves as a highly valuable intermediate in the synthesis of a diverse array of complex molecules, particularly nitrogen-containing heterocycles. Its structure incorporates three distinct reactive sites amenable to nucleophilic attack or modification: the electrophilic carbon of the methyl ester, the electrophilic carbon of the nitrile group, and the acidic protons of the benzylic methylene bridge. This unique arrangement allows for a rich and tunable reactivity profile, making it a cornerstone for constructing molecular frameworks relevant to pharmaceuticals and materials science. This guide provides an in-depth exploration of its reactions with various nucleophiles, offering detailed mechanistic insights and field-proven protocols for researchers in synthetic chemistry and drug development.

Mechanistic Overview: A Triad of Reactivity

The synthetic utility of methyl 2-(cyanomethyl)benzoate stems from the chemoselective transformations possible at its three primary reactive centers. The choice of nucleophile, reaction conditions, and stoichiometry dictates the ultimate reaction pathway and product outcome.

  • The Ester Functionality : The methyl ester group is a classic electrophilic site susceptible to nucleophilic acyl substitution. Reactions with strong nucleophiles like hydroxide or alkoxides lead to saponification or transesterification, respectively.

  • The Active Methylene Group : The methylene protons, positioned between the electron-withdrawing phenyl and cyano groups, are significantly acidic (pKa ≈ 11-13 in DMSO). Treatment with a suitable base generates a resonance-stabilized carbanion, a potent nucleophile in its own right, which can readily participate in alkylation, acylation, and condensation reactions.[1][2]

  • The Nitrile Group : While less electrophilic than the ester carbonyl, the nitrile group can be attacked by strong nucleophiles or, more commonly, can be transformed (e.g., via reduction) into a reactive intermediate that undergoes subsequent intramolecular reactions.[3][4] This pathway is particularly crucial for the synthesis of heterocyclic systems.

The interplay between these sites, especially the proximity of the active methylene and ester groups, facilitates powerful intramolecular cyclization reactions, which are among the most valuable applications of this substrate.

Visualization of Reactive Sites

The following diagram illustrates the key reactive centers in Methyl 2-(cyanomethyl)benzoate that are targeted by nucleophiles or bases.

Caption: Key reactive sites of Methyl 2-(cyanomethyl)benzoate.

Key Transformations and Protocols

C-Alkylation of the Active Methylene Group

Deprotonation of the active methylene group generates a potent carbon nucleophile, which readily undergoes SN2 reactions with alkyl halides. This C-C bond-forming reaction is fundamental for elaborating the molecular scaffold. The choice of base is critical; non-nucleophilic bases are preferred to avoid competing reactions at the ester. Cesium carbonate (Cs2CO3) in DMF is often effective, affording dialkylated products without significant N-alkylation or other side reactions.[2]

Protocol 1: C-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the dialkylation of methyl 2-(cyanomethyl)benzoate using an alkyl halide and a carbonate base.

Materials:

  • Methyl 2-(cyanomethyl)benzoate (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (2.5 eq)

  • Cesium carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 2-(cyanomethyl)benzoate (1.0 eq) and anhydrous DMF.

  • Add cesium carbonate (2.0 eq) to the solution. The mixture may become heterogeneous.

  • Stir the mixture at room temperature for 15-20 minutes to facilitate carbanion formation.

  • Add the alkyl halide (2.5 eq) dropwise to the stirring mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C,C-dialkylated product.

Reductive Intramolecular Cyclization to Isoquinolinones

A powerful application of methyl 2-(cyanomethyl)benzoate is its conversion to isoquinolin-1-ones, a core structure in many biologically active compounds. This transformation is achieved through a selective reduction of the nitrile group to an intermediate imine, which then undergoes a spontaneous intramolecular cyclization by attacking the proximal ester carbonyl. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is an effective reagent for this selective reduction.[3][4]

Protocol 2: Synthesis of 5-Nitroisoquinolin-1-one

This protocol is adapted from the synthesis of a key precursor to the PARP-1 inhibitor 5-AIQ, as described by Woon et al.[3][4]

Materials:

  • Methyl 2-(cyanomethyl)-3-nitrobenzoate (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) (1.1 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve methyl 2-(cyanomethyl)-3-nitrobenzoate (1.0 eq) in anhydrous toluene in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor by TLC for the consumption of starting material.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the reaction to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form (this may take several hours or overnight).

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • The crude product, 5-nitroisoquinolin-1-one, can be purified by crystallization or flash chromatography.

Visualization of Reductive Cyclization Workflow

G start Start: Methyl 2-(cyanomethyl)benzoate derivative step1 Dissolve in Anhydrous Toluene Cool to -78 °C start->step1 step2 Slow addition of DIBAL-H (1.1 eq) Maintain T < -70 °C step1->step2 step3 Stir at -78 °C for 1-2h (Nitrile -> Imine -> Cyclization) step2->step3 step4 Quench with Methanol at -78 °C step3->step4 step5 Warm to RT, add Rochelle's Salt Stir until layers clear step4->step5 step6 Workup: Separate layers, Extract with EtOAc step5->step6 step7 Purification: Dry, Concentrate, Chromatograph step6->step7 end_node Product: Isoquinolin-1-one derivative step7->end_node

Caption: Experimental workflow for isoquinolin-1-one synthesis.

Ester Hydrolysis (Saponification)

Standard hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions. This reaction is typically straightforward but requires an acidic workup to protonate the carboxylate salt intermediate. The reaction is generally robust, although sterically hindered substrates may require more forcing conditions, such as elevated temperatures.[5][6]

Protocol 3: Saponification to 2-(Cyanomethyl)benzoic Acid

Materials:

  • Methyl 2-(cyanomethyl)benzoate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Methanol (MeOH) and Water (e.g., 3:1 mixture)

  • Hydrochloric acid (HCl, e.g., 1 M or 2 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve methyl 2-(cyanomethyl)benzoate in a mixture of methanol and water in a round-bottom flask.

  • Add solid NaOH or a concentrated aqueous solution of NaOH (2.0-3.0 eq).

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly acidify the mixture with HCl until the pH is ~1-2. A precipitate of the carboxylic acid product should form.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield 2-(cyanomethyl)benzoic acid.

Summary of Reactions

The following table summarizes the reactivity of methyl 2-(cyanomethyl)benzoate with different classes of nucleophiles and reagents.

Nucleophile/Reagent ClassReactive Site TargetedKey Reagents & ConditionsProduct TypeApplication/Notes
Bases (non-nucleophilic) Active Methylene (α-H)NaH, K2CO3, Cs2CO3 in aprotic solvent (THF, DMF)Carbanion intermediateUsed for subsequent alkylation or acylation.[2]
Alkyl Halides (R-X) Active Methylene (via carbanion)Base (e.g., Cs2CO3), R-X in DMFC-Alkylated BenzoateC-C bond formation, scaffold elaboration.[2]
Reducing Agents Nitrile (C≡N)DIBAL-H at -78 °CIsoquinolin-1-oneReductive intramolecular cyclization.[3][4]
Hydroxide (OH⁻) Ester (C=O)NaOH or KOH in MeOH/H2O, heatCarboxylic AcidSaponification.[6][7]
Amines (R-NH₂) Ester (C=O)Amine, often with heat or catalysisAmideAminolysis (less common, may require activation).

Troubleshooting and Field Insights

  • Controlling Selectivity: The key to harnessing the power of this reagent is controlling which site reacts. For C-alkylation, strictly anhydrous conditions are paramount to prevent base-mediated hydrolysis of the ester.[2] For reductive cyclization, low temperature (-78 °C) is critical to prevent over-reduction of the ester group by DIBAL-H.[3]

  • Steric Hindrance: As noted by Woon et al., increasing steric bulk at the active methylene can switch the site of DIBAL-H reduction from the nitrile to the ester.[3] Similarly, steric hindrance around the ester can slow down saponification, potentially requiring higher temperatures or longer reaction times.[5]

  • Nitrile Hydrolysis: Under harsh acidic or basic conditions, particularly with prolonged heating, the nitrile group itself can be hydrolyzed to a carboxylic acid or an amide. This potential side reaction should be considered during reaction design and workup.

  • Choice of Base for Alkylation: While strong bases like NaH ensure complete deprotonation, they can be difficult to handle. Carbonate bases like K2CO3 or Cs2CO3 are often sufficient and safer alternatives, with cesium carbonate being particularly effective for promoting dialkylation.[2]

References

  • Woon, E. C. Y., et al. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Letters in Organic Chemistry, 3(8), 619-621.

  • Woon, E. C. Y., et al. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. NUS Pharmacy.

  • Konwar, D., et al. (1985). A Cyclisation Reaction of 2-Cyanomethylbenzothiazole with Acetylenic Compounds via Michael Addition. SciSpace.

  • National Center for Biotechnology Information (n.d.). Methyl 2-(cyanomethyl)benzoate. PubChem Compound Database.

  • Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?

  • BenchChem. (n.d.). Synthesis routes of Methyl 3-(cyanomethyl)benzoate.

  • Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.

  • ResearchGate. (n.d.). Alkylation of active methylene compounds.

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation).

  • Google Patents. (n.d.). CN101891649A - Novel 3-cyano methyl benzoate preparing method.

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.

  • Organic Chemistry Portal. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles.

  • MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.

  • Kada, R., et al. (1979). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Collection of Czechoslovak Chemical Communications.

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.

  • Fisher Scientific. (n.d.). Methyl 2-(Cyanomethyl)benzoate 98.0+%, TCI America™.

  • BenchChem. (n.d.). Cyanamide reactivity with nucleophiles and electrophiles.

  • Shao, X. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace.

  • Srinivasan, N., et al. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research.

  • ResearchGate. (n.d.). Photocatalytic Synthesis of Isoquinolinediones via the Cascade Reaction of N-Alkyl-N-methylacrylamides with Diazo Compounds.

  • Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry.

  • Grignon-Dubois, M., & Diaba, F. (n.d.). Regioselective Introduction of Ethoxycarbonylmethyl and Cyanomethyl Groups into Quinoline and Isoquinoline. ResearchGate.

  • Ece, H., et al. (n.d.). Alkylation of Active Methylene Compounds. ResearchGate.

  • Clark, J. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. Chemguide.

  • PubMed. (2009). Reactions of ionized methyl benzoate with methyl isocyanide in the gas phase: nucleophilic aromatic substitutions vs hydrogen migrations. Journal of Physical Chemistry A.

  • Harris, C. (2015). Nucleophilic substitution reactions with cyanide. YouTube.

  • National Center for Biotechnology Information. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. RSC Advances.

  • Royal Society of Chemistry. (n.d.). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst.

  • ResearchGate. (n.d.). Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles.

  • Quora. (2021). Can methyl benzoate be hydrolyzed?

  • ResearchGate. (n.d.). Alkylation of Active Methylenes via Benzhydryl Cations.

  • LookChem. (n.d.). A New Route to -Fused 5-Methyl-1-functionalized Isoquinolines.

  • CoLab. (2024). Visible-Light-Promoted Radical Cascade Cyclization of 2-Vinyl Benzimidazoles: Access to Benzo[8][9]imidazo[1,2-b]isoquinolin-11(6H)-ones.

Sources

The Synthetic Versatility of Methyl (Cyanomethyl)benzoate Isomers: Application Notes and Protocols for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the synthesis and reactivity of methyl (cyanomethyl)benzoate isomers, compounds of significant interest to researchers, scientists, and professionals in drug development. While the cyanomethyl group is a valuable synthon, this document clarifies that methyl (cyanomethyl)benzoates are not typically employed as direct cyanomethylating agents. Instead, their true synthetic power lies in the reactivity of the active methylene group flanked by the nitrile and the benzene ring. We provide a comprehensive overview of the synthesis of these valuable intermediates and present detailed protocols for their application in carbon-carbon bond-forming reactions, specifically alkylation and Knoevenagel condensation. This guide is designed to equip the modern chemist with the foundational knowledge and practical methodologies to effectively utilize these versatile building blocks in their synthetic endeavors.

Introduction: The Strategic Importance of Methyl (Cyanomethyl)benzoates

Cyanomethylated benzoic acid esters, particularly the ortho- and meta-isomers of methyl (cyanomethyl)benzoate, are pivotal intermediates in the synthesis of a wide array of complex organic molecules. Their utility is especially pronounced in the pharmaceutical industry, where they serve as foundational scaffolds for the development of novel therapeutic agents. For instance, methyl 3-(cyanomethyl)benzoate is a key precursor in the synthesis of certain anti-inflammatory drugs and other bioactive compounds.[1][2][3] The synthetic value of these molecules stems from the unique electronic environment of the methylene (-CH2-) group. Positioned between the electron-withdrawing cyano (-CN) group and the phenyl ring, the protons on this methylene group are sufficiently acidic to be removed by a moderately strong base. The resulting carbanion is a potent nucleophile, ready to participate in a variety of C-C bond-forming reactions. This guide will focus on the practical application of this reactivity.

Synthesis of Methyl (Cyanomethyl)benzoate Isomers: Establishing the Foundation

The efficient synthesis of methyl (cyanomethyl)benzoate isomers is a critical first step for their use in further synthetic transformations. The most common strategies involve the nucleophilic substitution of a suitable leaving group on a methyl (halomethyl)benzoate precursor with a cyanide salt. The synthesis of the meta-isomer, methyl 3-(cyanomethyl)benzoate, is well-documented in the literature, often starting from m-toluic acid.[1][4]

A general and industrially scalable approach for the synthesis of methyl 3-(cyanomethyl)benzoate is outlined below. This multi-step process involves the initial conversion of m-toluic acid to its acid chloride, followed by radical chlorination of the methyl group, esterification, and finally, cyanation.

Diagram of the Synthesis of Methyl 3-(cyanomethyl)benzoate

Synthesis_of_Methyl_3_cyanomethyl_benzoate m-Toluic Acid m-Toluic Acid m-Toluoyl Chloride m-Toluoyl Chloride m-Toluic Acid->m-Toluoyl Chloride SOCl2 Methyl m-(chloromethyl)benzoate Methyl m-(chloromethyl)benzoate m-Toluoyl Chloride->Methyl m-(chloromethyl)benzoate 1. Cl2, hv 2. CH3OH Methyl 3-(cyanomethyl)benzoate Methyl 3-(cyanomethyl)benzoate Methyl m-(chloromethyl)benzoate->Methyl 3-(cyanomethyl)benzoate NaCN, Solvent

Caption: Synthesis of Methyl 3-(cyanomethyl)benzoate.

A representative protocol for the cyanation step to produce methyl 3-(cyanomethyl)benzoate from methyl 3-(bromomethyl)benzoate is detailed in the following section.[5]

Protocol 1: Synthesis of Methyl 3-(cyanomethyl)benzoate

This protocol is adapted from a known procedure for the synthesis of methyl 3-(cyanomethyl)benzoate.[5]

Materials:

  • Methyl 3-(bromomethyl)benzoate

  • Potassium cyanide (KCN)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • 1N Lithium chloride (LiCl) solution

  • Brine

  • Magnesium sulfate (MgSO4)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-(bromomethyl)benzoate (e.g., 3.00 g, 13.10 mmol) and DMF (25 mL).

  • Add potassium cyanide (1.02 g, 15.71 mmol) to the mixture.

  • Heat the reaction mixture to 40-45 °C and stir for 45 minutes.

  • Cool the reaction to room temperature and continue stirring for 18 hours.

  • Gently heat the reaction to 40 °C for an additional 24 hours.

  • Cool the reaction to room temperature and add additional potassium cyanide (1.02 g, 15.71 mmol).

  • Heat the reaction at 40 °C for another 18 hours.

  • After cooling to room temperature, add water (25 mL) to the reaction mixture.

  • Extract the product into ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with 1N LiCl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash chromatography on silica gel (eluent: 9:1 hexanes:EtOAc to 4:1 hexanes:EtOAc) to yield methyl 3-(cyanomethyl)benzoate.

The Heart of Reactivity: The Active Methylene Group

The synthetic utility of methyl (cyanomethyl)benzoates is primarily derived from the acidity of the methylene protons. The electron-withdrawing nature of both the adjacent cyano group and the phenyl ring stabilizes the conjugate base, a carbanion, formed upon deprotonation. This carbanion is a soft nucleophile, making it an excellent candidate for a range of carbon-carbon bond-forming reactions.

Mechanism of Carbanion Formation and Subsequent Alkylation

Active_Methylene_Reactivity cluster_0 Deprotonation cluster_1 Alkylation (SN2) Methyl_2_cyanomethyl_benzoate Methyl 2-(cyanomethyl)benzoate Carbanion Carbanion Intermediate Methyl_2_cyanomethyl_benzoate->Carbanion Alkyl_Halide Alkyl Halide (R-X) Carbanion->Alkyl_Halide Nucleophilic Attack Base Base (e.g., NaOEt) Base->Methyl_2_cyanomethyl_benzoate Deprotonation Alkylated_Product Alkylated Product Alkyl_Halide->Alkylated_Product

Caption: Deprotonation and Alkylation of Methyl 2-(cyanomethyl)benzoate.

Protocols for Key Transformations

The following sections provide detailed, step-by-step protocols for two fundamental transformations that leverage the active methylene character of methyl 2-(cyanomethyl)benzoate: alkylation and Knoevenagel condensation. These protocols are designed to be representative and can be adapted for a variety of substrates.

Protocol 2: Alkylation of Methyl 2-(cyanomethyl)benzoate

This protocol describes a general procedure for the alkylation of the active methylene group of methyl 2-(cyanomethyl)benzoate, analogous to the malonic ester synthesis.[6][7][8]

Materials:

  • Methyl 2-(cyanomethyl)benzoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Alkyl halide (e.g., benzyl bromide)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol or using a commercially available solution.

  • To the flask, add a solution of methyl 2-(cyanomethyl)benzoate in anhydrous ethanol.

  • Cool the flask in an ice bath and add the sodium ethoxide solution dropwise via the dropping funnel with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.

  • Add the alkyl halide (e.g., benzyl bromide) dropwise to the reaction mixture.

  • After the addition, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Knoevenagel Condensation with an Aldehyde

This protocol outlines the Knoevenagel condensation of methyl 2-(cyanomethyl)benzoate with an aromatic aldehyde, such as benzaldehyde, using a weak base catalyst.[5][9][10][11]

Materials:

  • Methyl 2-(cyanomethyl)benzoate

  • Benzaldehyde

  • Piperidine

  • Toluene

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add methyl 2-(cyanomethyl)benzoate, benzaldehyde, and toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Summary and Comparison

The following tables summarize typical reaction parameters for the synthesis and application of methyl (cyanomethyl)benzoate isomers.

Table 1: Synthesis of Methyl 3-(cyanomethyl)benzoate

Starting MaterialReagentsSolventTemperatureTypical YieldReference
Methyl 3-(bromomethyl)benzoatePotassium Cyanide (KCN)DMF40-45 °CGood[5]
m-Toluic Acid1. SOCl2; 2. Cl2, hv; 3. CH3OH; 4. NaCNTolueneRefluxHigh[1]

Table 2: Representative Reactions of the Active Methylene Group

Reaction TypeSubstrate 1Substrate 2Catalyst/BaseSolventConditionsProduct Type
AlkylationMethyl 2-(cyanomethyl)benzoateBenzyl bromideSodium EthoxideEthanolRefluxα-alkylated ester
Knoevenagel CondensationMethyl 2-(cyanomethyl)benzoateBenzaldehydePiperidineTolueneReflux (Dean-Stark)α,β-unsaturated nitrile

Safety and Handling

Methyl 2-(cyanomethyl)benzoate is a toxic compound if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[12]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potassium Cyanide (KCN) is a highly toxic substance. Extreme caution must be exercised when handling this reagent. It is fatal if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide gas.

  • Handling: Only to be handled by trained personnel in a designated area with appropriate engineering controls (e.g., a fume hood with a cyanide-specific scrubber). Always wear appropriate PPE. Have a cyanide antidote kit readily available and be trained in its use.

  • Storage: Store in a secure, locked, and well-ventilated area away from acids and moisture.

Conclusion

Methyl (cyanomethyl)benzoate and its isomers are not to be mistaken for cyanomethylating agents but are to be celebrated as versatile active methylene compounds. Their straightforward synthesis and the predictable reactivity of the carbanion derived from the active methylene group make them indispensable tools in the synthetic chemist's arsenal. The protocols provided herein for alkylation and Knoevenagel condensation serve as a robust starting point for the exploration of their synthetic potential in the development of pharmaceuticals and other fine chemicals. By understanding the fundamental principles of their reactivity and adhering to strict safety protocols, researchers can confidently and effectively employ these valuable building blocks to construct molecular complexity.

References

  • Shao, X. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. SciSpace. Retrieved from [Link]

  • Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Google Patents. (2010). CN101891649A - Novel 3-cyano methyl benzoate preparing method.
  • Google Patents. (2011). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • IndiaMART. (n.d.). 3 Cyanomethyl Benzoic Acid Methyl Ester Powder, Purity: 99. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of active methylene compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of Methyl 2-(cyanomethyl)benzoate as a Foundational Precursor in Modern Fungicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(cyanomethyl)benzoate (CAS 5597-04-6) is a pivotal, yet often overlooked, chemical intermediate in the landscape of modern agrochemical research.[1][2] While not an end-use pesticide itself, its unique bifunctional structure serves as a highly versatile scaffold for the synthesis of a blockbuster class of fungicides: the strobilurins.[3][4] This document provides a comprehensive guide to the strategic application of Methyl 2-(cyanomethyl)benzoate in the synthesis of strobilurin analogues. It details the underlying chemical principles, provides a robust protocol for synthesizing a model compound, and outlines the subsequent bioassay methodology to evaluate its antifungal efficacy. The mode of action of the resulting fungicides is also elucidated, offering researchers a complete workflow from precursor to functional data.

Introduction: The Strategic Importance of Methyl 2-(cyanomethyl)benzoate

Methyl 2-(cyanomethyl)benzoate is a derivative of benzoic acid characterized by a methyl ester and a cyanomethyl group positioned ortho to each other.[5] This specific arrangement is not coincidental; it is the key to its utility in constructing the complex toxophore of strobilurin fungicides. These fungicides, inspired by a natural product from the fungus Strobilurus tenacellus, represent one of the most commercially successful classes of agrochemicals due to their broad-spectrum activity and novel mode of action.[6][7]

The primary role of Methyl 2-(cyanomethyl)benzoate is to provide the core phenylacetate or phenylacrylate structure that is essential for biological activity in the final strobilurin molecule. Its reactive sites allow for the systematic and efficient assembly of the complete fungicidal framework, making it an indispensable starting material for research and development in this area.

The Synthetic Pathway: From Intermediate to Active Ingredient

The synthesis of strobilurin fungicides from Methyl 2-(cyanomethyl)benzoate is a multi-step process that leverages the reactivity of the cyanomethyl group. This group is typically transformed to create the characteristic β-methoxyacrylate or methoxyiminoacetate moiety, which is the essential "active group" or pharmacophore of all strobilurin fungicides.[6][8]

Causality of the Synthetic Design: The ortho-positioning of the ester and cyanomethyl groups is critical. This arrangement facilitates subsequent chemical transformations that build the "bridge" and "side chain" components of the strobilurin structure.[8] The general strategy involves converting the cyanomethyl group into a methoxyiminoacetate ester, while the benzene ring serves as the anchor for attaching a phenoxymethyl side group, a common feature in many commercial strobilurins like Azoxystrobin and Kresoxim-methyl.[4][6]

G MCB Methyl 2-(cyanomethyl)benzoate (Starting Material) Bromination Bromination (e.g., NBS, AIBN) MCB->Bromination Step 1: Activate Benzylic Position Intermediate1 Methyl 2-(bromomethyl)benzoate Derivative Bromination->Intermediate1 BaseCond Base-catalyzed Condensation (e.g., K2CO3, NaH) Intermediate1->BaseCond Step 2: Couple with Phenoxide Side Chain Intermediate2 Strobilurin Precursor (Side Chain Attached) BaseCond->Intermediate2 Toxophore Toxophore Formation (e.g., Methyl Formate, Methoxyamine) Intermediate2->Toxophore Step 3: Construct the β-methoxyacrylate moiety Final Final Strobilurin Analog (e.g., Azoxystrobin type) Toxophore->Final

Caption: Generalized synthetic workflow from Methyl 2-(cyanomethyl)benzoate to a strobilurin fungicide.

Mechanism of Action: Targeting Fungal Respiration

Strobilurin fungicides synthesized from Methyl 2-(cyanomethyl)benzoate precursors act by inhibiting mitochondrial respiration in fungi.[7] They specifically target the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[9][10]

Biochemical Rationale: By binding to the Qo site, strobilurins block the transfer of electrons from ubiquinol to cytochrome c.[7] This disruption halts the entire electron transport chain, which prevents the synthesis of ATP, the primary energy currency of the cell. The fungal cell is starved of energy and ultimately dies. This targeted mode of action provides high efficacy at low application rates but also necessitates careful management to prevent the development of resistance.[11][12]

G cluster_Mito Mitochondrial Inner Membrane C1 Complex I/II UQ Ubiquinone Pool (UQ) C1->UQ e- C3 Cytochrome bc1 Complex (Complex III) UQ->C3 e- (from UQH2) CytC Cytochrome c C3->CytC e- C4 Complex IV CytC->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient ATP ATP Synthesis (Energy) ATP_Synthase->ATP Strobilurin Strobilurin Fungicide Strobilurin->C3 INHIBITION at Qo site

Sources

Application Notes & Protocols: Methyl 2-(cyanomethyl)benzoate in the Synthesis of Isoquinolines and Other N-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-(cyanomethyl)benzoate

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3] The development of efficient and modular synthetic routes to access functionally diverse isoquinolines is a paramount objective for researchers in drug discovery and development.[1][3] Methyl 2-(cyanomethyl)benzoate (CAS No: 5597-04-6) has emerged as a highly valuable and versatile building block in this pursuit.[4] Its unique ortho-substitution pattern, featuring a reactive cyanomethyl group and a methyl ester, provides two key points of functionality for elegant and powerful annulation strategies.

The benzylic methylene group is readily deprotonated or activated via transition-metal catalysis, initiating cyclization cascades.[5][6] Simultaneously, the nitrile and ester moieties can be incorporated into the newly formed heterocyclic ring or serve as handles for further synthetic transformations. This guide provides an in-depth exploration of the application of Methyl 2-(cyanomethyl)benzoate in modern synthetic methodologies, focusing on transition-metal-catalyzed and base-promoted pathways to construct isoquinolines and related N-heterocycles. The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical toolkit for leveraging this key intermediate.

Part 1: Palladium-Catalyzed Synthesis of Dihydro-Isoquinolines

One of the most powerful applications of Methyl 2-(cyanomethyl)benzoate is in palladium-catalyzed C-H activation and annulation reactions. This approach offers high atom economy and allows for the rapid assembly of complex molecular architectures from simple precursors.[7] The following section details a methodology for the synthesis of dihydro-isoquinolines, a core structure in many bioactive molecules.

Causality and Mechanistic Insights

The reaction proceeds through a palladium-catalyzed cascade involving the activation of both a C(sp²)–H bond on a benzamide derivative and a C(sp³)–H bond from an appropriate coupling partner.[7] While the provided references primarily showcase the annulation of benzamides with other partners, the underlying principles of C-H activation are directly applicable to strategies involving Methyl 2-(cyanomethyl)benzoate. The general catalytic cycle for such a transformation is initiated by the coordination of the palladium(II) catalyst to a directing group on one of the reactants. This is followed by C–H activation to form a palladacycle intermediate.[1] Subsequent coordination and insertion of the coupling partner, followed by reductive elimination, furnishes the final annulated product and regenerates the active palladium catalyst.[1]

Transition-metal-catalyzed annulations involving C(sp³)-H bonds are particularly attractive as they open up novel retrosynthetic disconnections but remain challenging due to the inert nature of these bonds.[5] The success of these reactions often relies on the use of directing groups to control regioselectivity and facilitate the C-H activation step.

Experimental Workflow: Palladium-Catalyzed Annulation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Combine Benzamide Derivative, Coupling Partner, & Pd Catalyst in an oven-dried vial. add_solvent 2. Add Solvent (e.g., Toluene) under inert atmosphere (N2). prep_reactants->add_solvent heating 3. Heat the mixture (e.g., 85-110 °C) for specified time (4-12 h). add_solvent->heating monitoring 4. Monitor progress using TLC or LC-MS. heating->monitoring cooling 5. Cool to Room Temperature. monitoring->cooling filtration 6. Dilute with solvent (EtOAc) and filter through Celite. cooling->filtration extraction 7. Perform Aqueous Wash (e.g., NaHCO3, Brine). filtration->extraction purification 8. Dry (Na2SO4), Concentrate, & Purify via Flash Chromatography. extraction->purification

Caption: Workflow for Palladium-Catalyzed Dihydro-Isoquinoline Synthesis.

Detailed Protocol: Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones

This protocol is adapted from established palladium-catalyzed C-H activation/annulation methodologies.[1][7]

Materials and Reagents:

Reagent/MaterialCAS NumberSupplierNotes
N-methoxybenzamide derivativeVariesCommercialStarting material (0.50 mmol scale)
2,3-Allenoic acid esterVariesCommercialCoupling partner (3 equiv.)
Pd(CH₃CN)₂Cl₂14220-64-5CommercialCatalyst (10 mol%)
Silver Carbonate (Ag₂CO₃)534-16-7CommercialOxidant (2 equiv.)
DIPEA7087-68-5CommercialBase (2 equiv.)
Toluene, Anhydrous108-88-3CommercialSolvent (10 mL)
Ethyl Acetate (EtOAc)141-78-6CommercialFor work-up
Saturated NaHCO₃ solutionN/ALab-preparedFor work-up
BrineN/ALab-preparedFor work-up
Anhydrous Na₂SO₄ or MgSO₄7757-82-6CommercialDrying agent
Silica Gel7631-86-9CommercialFor chromatography
Oven-dried reaction vialN/AN/AWith stir bar and screw cap

Procedure:

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the N-methoxybenzamide derivative (0.50 mmol, 1.0 equiv.), silver carbonate (Ag₂CO₃, 1.0 mmol, 2.0 equiv.), and Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%).

  • Seal the vial with a septum cap and purge with dry nitrogen or argon for 5 minutes.

  • Using syringes, add anhydrous toluene (10 mL), the 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.), and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equiv.).

  • Replace the septum with a screw cap and place the vial in a preheated oil bath at 85 °C.

  • Stir the reaction mixture for 4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one product.[1]

Part 2: Base-Promoted Divergent Synthesis of 1-Naphthols

While not strictly N-heterocycles, the synthesis of highly substituted carbocycles like 1-naphthols from Methyl 2-(cyanomethyl)benzoate demonstrates the compound's remarkable versatility in annulation chemistry.[6] This base-promoted methodology provides a metal-free alternative for constructing complex fused ring systems and highlights the dual reactivity of the cyanomethyl and ester groups.

Causality and Mechanistic Insights

This transformation is a facile and efficient base-mediated divergent annulation.[6] The reaction is initiated by the deprotonation of the acidic α-carbon of the cyanomethyl group by a strong base, such as potassium tert-butoxide (t-BuOK). The resulting carbanion then acts as a nucleophile, attacking the electrophilic alkyne carbon of a conjugated ynone. This triggers a cascade of intramolecular cyclization and rearrangement steps. The reaction's divergence, leading to either 1-naphthols or xanthones, can be controlled by the substrate, showcasing a sophisticated level of synthetic control.[6] This protocol focuses on the synthesis of 1-naphthols.

Experimental Workflow: Base-Promoted Annulation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Add Methyl 2-(cyanomethyl)benzoate, Conjugated Ynone, and Base to an oven-dried flask. add_solvent 2. Add Anhydrous Solvent (e.g., THF) under inert atmosphere (N2). prep_reactants->add_solvent stirring 3. Stir at Room Temperature for specified time (e.g., 30 min). add_solvent->stirring monitoring 4. Monitor completion by TLC. stirring->monitoring quench 5. Quench with saturated aqueous NH4Cl. monitoring->quench extraction 6. Extract with EtOAc. Wash with Brine. quench->extraction purification 7. Dry (Na2SO4), Concentrate, & Purify via Flash Chromatography. extraction->purification

Sources

Application Notes and Protocols for the Hydrolysis of Methyl 2-(cyanomethyl)benzoate to Homophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Gateway to Homophthalic Acid

Methyl 2-(cyanomethyl)benzoate is a pivotal starting material in organic synthesis, primarily serving as a precursor to homophthalic acid (2-carboxyphenylacetic acid). Homophthalic acid itself is a valuable dicarboxylic acid building block used in the preparation of various pharmaceutically relevant compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and complex isocoumarin derivatives.[1][2] The conversion of methyl 2-(cyanomethyl)benzoate to homophthalic acid requires the hydrolysis of two distinct functional groups: a methyl ester and a nitrile.

This guide provides a comprehensive overview of the primary experimental procedures for achieving this transformation. We will delve into the mechanistic underpinnings of acidic and basic hydrolysis, offering detailed, field-tested protocols for each. Furthermore, we will explore the principles of enzymatic hydrolysis as a mild and selective alternative, presenting a conceptual framework for its application. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the optimal hydrolysis strategy for their specific synthetic needs.

Part 1: Mechanistic Principles of Hydrolysis

A robust understanding of the reaction mechanisms is critical for troubleshooting and optimization. The hydrolysis of methyl 2-(cyanomethyl)benzoate involves two parallel transformations.

Hydrolysis of the Methyl Ester Group

The ester can be cleaved under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol and regeneration of the acid catalyst, yielding the carboxylic acid.[3][4] To drive the reaction to completion, an excess of water is typically used.[3]

  • Base-Catalyzed Hydrolysis (Saponification): This is the more common and generally irreversible method. A hydroxide ion directly attacks the electrophilic carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate, which then collapses to expel the methoxide leaving group. The methoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt.[3][5] An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the free carboxylic acid.[5]

Hydrolysis of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is also susceptible to hydrolysis.

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[6] A series of proton transfers and tautomerization steps converts the nitrile into an intermediate amide. Under the reaction conditions, this amide is further hydrolyzed via a similar acid-catalyzed mechanism to the corresponding carboxylic acid and an ammonium salt.[7][8][9]

  • Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[10] Under harsher basic conditions (e.g., elevated temperature), this amide undergoes further base-catalyzed hydrolysis to a carboxylate salt and ammonia.[6][7] Milder conditions may allow for the isolation of the amide intermediate.[6]

The successful synthesis of homophthalic acid relies on selecting conditions that effectively hydrolyze both functional groups simultaneously.

Part 2: Experimental Protocols

Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle strong acids and bases with extreme care.

Protocol 1: Vigorous Acid-Catalyzed Hydrolysis

This protocol employs a strong acidic medium and heat to drive the simultaneous hydrolysis of both the ester and nitrile functionalities. It is a robust method, though the conditions are harsh.

Principle: The substrate is heated under reflux with a mixture of strong acids, providing both the catalytic protons and the excess water required to drive the reversible reactions to completion.[7][9] An alternative procedure involves a mixture of acetic acid, hydrochloric acid, and water.[11]

Materials:

  • Methyl 2-(cyanomethyl)benzoate (1.0 eq)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (12N)

  • Water (deionized)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine Methyl 2-(cyanomethyl)benzoate (e.g., 5.0 g, 28.5 mmol), glacial acetic acid (38 mL), concentrated HCl (25 mL), and water (15 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 3-4 hours.

    • Expert Insight: The reaction progress should be monitored. If possible, take small aliquots periodically and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Product Isolation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath. The product, homophthalic acid, should crystallize out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with several portions of ice-cold water to remove residual acid.

  • Drying: Press the crystals as dry as possible on the filter and then transfer them to a watch glass or drying dish to air-dry or dry in a vacuum oven at a low temperature (e.g., 50-60 °C).

  • Purification (Optional): If necessary, the crude homophthalic acid can be recrystallized. A common solvent system is a mixture of water and acetic acid. Dissolve the solid in a minimum amount of the boiling solvent mixture, then allow it to cool slowly to form pure crystals.[11]

Protocol 2: Efficient Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method due to the irreversible nature of the saponification reaction, which can lead to higher yields and simpler reaction profiles.[3]

Principle: The substrate is heated with a strong aqueous base, typically sodium hydroxide or potassium hydroxide, to hydrolyze both the ester and nitrile groups, forming the corresponding dicarboxylate salt. The reaction is then quenched, and the free dicarboxylic acid is precipitated by acidification with a strong mineral acid.[11][12]

Materials:

  • Methyl 2-(cyanomethyl)benzoate (1.0 eq)

  • Methanol or Ethanol

  • 10-20% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (excess)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and stirrer

  • Rotary evaporator

  • pH paper or pH meter

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Methyl 2-(cyanomethyl)benzoate (e.g., 5.0 g, 28.5 mmol) in methanol (50 mL) in a round-bottom flask. Add an excess of 10% aqueous NaOH solution (e.g., 100 mL).

    • Causality Note: Methanol is used as a co-solvent to ensure the organic substrate is soluble in the aqueous basic medium, facilitating an efficient reaction.

  • Reflux: Heat the mixture under reflux with stirring for 4-6 hours. During this time, ammonia gas may be evolved from the hydrolysis of the nitrile group. Ensure the reaction is conducted in a well-ventilated fume hood.

  • Solvent Removal: After cooling, remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Workup: Dilute the remaining aqueous residue with water (50 mL). The product exists as the disodium salt, which is soluble in water. At this stage, you can perform an extraction with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath. With vigorous stirring, slowly and carefully add concentrated HCl until the solution is strongly acidic (pH 1-2). Homophthalic acid will precipitate as a white solid.[11][12]

    • Self-Validating Step: The formation of a significant precipitate upon acidification is a strong indicator that the hydrolysis was successful.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with ice-cold water to remove inorganic salts (NaCl). Dry the product thoroughly.

Protocol 3: Enzymatic Hydrolysis - A Green Chemistry Approach (Conceptual)

Enzymatic methods offer a highly selective and environmentally benign alternative to harsh chemical hydrolysis.[13] This protocol is conceptual, as its implementation depends on the availability of specific biocatalysts.

Principle: Nitrile-hydrolyzing enzymes, such as nitrilase or a combination of nitrile hydratase and amidase, can convert the nitrile group to a carboxylic acid under mild conditions (neutral pH, room temperature).[14][15] These enzymes are often found in microorganisms like Rhodococcus sp.[13][16] The ester group may or may not be hydrolyzed depending on the specific enzyme preparation's promiscuous esterase activity.

Conceptual Workflow:

  • Biocatalyst Preparation: Obtain a suitable enzyme preparation (e.g., lyophilized powder or immobilized whole cells of Rhodococcus sp.).

  • Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., pH 7.0). Suspend the biocatalyst in the buffer.

  • Substrate Addition: Add Methyl 2-(cyanomethyl)benzoate to the buffered enzyme suspension. The substrate may need to be dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.

  • Incubation: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation to ensure adequate mixing.

  • Monitoring: Track the conversion of the starting material and the formation of the product (mono-acid or di-acid) using HPLC or LC-MS.

  • Workup and Isolation: Once the reaction is complete, separate the biocatalyst by centrifugation or filtration. Acidify the aqueous solution to precipitate the carboxylic acid product, which can then be isolated by filtration or extraction.

Part 3: Data Presentation and Visualization

Comparison of Hydrolysis Protocols
FeatureAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisEnzymatic Hydrolysis (Conceptual)
Primary Reagents Strong Acid (HCl, H₂SO₄)Strong Base (NaOH, KOH)Nitrilase / Nitrile Hydratase
Reaction Temp. High (Reflux)High (Reflux)Mild (Room Temp. to ~40 °C)
Reaction Time 3-4 hours4-6 hoursVariable (hours to days)
Workup Cooling & FiltrationAcidification & FiltrationEnzyme removal, Acidification
Typical Yields Moderate to GoodGood to ExcellentSubstrate-dependent, potentially high
Advantages Simple setup, readily available reagents.Irreversible reaction, often higher yields.[3]High selectivity, mild conditions, environmentally friendly.[13]
Disadvantages Harsh conditions, potential for side reactions, reversible.Harsh conditions, evolution of ammonia gas.Biocatalyst availability and cost, slower reaction rates.
Diagrams and Workflows

Hydrolysis_Reaction start Methyl 2-(cyanomethyl)benzoate product Homophthalic Acid start->product H+ or OH- / H2O, Δ or Nitrilase Enzyme

Caption: Overall reaction scheme for the hydrolysis of Methyl 2-(cyanomethyl)benzoate.

Base_Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation A 1. Dissolve Substrate in MeOH + aq. NaOH B 2. Heat to Reflux (4-6 hours) A->B C 3. Cool & Remove MeOH B->C D 4. Acidify with HCl to pH < 2 C->D E 5. Filter Precipitate D->E F 6. Wash with H₂O & Dry E->F G Pure Homophthalic Acid F->G

Caption: Step-by-step workflow for the base-catalyzed hydrolysis protocol.

Enzymatic_Pathways cluster_path1 Nitrilase Pathway cluster_path2 Nitrile Hydratase / Amidase Pathway Nitrile Nitrile (R-CN) Amide Amide (R-CONH₂) Nitrile->Amide Nitrile Hydratase (+H₂O) Acid Carboxylic Acid (R-COOH) Nitrile->Acid Nitrilase (+2 H₂O) Amide->Acid Amidase (+H₂O)

Caption: The two primary enzymatic pathways for nitrile hydrolysis.[14][15]

References

  • Debabov, V. G., & Yanenko, A. S. (2011). Biocatalytic hydrolysis of nitriles. ResearchGate. Available at: [Link]

  • Ohta, H. (1996).
  • Crosby, J., Moilliet, J., Parratt, J. S., & Turner, N. J. (1990). Enzymatic hydrolysis of nitrites and dinitriles. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Stolz, A. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • van Zeijl, C. A. M. J. J., et al. (1995). Stereochemistry of Enzymatic Hydrolysis of Nitriles. DNA and Cell Biology, 14(8), 719-727.
  • Organic Synthesis. Hydrolysis of Nitriles. Organic Synthesis. Available at: [Link]

  • Newman, M. S., & Darre, B. (1961). Homophthalic acid. Organic Syntheses, 41, 55. Available at: [Link]

  • Brandon, R. C., et al. (1950). Homophthalic acid and anhydride. Organic Syntheses, 30, 58. Available at: [Link]

  • Quora. (2017). How is the cyanide group converted into the carboxylic group? Quora. Available at: [Link]

  • Wikipedia. Homophthalic acid. Wikipedia. Available at: [Link]

  • Google Patents. (2005). US20050043411A1 - Process for preparing homophthalate derivatives. Google Patents.
  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Zenodo. (1975). Convenient Preparation of Homophthalic Acids. Zenodo. Available at: [Link]

  • PubChem. Methyl 2-(cyanomethyl)benzoate. PubChem. Available at: [Link]

  • Clark, J. (2015). Hydrolysing Esters. Chemguide. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Available at: [Link]

  • Royal Society of Chemistry. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link]

  • Study.com. (n.d.). Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Study.com. Available at: [Link]

  • ResearchGate. (2016). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition. ResearchGate. Available at: [Link]

  • Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Study.com. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Zenodo. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

  • YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? Quora. Available at: [Link]

  • Google Patents. (2010). CN101891649A - Novel 3-cyano methyl benzoate preparing method. Google Patents.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]

Sources

The Strategic Utility of Methyl 2-(cyanomethyl)benzoate in Complex Molecule Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning organic chemist engaged in the intricate art of total synthesis, the selection of a starting material is a decision of paramount importance. An ideal building block offers a confluence of desirable attributes: accessible functionality, predictable reactivity, and the potential for strategic bond formations that efficiently construct molecular complexity. Methyl 2-(cyanomethyl)benzoate has emerged as such a scaffold, a versatile precursor prized for its capacity to participate in a range of transformations, particularly in the assembly of heterocyclic frameworks integral to numerous biologically active molecules. This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential

Methyl 2-(cyanomethyl)benzoate is a bifunctional aromatic compound featuring a methyl ester and a cyanomethyl group positioned in an ortho relationship.[1] This specific arrangement is the cornerstone of its synthetic utility, enabling a variety of intramolecular cyclization reactions to construct fused heterocyclic systems. The cyanomethyl group, with its activated methylene protons and the latent carbonyl functionality of the nitrile, provides a handle for diverse chemical manipulations. Simultaneously, the methyl ester can act as an electrophilic partner or be readily transformed into other functional groups.

Table 1: Physicochemical Properties of Methyl 2-(cyanomethyl)benzoate [1]

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
CAS Number5597-04-6
AppearanceWhite to off-white crystalline powder
Melting Point58-61 °C
Boiling Point155-157 °C at 10 mmHg

Core Application: A Gateway to Isoquinoline Scaffolds

A significant body of work highlights the use of methyl 2-(cyanomethyl)benzoate derivatives in the synthesis of isoquinolinones and isoquinolines, core structures found in a vast array of natural products and pharmaceutical agents.[2] A particularly compelling application lies in the synthesis of precursors for Poly(ADP-ribose) polymerase (PARP-1) inhibitors, a class of anticancer agents.

The Synthesis of 5-Nitroisoquinolin-1-one: A Key Intermediate for PARP-1 Inhibitors

The strategic placement of a nitro group on the benzene ring of methyl 2-(cyanomethyl)benzoate opens a direct route to 5-nitroisoquinolin-1-one, a crucial intermediate in the synthesis of potent PARP-1 inhibitors.[2] The key transformation is a reductive cyclization, where the nitrile group is selectively reduced to an imine in the presence of the ester, followed by an intramolecular cyclization and tautomerization to furnish the desired isoquinolinone.

The choice of reducing agent is critical for the success of this transformation. Diisobutylaluminum hydride (DiBAL-H) is the reagent of choice due to its ability to selectively reduce nitriles to imines at low temperatures without affecting the ester functionality. The bulky nature of DiBAL-H and the formation of a stable tetrahedral intermediate at low temperatures prevent over-reduction to the amine. Subsequent acidic workup hydrolyzes the imine and facilitates the cyclization cascade.

Diagram 1: Proposed Mechanism of Reductive Cyclization

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediates Key Intermediates cluster_product Final Product start Methyl 2-(cyanomethyl)-3-nitrobenzoate imine Intermediate Imine start->imine Selective nitrile reduction reagents 1. DiBAL-H, Toluene, -78 °C 2. H₃O⁺ workup hemiaminal Cyclized Hemiaminal imine->hemiaminal Intramolecular cyclization product 5-Nitroisoquinolin-1-one hemiaminal->product Tautomerization

Caption: Reductive cyclization of methyl 2-(cyanomethyl)-3-nitrobenzoate.

Experimental Protocol: Synthesis of 5-Nitroisoquinolin-1-one[2]

Materials:

  • Methyl 2-(cyanomethyl)-3-nitrobenzoate

  • Diisobutylaluminum hydride (DiBAL-H) (1.0 M solution in toluene)

  • Anhydrous Toluene

  • Hydrochloric Acid (2 M)

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyl 2-(cyanomethyl)-3-nitrobenzoate (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (approximately 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DiBAL-H (1.2 eq, 1.0 M in toluene) dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid at -78 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 5-nitroisoquinolin-1-one.

Table 2: Representative Reaction Parameters

ParameterValue
Temperature-78 °C
Reaction Time2 hours
Quenching Agent2 M HCl
PurificationSilica Gel Chromatography

Expanding the Synthetic Horizon: Beyond Isoquinolines

While the synthesis of isoquinolines represents a major application, the reactivity of methyl 2-(cyanomethyl)benzoate is not limited to this transformation. The active methylene group of the cyanomethyl moiety is susceptible to deprotonation by a suitable base, generating a nucleophilic species that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Diagram 2: General Reactivity of Methyl 2-(cyanomethyl)benzoate

G cluster_pathways Reaction Pathways cluster_products Product Scaffolds start Methyl 2-(cyanomethyl)benzoate path1 Reductive Cyclization (e.g., with DiBAL-H) start->path1 path2 Base-mediated Alkylation/ Condensation start->path2 path3 Tandem Reactions start->path3 prod1 Isoquinolinones path1->prod1 prod2 Substituted Benzoates path2->prod2 prod3 Polycyclic Heterocycles path3->prod3

Caption: Diverse synthetic pathways of the title compound.

Future Directions and Emerging Applications

The exploration of methyl 2-(cyanomethyl)benzoate as a building block is an ongoing endeavor. Current research is focused on:

  • Asymmetric Catalysis: The development of enantioselective transformations to access chiral heterocyclic products.

  • Tandem Reactions: Designing novel one-pot procedures that leverage both the cyanomethyl and methyl ester functionalities to rapidly build molecular complexity.

  • Flow Chemistry: Adapting the known transformations to continuous flow processes for improved scalability and safety.

Conclusion

Methyl 2-(cyanomethyl)benzoate stands as a testament to the power of a well-designed building block in modern organic synthesis. Its ability to serve as a reliable precursor to valuable heterocyclic scaffolds, particularly isoquinolinones, underscores its importance for researchers in medicinal chemistry and drug discovery. The detailed protocols and mechanistic discussions provided herein are intended to serve as a practical guide, enabling scientists to confidently incorporate this versatile molecule into their synthetic strategies and accelerate the discovery of new chemical entities with therapeutic potential.

References

  • Woon, E. C. Y., et al. (2006). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Tetrahedron Letters, 47(46), 8123-8126. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 588805, Methyl 2-(cyanomethyl)benzoate. Retrieved January 4, 2026 from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist,

Welcome to the technical support guide for the synthesis of Methyl 2-(cyanomethyl)benzoate. This key intermediate is pivotal in the synthesis of various pharmaceutical agents, and achieving high purity is paramount for downstream applications. This document is structured to address the common challenges and impurities encountered during its synthesis. We will delve into the causality behind these issues and provide field-proven, actionable solutions. Our aim is to equip you with the knowledge to troubleshoot your synthesis effectively, ensuring both efficiency and the highest standards of scientific integrity.

The most prevalent synthetic route involves a two-step process: the radical bromination of methyl o-toluate to form methyl 2-(bromomethyl)benzoate, followed by a nucleophilic substitution with a cyanide salt. While seemingly straightforward, each step presents unique challenges that can lead to a range of impurities.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during your experiment. Each issue is presented in a question-and-answer format, providing a diagnosis and a validated solution.

Question 1: My NMR analysis of the crude product after the first step (bromination) shows a significant amount of unreacted methyl o-toluate. What is causing the incomplete conversion?

Answer: Incomplete conversion in the Wohl-Ziegler bromination is a frequent issue and typically points to problems with radical initiation or propagation.[1][2]

  • Causality: The reaction relies on a sustained radical chain reaction. This chain can be prematurely terminated or inefficiently initiated for several reasons:

    • Poor Initiator Activity: The radical initiator, such as AIBN or benzoyl peroxide (BPO), may have degraded during storage.

    • Presence of Oxygen: Dissolved oxygen in the solvent is a potent radical scavenger and can inhibit the chain reaction.

    • Insufficient Energy: Inadequate heat or UV light (depending on your initiation method) will result in a low concentration of bromine radicals, slowing down the reaction.[3]

    • Solvent Purity: The presence of water or other impurities in the solvent (typically CCl₄, which is increasingly replaced by safer alternatives like trifluorotoluene) can interfere with the reaction.[4]

  • Troubleshooting Protocol:

    • Reagent Quality: Use freshly opened or properly stored AIBN or BPO.

    • Solvent Preparation: Use anhydrous solvent. Degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes before adding the reagents to remove dissolved oxygen.

    • Reaction Conditions: Ensure your reaction is maintained at a vigorous reflux to provide sufficient thermal energy for initiation. If using photo-initiation, ensure the lamp is of the correct wavelength and is positioned close to the reaction flask.

    • Staged Addition: Consider adding the radical initiator in two or three portions over the course of the reaction to maintain a steady concentration of radicals.

Question 2: My GC-MS analysis indicates the presence of a dibrominated species, Methyl 2-(dibromomethyl)benzoate. How can I prevent this over-bromination?

Answer: The formation of the dibrominated byproduct is a classic example of over-reaction and is highly dependent on reaction stoichiometry and local concentrations of the brominating agent.[5][6]

  • Causality: The product of the initial reaction, methyl 2-(bromomethyl)benzoate, also possesses a benzylic C-H bond (albeit less reactive than the methyl group's C-H bonds). If the reaction is allowed to proceed for too long or if there is an excess of N-Bromosuccinimide (NBS), a second bromination can occur. This is particularly problematic if the initial mono-bromination is rapid.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a slight excess of methyl o-toluate relative to NBS (e.g., 1.05 to 1.0 equivalents) to ensure the NBS is the limiting reagent.

    • Monitor the Reaction: Track the reaction progress closely using TLC or GC analysis. Stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant dibromination occurs.

    • Control NBS Addition: Instead of adding all the NBS at once, consider adding it portion-wise. This maintains a low concentration of the brominating agent, favoring mono-bromination.

Question 3: After the cyanation step, my crude product is contaminated with Methyl 2-(hydroxymethyl)benzoate or 2-(Cyanomethyl)benzoic acid. What is the source of these hydrolysis byproducts?

Answer: The presence of these impurities points to hydrolysis of either the benzylic bromide intermediate or the final ester/nitrile product, respectively. This is almost always caused by the presence of water during the reaction or workup.

  • Causality:

    • Methyl 2-(hydroxymethyl)benzoate: If water is present during the cyanation reaction, it can compete with the cyanide ion as a nucleophile, attacking the benzylic bromide to form the corresponding alcohol.

    • 2-(Cyanomethyl)benzoic acid: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, particularly at elevated temperatures during workup.[7][8] If your workup involves an aqueous acid or base wash, prolonged exposure can cleave the ester.

  • Troubleshooting Protocol:

    • Anhydrous Cyanation: Ensure your solvent (e.g., DMF, DMSO, or ethanol) is anhydrous and that your cyanide salt is dry.[9]

    • Controlled Workup: When performing an aqueous workup, use cooled solutions and minimize the contact time. If a basic wash is required, use a mild base like sodium bicarbonate and perform the extraction quickly.

    • pH Control: Avoid strongly acidic or basic conditions during workup if possible. Neutralize the reaction mixture carefully and proceed directly to extraction.

Question 4: I'm observing an impurity with a mass corresponding to Methyl 2-(carbamoylmethyl)benzoate (the amide). How did this form?

Answer: The formation of the amide, Methyl 2-(carbamoylmethyl)benzoate, is a result of the partial hydrolysis of the nitrile group.

  • Causality: The cyano group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions. The first step of this hydrolysis is the formation of an amide intermediate. If the workup conditions are not harsh enough for complete hydrolysis to the carboxylic acid, the reaction can stall at the amide stage. This is more common under basic conditions.

  • Troubleshooting Protocol:

    • Avoid Prolonged Acid/Base Exposure: During workup, minimize the time the product is in contact with aqueous acid or base.

    • Temperature Control: Perform aqueous washes at room temperature or below to reduce the rate of hydrolysis.

    • Purification: If the amide does form, it can often be separated from the desired nitrile product by column chromatography due to its higher polarity.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to identify and quantify these impurities?

A: A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities like unreacted starting materials and the dibrominated byproduct. The mass spectrum provides definitive molecular weight information.[10]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and detecting less volatile, more polar impurities like hydrolysis products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and identification of major impurities. Specific proton and carbon chemical shifts can be used to identify key functional groups of the byproducts.[11][12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C≡N stretch around 2250 cm⁻¹, C=O stretch around 1720 cm⁻¹).

Q: What is a reliable method for purifying the final product, Methyl 2-(cyanomethyl)benzoate?

A: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is a solid and of relatively high purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an effective method for removing minor impurities.

  • Silica Gel Column Chromatography: This is the most versatile method for separating a mixture of impurities. A solvent gradient (e.g., starting with hexanes and gradually increasing the proportion of ethyl acetate) can effectively separate the non-polar starting materials and byproducts from the more polar desired product and any hydrolysis impurities.

  • Distillation: If the product and impurities are thermally stable and have sufficiently different boiling points, vacuum distillation can be an option, particularly for large-scale purification.[14]

Q: What are the critical safety considerations for this synthesis?

A: This synthesis requires strict adherence to safety protocols, primarily due to the use of cyanide salts.

  • Cyanide Toxicity: Sodium or potassium cyanide are highly toxic if ingested, inhaled, or absorbed through the skin.[10] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Cyanide (HCN) Gas: NEVER mix cyanide salts with acid. Acidification will generate highly toxic and flammable hydrogen cyanide gas. All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols.

  • Cyanide Quenching: A common method to quench residual cyanide in aqueous waste is to treat it with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10) to oxidize the cyanide to the less toxic cyanate.

  • Brominating Agents: NBS is a lachrymator and irritant. Handle it with care in a fume hood. Benzylic bromides are potent alkylating agents and should be handled as potential mutagens.[6]

Visualizations & Data

Synthetic Workflow and Impurity Formation

The following diagram illustrates the two-step synthesis and highlights the points at which common impurities are formed.

Synthesis_Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Nucleophilic Cyanation cluster_impurities1 Impurities from Step 1 cluster_impurities2 Impurities from Step 2 SM Methyl o-toluate INT Methyl 2-(bromomethyl)benzoate SM->INT NBS, Initiator (AIBN/BPO) Reflux in CCl4 I1 Unreacted SM (Methyl o-toluate) SM->I1 Incomplete Reaction FP Methyl 2-(cyanomethyl)benzoate INT->FP NaCN or KCN Solvent (DMSO/DMF) I2 Over-bromination (Dibromo species) INT->I2 Excess NBS or Time I3 Unreacted Intermediate (Bromide) INT->I3 Incomplete Reaction I4 Hydrolysis Products (Alcohol, Acid, Amide) FP->I4 Aqueous Workup

Caption: Overall synthetic pathway and common impurity origins.

Common Impurities Summary

The table below summarizes the key characteristics of the most common impurities encountered in this synthesis.

Impurity NameStructureMolecular Weight ( g/mol )Formation StageKey Analytical Signature (¹H NMR)
Methyl o-toluateC₉H₁₀O₂150.17Starting MaterialSinglet for benzylic -CH₃ around δ 2.4-2.6 ppm
Methyl 2-(bromomethyl)benzoateC₉H₉BrO₂229.07IntermediateSinglet for benzylic -CH₂Br around δ 4.5-4.9 ppm
Methyl 2-(dibromomethyl)benzoateC₉H₈Br₂O₂307.97Step 1Singlet for benzylic -CHBr₂ around δ 6.7-7.0 ppm
2-(Cyanomethyl)benzoic acidC₉H₇NO₂161.16Step 2 (Workup)Broad singlet for carboxylic acid -OH > δ 10 ppm
Methyl 2-(carbamoylmethyl)benzoateC₁₀H₁₁NO₃193.20Step 2 (Workup)Two broad singlets for amide -NH₂ protons

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(cyanomethyl)benzoate

Step 1: Methyl 2-(bromomethyl)benzoate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl o-toluate (1.0 eq.).

  • Add anhydrous carbon tetrachloride (or a suitable alternative like trifluorotoluene) to dissolve the starting material.

  • Add N-Bromosuccinimide (NBS) (1.0 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq.).

  • Heat the mixture to a steady reflux under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 2-(bromomethyl)benzoate, which can be used directly in the next step or purified by chromatography.

Step 2: Methyl 2-(cyanomethyl)benzoate CAUTION: This step involves highly toxic sodium cyanide. Perform all operations in a certified chemical fume hood.

  • To a round-bottom flask, add sodium cyanide (NaCN) (1.2 eq.) and anhydrous dimethylformamide (DMF).

  • Stir the suspension and add a solution of crude methyl 2-(bromomethyl)benzoate (1.0 eq.) in DMF dropwise at room temperature.

  • Heat the reaction mixture to 40-50°C and stir for 2-3 hours, monitoring by TLC until the starting bromide is consumed.

  • Cool the reaction to room temperature and carefully pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) to obtain pure Methyl 2-(cyanomethyl)benzoate.

Protocol 2: Quenching Cyanide Waste
  • Collect all aqueous layers and any materials that came into contact with cyanide into a designated waste container.

  • Working in a fume hood, adjust the pH of the aqueous waste to >10 using a 1M NaOH solution.

  • While stirring vigorously, slowly add an excess of commercial bleach (sodium hypochlorite solution, ~6%) to the basic cyanide waste.

  • Stir for at least one hour to ensure complete oxidation of cyanide to cyanate.

  • Test for the absence of free cyanide using commercially available test strips before disposing of the waste according to your institution's guidelines.

References

  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.
  • Transtutors. (2022). Reaction of benzyl bromide with sodium cyanide in DMF gives the...
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • The Organic Chemistry Tutor. (2021).
  • Wikipedia. (2019). N-Bromosuccinimide.
  • Quora. (2017).
  • Wikipedia. (2023). N-Bromosuccinimide.
  • PubChem. (n.d.). Methyl 2-(cyanomethyl)
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018).
  • Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)
  • Google Patents. (n.d.).
  • Scientific Update. (2022).
  • Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE.
  • Chemistry Steps. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • askIITians. (2016). The reaction of 4-Bromo benzyl chloride with sodium cyanide in ethano.
  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)
  • Google Patents. (n.d.).
  • SciSpace. (2015). Methyl 3-(cyanomethyl)
  • SlidePlayer. (n.d.).
  • YouTube. (2015). Nucleophilic substitution reactions with cyanide.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry Stack Exchange. (2020).
  • Chemistry LibreTexts. (2023). 11.
  • Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Quora. (2021).
  • PubMed. (2022). Base-Promoted Divergent Annulation of Conjugated Ynones and Methyl 2-(Cyanomethyl)benzoates to Access 1-Naphthols and Xanthones.
  • CONICET. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (n.d.).
  • EPFL. (n.d.).
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Journal of the Chemical Society D. (n.d.). Mechanisms of nucleophilic substitution. Kinetics of the reactions of benzyl and diphenylmethyl chlorides in aqueous acetone.

Sources

Technical Support Center: Purification of Methyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(cyanomethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. Here, we address common challenges and frequently asked questions encountered during the purification process, moving beyond simple protocols to explain the underlying principles that govern success in the lab.

Section 1: Foundational Strategy - Understanding Your Impurities

Effective purification begins with a clear understanding of the potential impurities in your crude material. The synthetic route used to produce Methyl 2-(cyanomethyl)benzoate will dictate the impurity profile. A common synthesis involves the cyanation of a methyl 2-(halomethyl)benzoate precursor.[1]

FAQ: What are the most likely impurities in my crude product?

The impurities in your crude Methyl 2-(cyanomethyl)benzoate can be broadly categorized as follows:

Impurity Category Specific Examples Origin / Rationale Removal Strategy
Unreacted Starting Materials 2-(Cyanomethyl)benzoic acid; Methyl 2-(bromomethyl)benzoateIncomplete esterification or cyanation reaction.Aqueous basic wash (e.g., NaHCO₃) for the acid; Chromatography.
Reagents & Catalysts Cyanide salts (KCN, NaCN); Phase-transfer catalysts; Sulfuric acidCarried over from the reaction work-up.Aqueous washes; Brine wash. Cyanide salts are highly toxic and must be handled and quenched appropriately.
Side-Products Methyl 2-(hydroxymethyl)benzoate; Dimerization or polymerization productsHydrolysis of the halo-precursor; Self-reaction under basic conditions.Column Chromatography.
Solvents Dimethylformamide (DMF), Toluene, Methanol, Ethyl AcetateResidual solvents from the reaction and extraction steps.Evaporation under reduced pressure; High-vacuum distillation.
Hydrolysis Products 2-(Cyanomethyl)benzoic acid; 2-(Carbamoylmethyl)benzoic acid methyl esterPresence of water during reaction or work-up can hydrolyze the ester or nitrile group.[2][3]Aqueous basic wash; Column chromatography.
Purification Strategy Workflow

Choosing the right purification technique depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a general guideline.

PurificationStrategy start Crude Methyl 2-(cyanomethyl)benzoate scale_check Scale > 5g and Impurities are Volatile? start->scale_check solid_check Is the Crude Product Solid? scale_check->solid_check No distillation Vacuum Distillation scale_check->distillation Yes chromatography Flash Column Chromatography solid_check->chromatography No recrystallization Recrystallization solid_check->recrystallization Yes final_product Pure Product chromatography->final_product distillation->final_product recrystallization->final_product

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Purification Protocols

This section provides direct answers and actionable solutions to common problems encountered during the purification of Methyl 2-(cyanomethyl)benzoate.

A. Aqueous Work-up & Extraction

Question 1: I'm seeing a stable emulsion during my aqueous work-up, and the organic and aqueous layers won't separate. What's happening and how do I fix it?

Answer: Emulsion formation is common when residual soaps, salts, or highly polar solvents like DMF are present.[4] These agents stabilize the interface between the organic and aqueous phases.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 30-60 minutes. Sometimes, the emulsion will break on its own.

  • Introduce Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, forcing the separation of the layers.[4]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.

  • Filtration: In stubborn cases, passing the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.

B. Flash Column Chromatography

Flash column chromatography is the most common technique for purifying this compound on a lab scale.[5]

Question 2: My compound is streaking badly on the silica gel column, leading to poor separation. What causes this?

Answer: Streaking, or "tailing," is often caused by strong interactions between your compound and the stationary phase. The ester and nitrile functional groups in your molecule are polar and can interact with the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This can be exacerbated by overloading the column or using an inappropriate solvent system.

Question 3: I'm struggling to separate my product from a close-running impurity. What adjustments can I make?

Answer: Achieving separation of compounds with similar polarities (and thus similar Rf values on TLC) requires optimizing the chromatographic conditions.

Troubleshooting Guide: Column Chromatography
Issue Potential Cause & Solution
Streaking / Tailing 1. Acidic Silica: The silanol groups on silica are acidic. While your compound isn't basic, strong polar interactions can still cause tailing. Solution: Consider using deactivated silica (e.g., with 1% triethylamine in the eluent), although this is more critical for basic compounds.[6] A better first step is to ensure your solvent polarity is optimal. 2. Column Overloading: Too much crude material for the amount of silica. Solution: Maintain a silica-to-sample ratio of at least 50:1 (w/w).
Poor Separation 1. Inappropriate Solvent System: The eluent polarity is too high (moving everything too fast) or too low (everything stays at the origin). Solution: Perform thorough TLC analysis first. Aim for a solvent system that gives your product an Rf value of 0.25-0.35 .[7] Test various ratios of hexane/ethyl acetate or dichloromethane/hexane. 2. Co-elution: The impurity has a very similar polarity to your product. Solution: Switch to a different solvent system that may offer different selectivity (e.g., Toluene/Acetone). Alternatively, use a shallower solvent gradient (isocratic or slow increase in polarity) to improve resolution.
Cracked Column Bed 1. Improper Packing: The silica was not packed uniformly. Solution: Pack the column as a slurry to ensure a homogenous bed.[7] 2. Running Dry: The solvent level dropped below the top of the silica. Solution: Always maintain a head of solvent above the stationary phase.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Identify a suitable solvent system (e.g., Hexane:Ethyl Acetate) that provides good separation and an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly under positive pressure, tapping gently. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. For best results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Run the mobile phase through the column, starting with a low polarity and gradually increasing it if necessary (gradient elution). Collect fractions in test tubes.

  • Fraction Analysis: Spot the collected fractions on TLC plates to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

C. Recrystallization

For solid products, recrystallization can be a highly effective and scalable purification method, often yielding material of higher purity than chromatography.[8]

Question 4: I've dissolved my product in a hot solvent, but upon cooling, it separates as an oil ("oiling out") instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or if the solution is supersaturated with impurities.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add slightly more hot solvent to ensure the solution is no longer supersaturated.

  • Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling encourages oiling.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

  • Change Solvents: The chosen solvent may be unsuitable. Try a different solvent or a two-solvent system (see next question).

Question 5: How do I select the best solvent for recrystallization?

Answer: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

Common Solvents for Recrystallization
Solvent
Isopropanol / Ethanol
Toluene
Ethyl Acetate / Hexane Mixture
Dichloromethane / Hexane Mixture

Section 3: Purity Assessment & Safety

Question 6: What are the best analytical methods to confirm the purity of my final product?

Answer: A combination of techniques is recommended to confirm both identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary method to confirm the chemical structure and check for the presence of impurities. The integration of proton signals can also provide a quantitative measure of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and confirming the molecular weight of the product.[7]

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the number of components in your sample and compare it to a reference standard.

Question 7: What are the critical safety risks I should be aware of when purifying Methyl 2-(cyanomethyl)benzoate?

Answer: This compound and its related reagents pose significant health risks.

  • Toxicity: Methyl 2-(cyanomethyl)benzoate is listed as toxic if swallowed, inhaled, or in contact with skin. It also causes serious skin and eye irritation.[9][10][11]

  • Cyanide Handling: If your synthesis involves cyanide salts (e.g., KCN, NaCN), be aware that they are acutely toxic. Acidic conditions can generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched and disposed of according to your institution's safety protocols (e.g., by treatment with bleach or hydrogen peroxide under basic conditions).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[11] All manipulations should be performed in a well-ventilated chemical fume hood.

References

  • TCI Chemicals. (2025). Safety Data Sheet: Methyl 2-(Cyanomethyl)
  • BenchChem. (2025). Challenges in the purification of transesterification reaction products. BenchChem Technical Support.
  • StudySmarter. (2023).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Methyl 3-(cyanomethyl)
  • Reddit. (2024).
  • National Institutes of Health. (n.d.). Methyl 2-(cyanomethyl)
  • BenchChem. (2025). Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)
  • ChemicalBook. (n.d.). METHYL 2-[(CYANOMETHYL)
  • Shao, X. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Shao, X. (2015). Methyl 3-(cyanomethyl)
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 2-(Cyanomethyl)
  • University of Rochester. (n.d.).
  • Sigma-Aldrich. (2016). Fatty Acid Methyl Ester Purification Kit (MAK225) - Technical Bulletin. Sigma-Aldrich.
  • Magritek. (n.d.).
  • Gebre-Tsadik, A. et al. (2025). Current Trends in Separation and Purification of Fatty Acid Methyl Ester.
  • TCI EUROPE N.V. (n.d.). Methyl 2-(Cyanomethyl)
  • Li, Z. et al. (2013). Novel 3-cyano methyl benzoate preparing method.
  • Li, Z. et al. (2010). Novel 3-cyano methyl benzoate preparing method.
  • Mohammed, A. et al. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. African Journal of Pure and Applied Chemistry.
  • Fiveable. (n.d.).
  • BenchChem. (n.d.). Synthesis routes of Methyl 3-(cyanomethyl)
  • SIELC Technologies. (n.d.).
  • PrepChem. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com.
  • Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Org. Synth. 2018, 95, 177-191.
  • Sun, H. (2014). Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps.
  • ACS Publications. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.
  • de L. K. Santos, M. et al. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry.

Sources

troubleshooting guide for reactions involving "Methyl 2-(cyanomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(cyanomethyl)benzoate. This versatile bifunctional molecule serves as a key intermediate in the synthesis of a variety of heterocyclic compounds and complex organic structures. However, its dual reactivity—stemming from the methyl ester and the active methylene-nitrile group—can present unique challenges.

This guide is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively.

Section 1: Synthesis & Purity of Starting Material

The quality of your starting material is paramount for the success of any subsequent reaction. Issues with purity can lead to ambiguous results, low yields, and difficult purifications.

FAQ 1: I'm synthesizing Methyl 2-(cyanomethyl)benzoate from a methyl 2-(halomethyl)benzoate precursor, but my yields are low and the reaction is messy. What are the common pitfalls?

This is a classic nucleophilic substitution reaction, but several factors can lead to poor outcomes. The primary issues are often related to the choice of reagents, solvent, and reaction conditions, which can promote side reactions.

Underlying Chemistry: The reaction is typically an SN2 displacement of a halide (like bromide) by a cyanide anion.[1] The benzylic carbon is highly susceptible to nucleophilic attack. However, the cyanide ion is also a base, and the product itself has an acidic α-proton, which can lead to complications.

Troubleshooting Steps:

  • Cyanide Source and Solubility: Potassium cyanide (KCN) or sodium cyanide (NaCN) are common choices. Their solubility in organic solvents is often limited. Using a polar aprotic solvent like DMF or DMSO is crucial for dissolving the cyanide salt and promoting the SN2 mechanism.[2] The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve reaction rates and yields by transporting the cyanide anion into the organic phase.[3]

  • Side Reactions:

    • Elimination (E2): If a strong, sterically hindered base is present or if the reaction is run at excessively high temperatures, elimination to form methyl 2-vinylbenzoate could occur, although this is less common for benzylic systems.

    • Over-reaction/Byproducts: The product, Methyl 2-(cyanomethyl)benzoate, has acidic protons on the methylene bridge. A strong base can deprotonate this position, leading to self-condensation or other undesired reactions. Using a stoichiometric amount of cyanide is recommended.

  • Work-up Procedure: Cyanide salts are highly toxic and must be handled with extreme care. The work-up procedure should involve quenching the reaction with water and extracting the product into an organic solvent. A key step is to wash the organic layer thoroughly to remove residual cyanide salts. Washing with an aqueous solution of lithium chloride (LiCl) can help break up emulsions and remove DMF.[2]

Recommended Protocol Summary:

ParameterRecommendationRationale
Halide Precursor Methyl 2-(bromomethyl)benzoateBromide is a better leaving group than chloride.
Cyanide Source KCN or NaCN (1.1 - 1.2 equivalents)A slight excess ensures complete conversion of the halide.
Solvent Anhydrous DMF or DMSODissolves the cyanide salt and favors the SN2 pathway.
Catalyst Tetrabutylammonium bromide (TBAB) (0.1 eq)Enhances solubility of the cyanide salt in the organic phase.[3]
Temperature 40-60 °CProvides sufficient energy for the reaction without promoting side reactions.[2]
Work-up Quench with water, extract with EtOAc, wash with 1N LiCl, then brine.Effectively removes the solvent (DMF) and inorganic salts.[2]

Section 2: Hydrolysis Reactions

Manipulating the ester and nitrile functionalities through hydrolysis requires careful control of reaction conditions to achieve selectivity.

FAQ 2: I am trying to selectively hydrolyze the methyl ester to 2-(cyanomethyl)benzoic acid without affecting the nitrile group. My attempts with aqueous NaOH are leading to a mixture of products. How can I achieve this?

This is a common challenge due to the susceptibility of the nitrile group to hydrolysis under basic conditions, which can proceed to the amide and then to the carboxylic acid, ultimately forming 2,2'-dicarboxyphenylacetic acid.

Underlying Chemistry: Ester hydrolysis under basic conditions (saponification) typically occurs via a bimolecular acyl-oxygen cleavage (BAc2) mechanism.[4] While generally efficient, prolonged exposure to strong base and heat will also hydrolyze the nitrile. The key to selectivity is using milder conditions that favor ester cleavage kinetically over nitrile hydrolysis.

Troubleshooting Workflow:

G start Goal: Selective Ester Hydrolysis cond1 Are you using strong base (e.g., >3M NaOH) and high temperature (>80 °C)? start->cond1 outcome_yes High probability of nitrile hydrolysis. Leads to mixture of products. cond1->outcome_yes Yes cond2 Is the reaction slow or incomplete under mild conditions? cond1->cond2 No path_yes Yes path_no No solution1 Reduce base concentration (e.g., 1.1 eq LiOH). Lower temperature (RT to 40 °C). Use a milder solvent system (e.g., THF/H2O). outcome_yes->solution1 solution1->cond2 solution2 Increase reaction time. Slightly increase temperature (monitor by TLC). Ensure adequate mixing. cond2->solution2 Yes end_goal Successful selective hydrolysis. cond2->end_goal No path2_yes Yes path2_no No solution2->end_goal G start Goal: Selective Nitrile Reduction to Amine reagent Which reducing agent are you using? start->reagent agent_liah4 LiAlH4 reagent->agent_liah4 agent_dibal DIBAL-H reagent->agent_dibal agent_h2 Catalytic Hydrogenation reagent->agent_h2 outcome_liah4 Result: Non-selective. Reduces both ester and nitrile. agent_liah4->outcome_liah4 outcome_dibal Result: Highly condition-dependent. Can reduce ester if nitrile is hindered. agent_dibal->outcome_dibal outcome_h2 Result: Good selectivity for nitrile. Ester is generally stable. agent_h2->outcome_h2 solution_liah4 Switch to a more selective method like catalytic hydrogenation. outcome_liah4->solution_liah4 solution_dibal Strictly control temperature at -78 °C. Use precise stoichiometry (2-3 eq). Consider if substrate has steric hindrance near nitrile. outcome_dibal->solution_dibal solution_h2 Use H2 gas with Raney Nickel or Rh/Al2O3 catalyst. Solvent: Methanol or Ethanol with ammonia. outcome_h2->solution_h2

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-(cyanomethyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(cyanomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental hurdles. We will move beyond simple procedural steps to explore the underlying chemical principles that govern this reaction, empowering you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 2-(cyanomethyl)benzoate via the nucleophilic substitution of Methyl 2-(bromomethyl)benzoate.

Issue 1: Low or Stalled Reaction Conversion

Question: My reaction has stalled, or the final yield is significantly lower than expected. I'm seeing a large amount of unreacted Methyl 2-(bromomethyl)benzoate. What are the likely causes and how can I fix this?

Answer: Low conversion is a common issue often traced back to the reactivity of the nucleophile or suboptimal reaction conditions. The reaction is a classic S_{N}2 nucleophilic substitution, where the cyanide anion displaces the bromide. The efficiency of this process is highly dependent on several factors.

  • Possible Cause A: Inactive Cyanide Reagent

    • Causality: Alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN) are hygroscopic. Absorbed moisture can reduce the nucleophilicity of the cyanide ion and introduce water into the reaction, which can lead to unwanted side reactions.

    • Solution:

      • Always use freshly opened or properly stored, anhydrous cyanide salts.

      • If the quality is uncertain, gently dry the cyanide salt in a vacuum oven before use (Note: Handle with extreme caution in a well-ventilated fume hood).

      • Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase the effective concentration of the cyanide anion in the organic phase.[1]

  • Possible Cause B: Sub-optimal Solvent and Temperature

    • Causality: The choice of solvent is critical for S_{N}2 reactions. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are essential.[2] These solvents solvate the potassium or sodium cation, leaving the cyanide anion "naked" and highly nucleophilic.[3] Using a protic solvent (like ethanol or water) will solvate the cyanide anion through hydrogen bonding, drastically reducing its reactivity.[2] Insufficient temperature will result in a slow reaction rate, while excessively high temperatures can promote side reactions.

    • Solution:

      • Ensure you are using a high-purity, anhydrous grade of a polar aprotic solvent like DMF.[4][5]

      • A moderate reaction temperature, typically between 40-65 °C, is often optimal to ensure a reasonable reaction rate without significant byproduct formation.[1][4] Monitor the reaction progress by TLC or GC-MS to determine the ideal endpoint.

  • Possible Cause C: Insufficient Stoichiometry

    • Causality: To drive the reaction to completion, a slight excess of the nucleophile is typically required.

    • Solution:

      • Use a 1.2 to 1.5 molar equivalent of the cyanide salt relative to the Methyl 2-(bromomethyl)benzoate starting material.[4] This ensures that even if a small amount of the cyanide is deactivated by trace moisture, enough remains to complete the reaction.

Issue 2: Significant Formation of Impurities

Question: My reaction appears to have worked, but I'm isolating multiple byproducts, making purification difficult. What are these impurities and how can I prevent them?

Answer: The formation of impurities typically arises from the reaction of nucleophiles with other electrophilic sites in the molecule or from the presence of contaminants like water.

  • Possible Cause A: Hydrolysis of Ester or Nitrile Groups

    • Causality: The presence of water, especially under the slightly basic conditions of the reaction (cyanide salts are basic), can lead to the hydrolysis of the methyl ester to a carboxylic acid or the newly formed nitrile to a carboxamide and then a carboxylic acid.[6] This results in impurities like 2-(cyanomethyl)benzoic acid or methyl 2-(carboxymethyl)benzoate.

    • Solution:

      • Use anhydrous reagents and solvents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

      • During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions.

  • Possible Cause B: Dimerization of Starting Material

    • Causality: A potential, though less common, side reaction is the formation of a dimer where one molecule of the starting material acts as a nucleophile towards another. This is more likely at higher concentrations and temperatures.

    • Solution:

      • Maintain the recommended reaction temperature and avoid excessive heating.

      • Ensure efficient stirring to prevent localized high concentrations of reactants.

Issue 3: Difficult Product Isolation and Purification

Question: I'm struggling with the workup. I'm getting persistent emulsions, and my final product is still impure after column chromatography. What can I do?

Answer: Purification challenges often stem from the workup procedure or the selection of an inappropriate chromatography system.

  • Possible Cause A: Emulsion During Aqueous Workup

    • Causality: DMF and other polar aprotic solvents are miscible with water, which can complicate extraction and lead to emulsions. Residual salts can also contribute to this issue.

    • Solution:

      • After the reaction, dilute the mixture with a larger volume of a non-polar organic solvent like ethyl acetate or diethyl ether before washing with water.

      • Wash the organic layer with brine (a saturated NaCl solution) or a 1N LiCl solution to help break emulsions and remove residual DMF.[4]

      • If an emulsion persists, allow the mixture to stand for an extended period or pass it through a pad of Celite.

  • Possible Cause B: Ineffective Chromatographic Separation

    • Causality: If the polarity of the starting material and the product are very similar, or if a byproduct has similar polarity, separation can be challenging.

    • Solution:

      • Develop an optimal eluent system using TLC before attempting a large-scale column. A common system for this compound is a gradient of hexanes:ethyl acetate.[4]

      • Ensure proper column packing and loading to maximize resolution. A dry-loading technique can sometimes improve separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for Methyl 2-(cyanomethyl)benzoate? The most common and generally reliable method is the S_{N}2 nucleophilic substitution of a methyl 2-(halomethyl)benzoate, such as Methyl 2-(bromomethyl)benzoate, with an alkali cyanide salt like KCN or NaCN in a polar aprotic solvent.[4][7] The bromo- derivative is typically preferred over the chloro- derivative due to the better leaving group ability of bromide, leading to faster reaction rates.[7]

Q2: Why is a polar aprotic solvent like DMF or DMSO so critical for this reaction? In an S_{N}2 reaction, the rate is directly dependent on the concentration and reactivity of the nucleophile (CN⁻). Polar aprotic solvents have strong dipoles that can effectively solvate the counter-ion (K⁺ or Na⁺) but cannot form hydrogen bonds.[2][3] This leaves the cyanide anion desolvated, or "naked," making it a much stronger and more reactive nucleophile, thereby significantly accelerating the reaction.[3]

Q3: What are the essential safety precautions when working with cyanide salts? Working with cyanide salts is extremely hazardous and requires strict safety protocols.

  • Toxicity: Cyanides are highly toxic if ingested, inhaled, or absorbed through the skin.[8]

  • Acidification Hazard: NEVER mix cyanide salts with acid. This will generate highly toxic hydrogen cyanide (HCN) gas. All workup procedures should ensure the cyanide solution remains basic until it is confirmed to be fully quenched.

  • Handling: Always handle cyanide salts in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended).

  • Waste Disposal: All cyanide-containing waste must be quenched before disposal. This is typically done by treating the waste with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to the much less toxic cyanate. Follow all institutional safety guidelines for hazardous waste disposal.

Q4: I need to scale up this reaction. What are the key considerations? Scaling up requires careful attention to heat and mass transfer.

  • Thermal Management: The reaction is exothermic. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring to prevent a thermal runaway. Add reagents portion-wise if necessary to control the initial exotherm.

  • Stirring: Efficient mechanical stirring is crucial to ensure homogeneity and prevent localized "hot spots" or high concentrations of reagents.

  • Workup: Extractions and phase separations can become more challenging on a larger scale. Ensure you have appropriately sized separatory funnels or reactors designed for liquid-liquid extraction.

Section 3: Visualizations & Protocols

Reaction Mechanism and Troubleshooting Workflow

The synthesis proceeds via a standard S_{N}2 mechanism. The troubleshooting workflow provides a logical path to diagnose and solve common experimental problems.

SN2_Mechanism Reactants Methyl 2-(bromomethyl)benzoate + CN⁻ TS Transition State [NC···CH₂(Ph)CO₂Me···Br]⁻ Reactants->TS S_N2 Attack Products Methyl 2-(cyanomethyl)benzoate + Br⁻ TS->Products Bromide Departure

Caption: SN2 mechanism for the synthesis.

Troubleshooting_Workflow start Low Conversion or Yield? check_reagents Reagents fresh & anhydrous? (KCN, Solvent) start->check_reagents Yes success Reaction Optimized start->success No check_temp Temperature optimal? (40-65 °C) check_reagents->check_temp Yes sol_reagents Use fresh/dry reagents. Add phase-transfer catalyst. check_reagents->sol_reagents No check_stoich Sufficient KCN? (1.2-1.5 eq) check_temp->check_stoich Yes sol_temp Adjust temperature. Monitor via TLC/GC. check_temp->sol_temp No sol_stoich Adjust KCN stoichiometry. check_stoich->sol_stoich No check_stoich->success Yes sol_reagents->check_temp sol_temp->check_stoich sol_stoich->success

Caption: Troubleshooting logic for low reaction yield.

Section 4: Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.

Table 1: Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Molar Eq.
Methyl 2-(bromomethyl)benzoate229.07[9]2.29 g10.01.0
Potassium Cyanide (KCN)65.120.78 g12.01.2
N,N-Dimethylformamide (DMF), anhydrous-25 mL--
Ethyl Acetate (EtOAc)-~150 mL--
Deionized Water-~100 mL--
Brine (Saturated NaCl)-~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(bromomethyl)benzoate (2.29 g, 10.0 mmol).

  • Reagent Addition: In a certified chemical fume hood, carefully add potassium cyanide (0.78 g, 12.0 mmol) to the flask. Add anhydrous DMF (25 mL) to the mixture.

  • Reaction: Place the flask in an oil bath preheated to 45 °C. Stir the mixture vigorously. The reaction is typically complete within 18-24 hours.[4]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a 250 mL separatory funnel containing 50 mL of deionized water and 50 mL of ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 25 mL) to remove residual DMF.[4]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

  • Purification (If Necessary):

    • Purify the crude oil by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes:ethyl acetate (starting from 9:1 and progressing to 4:1) to isolate the pure product.[4]

    • Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 2-(cyanomethyl)benzoate as a clear oil or low-melting solid.

References

  • Anbarasan, P., Schareina, T., & Beller, M. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 104-107. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588805, Methyl 2-(cyanomethyl)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Step A Preparation of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

  • StackExchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? Retrieved from [Link]

Sources

side reactions of "Methyl 2-(cyanomethyl)benzoate" and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(cyanomethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges you may encounter during your experiments with this versatile compound. Our goal is to provide you with the expertise and practical insights needed to ensure the success and integrity of your work.

I. Understanding the Reactivity of Methyl 2-(cyanomethyl)benzoate

Methyl 2-(cyanomethyl)benzoate is a valuable building block in organic synthesis, prized for its bifunctional nature. The presence of a methyl ester, a cyano group, and an active methylene bridge on a benzene ring offers multiple avenues for molecular elaboration. However, this complex reactivity profile also presents opportunities for undesired side reactions. This guide will help you navigate these challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with Methyl 2-(cyanomethyl)benzoate?

A1: The primary side reactions involving Methyl 2-(cyanomethyl)benzoate stem from the reactivity of its three key functional components: the methyl ester, the cyano group, and the active methylene group. The most frequently encountered side reactions include:

  • Hydrolysis of the methyl ester: This leads to the formation of 2-(cyanomethyl)benzoic acid, particularly under aqueous acidic or basic conditions.

  • Hydrolysis of the cyano group: The nitrile can be hydrolyzed to 2-(carboxymethyl)benzoic acid or the intermediate amide under strong acidic or basic conditions.

  • Base-catalyzed self-condensation: The acidic protons on the methylene bridge can be abstracted by a base, leading to dimerization or polymerization.

  • Intramolecular cyclization: Under specific conditions, the molecule can undergo intramolecular reactions, although this is less common than for analogous dinitriles.

Q2: My reaction mixture is turning yellow/brown. What could be the cause?

A2: Discoloration, particularly turning yellow or brown, is often an indication of decomposition or polymerization. This is frequently caused by the presence of a strong base, which can initiate self-condensation reactions of the active methylene group. Overheating the reaction mixture can also lead to thermal decomposition.

Q3: I am seeing a significant amount of a water-soluble impurity in my workup. What is it likely to be?

A3: A common water-soluble impurity is the carboxylate salt of 2-(cyanomethyl)benzoic acid, formed via the hydrolysis of the methyl ester. This is especially prevalent if the reaction is quenched with an aqueous base or if the workup is not performed promptly.

III. Troubleshooting Guide: Side Reaction Prevention and Mitigation

This section provides detailed protocols and explanations to help you avoid common side reactions.

Side Reaction: Hydrolysis of the Methyl Ester

Issue: Formation of 2-(cyanomethyl)benzoic acid during the reaction or workup.

Causality: The ester functionality is susceptible to cleavage by both acid and base catalysis. Water present in the reaction mixture or during aqueous workup can lead to this undesired hydrolysis.

Prevention Protocol:

  • Anhydrous Reaction Conditions:

    • Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If not available, solvents should be freshly distilled from an appropriate drying agent.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Careful Workup:

    • If an aqueous workup is necessary, use deionized water and perform the extraction steps as quickly as possible.

    • Avoid strongly basic (pH > 9) or strongly acidic (pH < 2) aqueous solutions during the workup. If a basic wash is required to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and minimize contact time.

    • After the aqueous wash, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure at a low temperature.

Data Summary: pH Stability of Methyl Benzoates

pH RangeStability of Methyl EsterPredominant Side Product
< 2Low2-(cyanomethyl)benzoic acid
2 - 9HighMinimal hydrolysis
> 9LowSodium 2-(cyanomethyl)benzoate
Side Reaction: Base-Catalyzed Self-Condensation

Issue: Formation of oligomeric or polymeric byproducts, often observed as an intractable oil or a discolored reaction mixture.

Causality: The methylene protons in Methyl 2-(cyanomethyl)benzoate are activated by both the adjacent phenyl ring and the electron-withdrawing cyano group. In the presence of a strong base, these protons can be abstracted to form a carbanion, which can then act as a nucleophile and attack the cyano group of another molecule in a Thorpe-type reaction.[1][2][3]

Prevention Protocol:

  • Choice of Base:

    • If a base is required for the desired transformation, use a non-nucleophilic, sterically hindered base. Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine.

    • Avoid strong, nucleophilic bases like sodium hydroxide, potassium hydroxide, or sodium methoxide if the active methylene group is not the intended reaction site.

  • Controlled Addition and Temperature:

    • If a strong base is unavoidable, perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize the rate of the self-condensation side reaction.

    • Add the base slowly and portion-wise to the reaction mixture to avoid localized high concentrations of the base.

Reaction Visualization: Thorpe-Type Self-Condensation

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack Molecule_1 Methyl 2-(cyanomethyl)benzoate Carbanion Carbanion Intermediate Molecule_1->Carbanion Proton Abstraction Base Base Base->Molecule_1 Carbanion_ref Carbanion Intermediate Molecule_2 Another Molecule of Methyl 2-(cyanomethyl)benzoate Dimer Dimeric Product Molecule_2->Dimer Carbanion_ref->Dimer Attacks Cyano Group

Caption: Base-catalyzed self-condensation of Methyl 2-(cyanomethyl)benzoate.

Side Reaction: Hydrolysis of the Cyano Group

Issue: Formation of 2-(carboxymethyl)benzoic acid or 2-(2-amino-2-oxoethyl)benzoic acid.

Causality: The nitrile group can undergo hydrolysis under either acidic or basic conditions, typically requiring elevated temperatures.[4]

Prevention Protocol:

  • Avoid Extreme pH and High Temperatures:

    • Maintain the reaction pH between 4 and 8 if possible.

    • Avoid prolonged heating of the reaction mixture, especially in the presence of strong acids or bases. If heating is necessary, use the lowest effective temperature and monitor the reaction progress closely to minimize reaction time.

  • Quenching Strategy:

    • When the reaction is complete, cool the mixture to room temperature before quenching with any acidic or basic solution.

Reaction Visualization: Hydrolysis of the Cyano Group

G Start Methyl 2-(cyanomethyl)benzoate Amide Intermediate Amide (2-(2-amino-2-oxoethyl)benzoic acid methyl ester) Start->Amide H₃O⁺ or OH⁻, Δ Carboxylic_Acid Final Carboxylic Acid (2-(carboxymethyl)benzoic acid methyl ester) Amide->Carboxylic_Acid H₃O⁺ or OH⁻, Δ

Caption: Stepwise hydrolysis of the cyano group under acidic or basic conditions.

IV. Purification of Methyl 2-(cyanomethyl)benzoate

Common Impurities and their Removal:

ImpuritySourceRemoval Method
Methyl 2-(bromomethyl)benzoateUnreacted starting materialFlash column chromatography (Hexanes:Ethyl Acetate gradient)
2-(cyanomethyl)benzoic acidHydrolysis of the esterWash the organic layer with saturated NaHCO₃ solution
Dimeric/Oligomeric byproductsSelf-condensationFlash column chromatography; these are typically more polar

General Purification Protocol:

  • After the aqueous workup and drying of the organic layer, concentrate the solution under reduced pressure.

  • Prepare a silica gel column using a suitable solvent system, typically a mixture of hexanes and ethyl acetate.

  • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified Methyl 2-(cyanomethyl)benzoate.

V. References

  • Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans., 1904 , 85, 1726-1761. [Link]

  • Ziegler, K., Eberle, H., & Ohlinger, H. Über vielgliedrige Ringsysteme, I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 1933 , 504(1), 94-130. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 2011 , 1-203. [Link]

  • Chemistry Stack Exchange. What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? [Link]

  • Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. YouTube, 2021. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 2-(cyanomethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural outlines to explore the mechanistic reasoning behind common synthetic challenges, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Core Synthesis Routes

The synthesis of Methyl 2-(cyanomethyl)benzoate is primarily achieved through two robust and widely adopted pathways: direct nucleophilic substitution and palladium-catalyzed cross-coupling. The selection of a particular route often depends on the availability of starting materials, required scale, and tolerance for specific functional groups.

The SN2 Nucleophilic Substitution Pathway

This is the most direct and classical approach. It involves the reaction of a methyl 2-(halomethyl)benzoate, typically the bromo- or chloro- derivative, with an alkali metal cyanide. The reaction proceeds via a standard SN2 mechanism where the cyanide anion (CN⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

The Palladium-Catalyzed Cross-Coupling Pathway

A more modern and versatile approach involves the palladium-catalyzed cyanation of an aryl halide or triflate. This method is particularly advantageous when the corresponding halomethyl precursor is unavailable or when the substrate contains functional groups sensitive to the conditions of an SN2 reaction. These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source, which can range from simple salts to less toxic alternatives like potassium hexacyanoferrate(II) or zinc cyanide.[1][2]

Table 1: Comparison of Primary Synthesis Routes
FeatureNucleophilic Substitution (SN2)Palladium-Catalyzed Cross-Coupling
Starting Material Methyl 2-(halomethyl)benzoateMethyl 2-halobenzoate or Methyl 2-triflyloxybenzoate
Key Reagents Alkali metal cyanide (NaCN, KCN)Pd catalyst, ligand, base, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])[1][2]
Typical Solvents Polar aprotic (DMF, DMSO, Acetone)Anhydrous organic or aqueous media[2]
Pros Atom-economical, simple setup, inexpensive reagents.High functional group tolerance, milder conditions possible, broader substrate scope.[2][3]
Cons Requires specific halomethyl precursor, potential for side reactions (elimination, hydrolysis), toxicity of cyanide salts.Catalyst cost, sensitivity to air/moisture, potential for catalyst poisoning by cyanide.[1]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis in a direct question-and-answer format.

Category A: Low or No Product Yield

Q1: My SN2 reaction with Methyl 2-(chloromethyl)benzoate and KCN is sluggish and gives a low yield. What are the common causes?

A1: This is a frequent issue rooted in several factors:

  • Leaving Group Ability: Chloride is a less effective leaving group than bromide or iodide. The C-Cl bond is stronger than the C-Br bond, resulting in a higher activation energy for the SN2 transition state. Solution: If possible, switch your starting material to Methyl 2-(bromomethyl)benzoate, which is generally more reactive.[4]

  • Cyanide Salt Solubility: Potassium cyanide (KCN) has poor solubility in many organic solvents like acetone or acetonitrile. If the cyanide concentration in the solution is too low, the reaction rate will be severely limited. Solution:

    • Use a more polar aprotic solvent like DMF or DMSO to better dissolve the cyanide salt.

    • Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6). A PTC facilitates the transport of the cyanide anion from the solid phase into the organic phase where the reaction occurs.[4]

  • Water Content: The presence of water can hydrolyze the cyanide salt and the ester functional group, leading to unwanted byproducts and reduced yield. Solution: Ensure your solvent is anhydrous and that the reaction is protected from atmospheric moisture using a drying tube or an inert atmosphere (N₂ or Ar).

Q2: My Palladium-catalyzed reaction is failing. Why might the catalyst be inactive?

A2: Catalyst deactivation is a primary suspect in failed palladium-catalyzed cyanations.

  • Cyanide Poisoning: Free cyanide ions are potent inhibitors of palladium catalysts. They can coordinate strongly to the palladium center at any stage of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively poisoning it and halting the reaction.[1] Solution:

    • Use a cyanide source that releases the cyanide anion slowly, such as zinc cyanide (Zn(CN)₂).

    • Employ a catalyst system known for its resistance to cyanide poisoning. Studies have shown that certain palladacycle precatalysts and specific ligands like XPhos can be highly effective.[1]

  • Improper Catalyst Activation: Many palladium sources, such as Pd(OAc)₂, require an in situ reduction to the active Pd(0) species. If this activation is inefficient, the catalytic cycle will not initiate properly. Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a precatalyst that readily forms the active species under the reaction conditions.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by atmospheric oxygen. Solution: Thoroughly degas your solvents and reaction mixture (e.g., by sparging with nitrogen or argon, or through freeze-pump-thaw cycles) and maintain an inert atmosphere throughout the experiment.

Q3: I'm seeing a lot of my starting material, Methyl 2-(bromomethyl)benzoate, left over after the SN2 reaction. How can I drive the reaction to completion?

A3: Incomplete conversion is usually a matter of reaction kinetics or equilibrium.

  • Reaction Time & Temperature: SN2 reactions can be slow, especially with less reactive substrates. Simply not allowing enough time or providing enough thermal energy can result in low conversion. Solution:

    • Monitor the reaction progress using TLC or GC. Continue the reaction until the starting material spot/peak is no longer visible.

    • Gently heat the reaction. A moderate increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate.[5] Be cautious, as excessive heat can promote side reactions.

  • Stoichiometry: Ensure you are using a sufficient excess of the nucleophile. Solution: Use a slight excess of the cyanide salt (e.g., 1.2 to 1.5 equivalents) to ensure the concentration of the nucleophile remains high throughout the reaction, pushing the equilibrium towards the product.

Category B: Impure Product & Side Reactions

Q4: My final product is contaminated with 2-(cyanomethyl)benzoic acid. What is causing this hydrolysis and how can I prevent it?

A4: The presence of the carboxylic acid is due to the hydrolysis of the methyl ester group. This is a classic side reaction, especially under basic conditions (saponification).[4]

  • Cause: The cyanide salt (NaCN or KCN) can make the reaction mixture slightly basic upon dissolution, and this basicity can be exacerbated by any moisture present. The workup procedure, if it involves a strong base wash, is also a common source of hydrolysis.

  • Prevention:

    • Reaction: Run the reaction under strictly anhydrous conditions.

    • Workup: During the aqueous workup, avoid using strong basic washes (like NaOH or KOH). If you need to neutralize acidic impurities, use a mild base like 5% sodium bicarbonate solution and perform the wash quickly at a low temperature (e.g., in an ice bath).[6]

    • Purification: If hydrolysis has already occurred, the resulting carboxylic acid can be removed from the organic layer by extraction with a mild aqueous base. The desired ester product will remain in the organic phase.

Q5: I'm observing an unexpected byproduct that appears to have attacked the ester carbonyl instead of the benzylic carbon. Is this possible?

A5: Yes, this is a known competing reaction pathway, although typically the SN2 reaction at the benzylic position is much faster and favored.[7]

  • Mechanism: The cyanide ion can act as a nucleophile towards the ester's carbonyl carbon. This would lead to an acyl cyanide intermediate, which is highly reactive and can undergo further reactions or hydrolysis during workup.

  • Favoring Conditions: This side reaction is less common but might be observed if the benzylic carbon is sterically hindered or if the reaction conditions strongly favor nucleophilic acyl substitution.

  • Analysis: The benzylic carbon in methyl 2-(halomethyl)benzoate is highly electrophilic and susceptible to SN2 attack due to the inductive effect of the adjacent halide and phenyl ring, making this the dominant pathway.[7] If you suspect this side reaction, careful analysis of byproducts by MS and NMR is necessary.

Category C: Reagent & Condition Selection

Q6: Which cyanide source is best for my palladium-catalyzed reaction?

A6: The choice of cyanide source is critical for success.

  • K₄[Fe(CN)₆]: A less toxic and often effective alternative. It is an inorganic complex that slowly releases cyanide, minimizing catalyst poisoning. It often requires a base like potassium carbonate or potassium acetate to facilitate cyanide dissociation.[1]

  • Zn(CN)₂: An excellent choice for mild reaction conditions.[2] It has lower free cyanide concentration in solution, which helps protect the palladium catalyst. It can often be used at room temperature or slightly elevated temperatures (40 °C).[2][3]

  • KCN/NaCN: While effective in SN2 reactions, these are generally avoided in palladium-catalyzed systems unless specific conditions and ligands are used that can tolerate the high concentration of free cyanide.

Section 3: Detailed Experimental Protocols

The following are representative protocols. Always perform a thorough risk assessment before beginning any experiment.

Protocol: SN2 Cyanation using a Phase-Transfer Catalyst
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Methyl 2-(bromomethyl)benzoate (1.0 eq), potassium cyanide (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.5 M with respect to the starting material.

  • Reaction: Heat the mixture to 40-45 °C with vigorous stirring.[5] Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine. This helps remove residual DMF and salts.[5]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel to yield pure Methyl 2-(cyanomethyl)benzoate.[5]

Protocol: Mild Palladium-Catalyzed Cyanation

This protocol is adapted from the Buchwald group's work on mild cyanations.[2]

  • Setup: In a glovebox, add an appropriate palladium precatalyst (e.g., 2-5 mol%) and ligand to an oven-dried reaction vessel with a stir bar. Add zinc cyanide (Zn(CN)₂) (0.6-0.8 eq).

  • Reagent Addition: Remove the vessel from the glovebox. Add Methyl 2-bromobenzoate (1.0 eq). Seal the vessel and evacuate and backfill with nitrogen or argon (3x).

  • Solvent Addition: Add degassed solvent (e.g., a 5:1 H₂O/THF mixture) via syringe.[2]

  • Reaction: Stir the reaction mixture at room temperature or heat to 40 °C. The reaction is typically complete in 12-24 hours. Monitor by GC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Section 4: Visual Guides

Diagram 1: SN2 Reaction Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R Methyl 2-(bromomethyl)benzoate TS [NC---CH₂(R')---Br]⁻ R->TS Nu CN⁻ (Nucleophile) Nu->TS Nucleophilic Attack P Methyl 2-(cyanomethyl)benzoate TS->P LG Br⁻ (Leaving Group) TS->LG Loss of Leaving Group

Caption: SN2 mechanism for the synthesis of Methyl 2-(cyanomethyl)benzoate.

Diagram 2: Simplified Palladium Catalytic Cycle

Palladium_Cycle Pd0 Pd(0)Lₙ OA Oxidative Addition Complex Pd0->OA + Ar-X TM Cyanation Complex OA->TM + 'CN⁻' RE Product Complex TM->RE Reductive Elimination RE->Pd0 - Ar-CN ArCN Product ArX Methyl 2-bromobenzoate

Caption: A simplified catalytic cycle for palladium-catalyzed cyanation.

Diagram 3: Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm no_sm No (SM Remains) check_sm->no_sm No yes_sm Yes (SM Consumed) check_sm->yes_sm Yes cause_reactivity Cause: Poor Reactivity or Inactive Catalyst no_sm->cause_reactivity sol_reactivity Solution: 1. Increase Temp/Time 2. Check Catalyst Activity 3. Use Better Leaving Group (Br > Cl) 4. Use PTC for SN2 cause_reactivity->sol_reactivity check_side_products Are Side Products Observed? yes_sm->check_side_products yes_side Yes check_side_products->yes_side Yes no_side No (Clean Baseline) check_side_products->no_side No cause_side Cause: Decomposition or Side Reactions yes_side->cause_side sol_side Solution: 1. Run under Anhydrous/Inert Conditions 2. Avoid Strong Base in Workup 3. Use Milder Conditions (e.g., lower temp) cause_side->sol_side cause_workup Cause: Product Loss During Workup no_side->cause_workup sol_workup Solution: 1. Perform More Extractions 2. Check pH of Aqueous Layers 3. Optimize Chromatography cause_workup->sol_workup

Caption: A logical flowchart for troubleshooting low reaction yields.

References

  • Preparation of Methyl Benzoate. (n.d.). Southern Utah University.
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(42), 14944–14949. Available from: [Link]

  • Yadav, J. S., et al. (2022). Base-Promoted Divergent Annulation of Conjugated Ynones and Methyl 2-(Cyanomethyl)benzoates to Access 1-Naphthols and Xanthones. The Journal of Organic Chemistry, 87(19), 13077–13088. Available from: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Available from: [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. Available from: [Link]

  • Shao, X. (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. CN105130846A. Google Patents.
  • Methyl 2-(cyanomethyl)benzoate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? (2022). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Methyl 2-(cyanomethyl)benzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of Methyl 2-(cyanomethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. As a pivotal intermediate in the synthesis of various pharmaceuticals, the robust and safe production of Methyl 2-(cyanomethyl)benzoate is of critical importance. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered during process scale-up.

Section 1: Synthesis Overview and Core Scale-Up Challenges

The most common and economically viable route to Methyl 2-(cyanomethyl)benzoate involves the nucleophilic substitution of a methyl 2-(halomethyl)benzoate precursor with an inorganic cyanide salt. While straightforward on paper, this process presents significant hurdles when scaled.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_main Core Cyanation Reaction cluster_finish Purification SM Methyl 2-methylbenzoate HALO Halogenation (e.g., NBS/Light) SM->HALO INT Methyl 2-(bromomethyl)benzoate HALO->INT CY Cyanation with NaCN or KCN INT->CY SN2 Reaction CRUDE Crude Methyl 2-(cyanomethyl)benzoate CY->CRUDE WORKUP Aqueous Workup / Quenching CRUDE->WORKUP Impurity Removal PURIFY Crystallization / Distillation WORKUP->PURIFY FINAL Pure Product PURIFY->FINAL

Caption: General workflow for the synthesis of Methyl 2-(cyanomethyl)benzoate.

Frequently Asked Questions: Synthesis Strategy

Q1: What is the most common industrial synthesis route for Methyl 2-(cyanomethyl)benzoate?

A1: The preferred industrial route is a nucleophilic substitution (SN2) reaction. This involves reacting Methyl 2-(chloromethyl)benzoate or Methyl 2-(bromomethyl)benzoate with an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable polar aprotic solvent like DMF or DMSO.[1][2] The bromo- derivative is generally more reactive, which can allow for milder reaction conditions, but the chloro- derivative may be more cost-effective.

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant or manufacturing scale?

A2: The transition from bench to bulk production introduces several critical challenges that must be proactively managed. These are summarized in the table below.

Challenge Category Specific Issues Encountered During Scale-Up
Safety & Handling Management of highly toxic cyanide reagents; risk of generating lethal hydrogen cyanide (HCN) gas.[3][4]
Reaction Control Managing the exothermicity of the cyanation reaction; ensuring uniform heat transfer in large reactors.[4][5]
Process Efficiency Achieving complete conversion to minimize difficult downstream purifications; avoiding side reactions like ester hydrolysis.[6]
Mass Transfer Ensuring effective mixing of solid cyanide salts in a liquid phase; potential use of phase-transfer catalysts.[7]
Downstream Processing Developing a robust, scalable purification method (crystallization vs. distillation); safe quenching and disposal of residual cyanide.[8][9]

Section 2: Troubleshooting the Cyanation Reaction

This stage is the most critical and hazardous part of the process. Success hinges on precise control and a deep understanding of the reaction mechanics.

Q3: My cyanation reaction is sluggish and gives incomplete conversion at a larger scale, even though it worked well in the lab. What are the likely causes?

A3: This is a classic scale-up problem often rooted in mass transfer limitations and reagent deactivation.

  • Cause 1: Inefficient Mixing: In a large reactor, the solid sodium cyanide may not be adequately suspended in the solvent, reducing the available surface area for reaction. Lab-scale magnetic stirring is far more efficient per unit volume than industrial impellers.

    • Solution: Evaluate the reactor's agitation efficiency. Increasing the impeller speed or changing the impeller design (e.g., to a pitched-blade turbine for better solid suspension) may be necessary.

  • Cause 2: Water Contamination: Sodium cyanide is water-reactive and can be deactivated by moisture.[4] Solvents that were "dry enough" for a 100g lab reaction may contain enough water at the 10kg scale to inhibit the reaction.

    • Solution: Ensure all solvents are rigorously dried before use. The starting halide should also be anhydrous. Consider storing NaCN in a dedicated dry environment.

  • Cause 3: Phase-Transfer Catalyst (PTC) Inefficiency: If you are using a PTC like a quaternary ammonium salt, its concentration may be too low for the larger volume and different surface area-to-volume ratio.[7]

    • Solution: Re-optimize the PTC loading for the scaled-up process. A loading of 1-5 mol% is typical. The PTC helps shuttle the cyanide anion from the solid surface into the organic phase where the reaction occurs.

Q4: I am observing a significant amount of 2-(cyanomethyl)benzoic acid as a byproduct. How can I prevent the hydrolysis of the methyl ester?

A4: The formation of the corresponding carboxylic acid indicates that the ester group is being hydrolyzed. This is typically caused by the presence of water under basic conditions, as cyanide salts can create a slightly basic environment in solution.[6][10]

  • Cause 1: Excess Water: As mentioned above, water is a key culprit. Saponification (base-catalyzed hydrolysis) of the ester is a common side reaction.[10]

    • Solution: The most effective solution is to maintain strictly anhydrous conditions.

  • Cause 2: High Reaction Temperature: Higher temperatures accelerate all reactions, including the undesirable ester hydrolysis.

    • Solution: The cyanation of a benzylic halide is typically exothermic. Maintain a strict temperature ceiling (e.g., 40-50°C, depending on the substrate and solvent) using controlled addition of the limiting reagent and an efficient reactor cooling system.[1] Running the reaction at the lowest feasible temperature that still provides a reasonable reaction rate is key.

Q5: What are the absolute, non-negotiable safety protocols for handling kilograms of sodium cyanide?

A5: Safety is paramount. Cyanide is acutely toxic, and exposure can be fatal.[3][11] All operations must be governed by strict protocols.

  • Engineering Controls:

    • Ventilation: All handling of solid NaCN and the reaction itself must occur in a well-ventilated area, preferably within a contained system or under a dedicated local exhaust ventilation (LEV) system (e.g., a walk-in fume hood).[12][13]

    • HCN Detection: Install hydrogen cyanide gas detectors with alarms in all areas where cyanide is stored or used.[4]

    • Scrubbers: Vent lines from the reactor should be directed through a chemical scrubber containing a solution of sodium hypochlorite (bleach) and sodium hydroxide to neutralize any potential HCN gas.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: For weighing and charging operations, a full-face respirator with an appropriate cartridge for acid gases and cyanides is mandatory.[12]

    • Body Protection: Wear impervious gloves (e.g., nitrile or neoprene), a chemical-resistant apron or suit, and rubber boots.[14]

  • Emergency Preparedness:

    • Antidote: A cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be immediately accessible, and personnel must be trained in its administration.[4]

    • Emergency Shower/Eyewash: Must be located in the immediate vicinity.

    • Never Work Alone: At least two trained personnel should be present during all cyanide handling operations.[12]

Safety_Hierarchy cluster_safety Hierarchy of Controls for Cyanide Safety Elimination Elimination / Substitution (Use less toxic cyano source if possible) Engineering Engineering Controls (Fume Hoods, Scrubbers, Detectors) Admin Administrative Controls (SOPs, Training, Never Work Alone) PPE Personal Protective Equipment (Respirator, Gloves, Suit)

Sources

Technical Support Center: Degradation Pathways of Methyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 2-(cyanomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Understanding these pathways is critical for experimental design, data interpretation, and predicting metabolic fate.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical and biological degradation of Methyl 2-(cyanomethyl)benzoate.

Part 1: Chemical Degradation & Hydrolytic Stability

Q1: What are the primary chemical degradation pathways for Methyl 2-(cyanomethyl)benzoate in aqueous solutions?

A1: The most significant chemical degradation pathway for Methyl 2-(cyanomethyl)benzoate in aqueous media is the hydrolysis of its methyl ester functional group. This reaction can be catalyzed by either acid or base. The nitrile group is generally more stable under these conditions but can also undergo hydrolysis under more forcing conditions (e.g., strong acid/base and high heat). The stability of the ester is highly dependent on pH and temperature.

Q2: My experiment under basic conditions (pH > 9) led to a rapid loss of the parent compound. What happened and what is the product?

A2: You have likely observed base-catalyzed hydrolysis, also known as saponification. This is an irreversible reaction where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is typically much faster than acid-catalyzed hydrolysis. The reaction proceeds through a tetrahedral intermediate, leading to the elimination of a methoxide ion and the formation of the carboxylate salt of 2-(cyanomethyl)benzoic acid. A final protonation step (if the solution is neutralized) will yield 2-(cyanomethyl)benzoic acid and methanol.[1]

Troubleshooting Tip: If you need to work under basic conditions but want to minimize degradation, conduct your experiments at low temperatures (e.g., 4°C) and for the shortest duration possible. Use a pH-stat autotitrator to maintain precise pH control if necessary.

Saponification_Pathway cluster_main Base-Catalyzed Hydrolysis (Saponification) start Methyl 2-(cyanomethyl)benzoate intermediate Tetrahedral Intermediate start->intermediate + OH⁻ (fast) products 2-(cyanomethyl)benzoate + Methanol intermediate->products - CH₃O⁻ (fast)

Caption: Base-catalyzed hydrolysis of Methyl 2-(cyanomethyl)benzoate.

Q3: I am working in a buffered solution between pH 4 and 9 at room temperature and see minimal degradation. Is this expected?

A3: Yes, this is entirely expected. Methyl 2-(cyanomethyl)benzoate exhibits high stability in the pH range of 4 to 9 at 25°C.[1] Within this window, both acid- and base-catalyzed hydrolysis rates are very slow. The electron-withdrawing nature of the cyanomethyl group may also contribute to the stability of the ester bond against nucleophilic attack under these conditions.[1] This pH range is ideal for experiments where the integrity of the parent compound is critical.

Q4: How does temperature affect the hydrolytic stability of Methyl 2-(cyanomethyl)benzoate?

A4: Temperature is a critical factor that significantly accelerates the rate of hydrolysis. While the compound is stable at 25°C in the pH 4-9 range, hydrolysis is notably faster at elevated temperatures (e.g., above 40°C).[1] For sterically hindered esters, high temperatures (200-300°C) can drive even quantitative saponification in dilute alkaline solutions.[2]

Experimental Insight: When performing forced degradation studies, a temperature of 60-80°C is often sufficient to induce measurable hydrolysis within a few hours, especially at the extremes of the pH scale (e.g., pH 2 or pH 10).

ConditionStability ObservationPrimary Mechanism
pH 4–9 (at 25°C) High stability (<5% degradation over 48 hours)[1]Minimal acid or base catalysis
pH < 3 (at >40°C) Accelerated degradationAcid-catalyzed hydrolysis
pH > 9 (at >25°C) Rapid degradationBase-catalyzed hydrolysis (Saponification)[1]
Part 2: Biological & Enzymatic Degradation

Q5: My compound is showing rapid clearance in in vivo or liver microsome studies. What are the likely metabolic pathways?

A5: Rapid clearance is likely due to enzymatic degradation at two primary sites on the molecule: the methyl ester and the nitrile group.

  • Ester Hydrolysis: The methyl ester is a prime target for carboxylesterases (CES), which are abundant serine hydrolases in the liver and plasma.[3][4] These enzymes efficiently hydrolyze the ester bond to form 2-(cyanomethyl)benzoic acid and methanol.[4]

  • Nitrile Metabolism: The nitrile group can be metabolized by two distinct enzymatic pathways, leading to the same final carboxylic acid product but via different intermediates.[4][5] This is a common detoxification route for nitrile-containing xenobiotics.[5]

Q6: What are the expected metabolites from the enzymatic degradation of the nitrile group?

A6: There are two well-established enzymatic pathways for nitrile degradation:

  • Nitrilase Pathway (One-Step): Nitrilase enzymes (EC 3.5.5.1) directly hydrolyze the nitrile group to a carboxylic acid (2-carboxymethyl benzoic acid methyl ester) and ammonia.[4][5]

  • Nitrile Hydratase/Amidase Pathway (Two-Step): This involves two separate enzymes. First, a nitrile hydratase (NHase; EC 4.2.1.84) hydrates the nitrile to an amide intermediate (Methyl 2-(2-amino-2-oxoethyl)benzoate). Second, an amidase (EC 3.5.1.4) hydrolyzes the amide to the corresponding carboxylic acid and ammonia.[3][6]

Enzymatic_Nitrile_Degradation cluster_pathways Enzymatic Pathways start Methyl 2-(cyanomethyl)benzoate amide_intermediate Amide Intermediate (Methyl 2-(2-amino-2-oxoethyl)benzoate) start->amide_intermediate Nitrile Hydratase (Two-Step Pathway) acid_product Carboxylic Acid Product (Methyl 2-(carboxymethyl)benzoate) + Ammonia start->acid_product Nitrilase (One-Step Pathway) amide_intermediate->acid_product Amidase

Caption: The two primary enzymatic pathways for nitrile group metabolism.

Q7: I need to prevent enzymatic degradation during my in vitro experiment. What inhibitors can I use?

A7: To pinpoint the specific metabolic pathway, you can use selective enzyme inhibitors.

  • For Carboxylesterases (CES): To block ester hydrolysis, consider using broad-spectrum CES inhibitors. Benzil is a commonly used positive control inhibitor for hCE1 in research settings.[7] Other compounds like 1-Methylisatin have also been shown to be potent and selective CES inhibitors.[8]

  • For Nitrilases/Nitrile Hydratases: The catalytic site of nitrilases typically contains a critical cysteine residue. Therefore, thiol-binding reagents such as N-ethylmaleimide, iodoacetamide, or p-chloromercuribenzoate can effectively inhibit nitrilase activity.[9] For nitrile hydratases, certain compounds like urea or chloroacetone have been shown to inhibit the subsequent amidase activity, leading to the accumulation of the amide intermediate.[1]

Part 3: Other Degradation Routes & General Stability

Q8: What is the thermal stability of Methyl 2-(cyanomethyl)benzoate? At what temperature should I be concerned about decomposition?

Q9: Is Methyl 2-(cyanomethyl)benzoate sensitive to light?

A9: Aromatic compounds, especially those with activating groups, can be susceptible to photodegradation. While specific studies on the photostability of Methyl 2-(cyanomethyl)benzoate were not found, it is a prudent practice to protect it from direct, high-intensity light sources, particularly UV light, during storage and handling to prevent potential degradation. In experimental settings involving light, such as certain cell-based assays, it is advisable to run a control where the compound is incubated in the dark to assess any light-induced degradation.

Troubleshooting Guide: Analytical & Experimental Issues

Q10: I am trying to monitor the degradation of Methyl 2-(cyanomethyl)benzoate. What analytical techniques are most suitable?

A10: A combination of chromatographic and spectroscopic techniques is ideal.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the parent compound from its degradation products and quantifying their concentrations over time. A reverse-phase C18 column with a mobile phase gradient of water (with formic acid or ammonium formate) and acetonitrile or methanol is a good starting point. UV detection is suitable for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradation products. By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each eluted compound and, with MS/MS, generate fragmentation patterns to elucidate their structures.

Q11: I am observing unexpected peaks in my chromatogram. How can I identify these unknown degradation products?

A11: Follow a systematic workflow to identify the unknown peaks.

  • Mass Analysis: Use LC-MS to determine the exact mass of the unknown peaks. Compare these masses to the predicted masses of potential degradation products (e.g., hydrolyzed ester, hydrolyzed nitrile, hydrolyzed ester and nitrile).

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the unknown peaks. The fragmentation pattern provides structural clues. For example, the loss of a neutral methanol molecule (32 Da) from the parent ion could indicate that the ester group is still intact.

  • Forced Degradation: Intentionally degrade your compound under specific conditions (acid, base, peroxide, heat, light) and analyze the samples. This helps to generate the expected degradation products and match their retention times and mass spectra to the unknown peaks in your original sample.

Caption: Workflow for identifying unknown degradation products.

Q12: My degradation study is showing inconsistent results. What experimental parameters should I control more carefully?

A12: Inconsistent results in degradation studies often stem from poor control over key parameters.

  • pH: The single most critical factor for hydrolytic stability. Ensure your buffers have adequate capacity and are correctly prepared. Measure the pH of the final solution after adding your compound.

  • Temperature: Use a calibrated incubator or water bath. Even small temperature fluctuations can significantly alter degradation rates.

  • Solution Purity: Ensure all solvents and reagents are of high purity. Trace metal contaminants can catalyze degradation, and impurities in the starting material can lead to unexpected peaks.

  • Sample Handling: Be consistent with your sample quenching, storage, and analysis timeline. If degradation is rapid, quench the reaction immediately (e.g., by adding acid/base to neutralize or by freezing) to get an accurate time-point measurement.

Appendix A: Protocol for Monitoring Hydrolytic Degradation
  • Stock Solution Preparation: Prepare a concentrated stock solution of Methyl 2-(cyanomethyl)benzoate in a non-aqueous, miscible solvent (e.g., acetonitrile or DMSO).

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate for pH 7, 50 mM acetate for pH 4, 50 mM borate for pH 9). Also prepare 0.1 M HCl (pH 1) and 0.1 M NaOH (pH 13) for forced degradation.

  • Initiation of Experiment: Spike the stock solution into pre-warmed buffer solutions in sealed vials to a final concentration of 10-50 µg/mL. Ensure the volume of organic solvent is low (<1%) to not affect the aqueous buffer properties.

  • Incubation: Place the vials in a calibrated, constant-temperature incubator or water bath (e.g., 25°C for stability, 60°C for forced degradation).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by mixing the aliquot with a neutralizing solution or a solvent like cold acetonitrile to stop further degradation.

  • Analysis: Analyze all samples by a validated HPLC-UV or LC-MS method to determine the concentration of the parent compound and identify/quantify any degradation products.

  • Data Analysis: Plot the concentration or percentage remaining of the parent compound versus time to determine the degradation kinetics.

References
  • Lin, C. C., et al. (2006). Enzymatic degradation of nitriles by Klebsiella oxytoca. Journal of Industrial Microbiology & Biotechnology, 33(10), 837-843. [Link]

  • Gabdulkhakov, A. G., et al. (2021). Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. ResearchGate. [Link]

  • Stolz, A., et al. (2019). Impact of Nitriles on Bacterial Communities and Their Degradation Potential. Frontiers in Microbiology, 10, 199. [Link]

  • Kao, C. M., et al. (2006). Enzymatic degradation of nitriles by Klebsiella oxytoca. ResearchGate. [Link]

  • Rezende, R. P., et al. (2003). Enzymatic degradation of nitriles by a Candida guilliermondii UFMG-Y65. ResearchGate. [Link]

  • de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(4), 1256. [Link]

  • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors.
  • Kaplan, O., et al. (2006). Effect of different ions and potential inhibitors on nitrilase activity from Aspergillus niger K10. Process Biochemistry, 41(2), 349-353.
  • Singh, R., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Biotechnology, 10(3), 196-210.
  • Singh, S., et al. (2014). Analytical methods for the degradation of phytoconstituents. International Journal of Pharmaceutical Sciences and Research, 5(8), 3185.
  • Wang, L., et al. (2021). Carboxylesterase inhibitors from clinically available medicines and their impact on drug metabolism. Chemico-Biological Interactions, 345, 109566. [Link]

  • Wikipedia. (2023). Nitrilase. Wikipedia. [Link]

  • La-Scalea, M. A., et al. (2001).
  • Prasad, S., et al. (2011). Purification and characterization of nitrile hydratase of mutant 4D of Rhodococcus rhodochrous PA-34. Applied microbiology and biotechnology, 89(4), 1017-1026.
  • Cyprotex. (n.d.). Carboxylesterase (CE1) Inhibition Assay. Evotec. [Link]

  • Douglas, S. L., et al. (2000). Thermal Decomposition of Cyanate Ester Resins. Defense Technical Information Center. [Link]

  • Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. (2019). Research Journal of Pharmacy and Technology, 12(11), 5543-5550.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with Methyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(cyanomethyl)benzoate. This guide is designed to provide in-depth technical assistance for managing potential exothermic events during chemical transformations of this versatile molecule. Our focus is on providing practical, field-proven insights rooted in established chemical principles to ensure the safety and success of your experiments.

Introduction to the Thermal Hazards of Methyl 2-(cyanomethyl)benzoate Reactions

Methyl 2-(cyanomethyl)benzoate possesses two primary reactive functional groups: an ester and a nitrile. Both groups are susceptible to hydrolysis under acidic or basic conditions, reactions that are known to be exothermic.[1][2] While moderate heating is often required to initiate these transformations, the potential for a runaway reaction exists, particularly at a larger scale or with concentrated reagents.[3][4][5][6] Effective thermal management is therefore a critical aspect of working with this compound.

This guide will provide troubleshooting advice and frequently asked questions regarding the most common reaction involving this molecule: hydrolysis.

Troubleshooting Guide: Managing Exotherms During Hydrolysis

Hydrolysis of Methyl 2-(cyanomethyl)benzoate can be controlled to yield different products depending on the reaction conditions. The following sections address specific issues you may encounter.

Scenario 1: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis typically targets both the ester and nitrile functionalities, leading to the formation of 2-carboxyphenylacetic acid.[3][4]

Question: I am observing an unexpected and rapid temperature increase during the acid-catalyzed hydrolysis of Methyl 2-(cyanomethyl)benzoate. What should I do?

Answer:

A rapid temperature increase is a sign of a potential runaway reaction. Immediate action is required to bring the reaction under control.

Immediate Corrective Actions:

  • Cease Reagent Addition: If you are adding the acid or the substrate, stop the addition immediately.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stocked and making good contact with the reaction vessel.

  • Dilution: If safe to do so, and if you have a pre-chilled, compatible solvent available, dilute the reaction mixture to decrease the concentration of reactants and help dissipate heat.

Root Cause Analysis and Prevention:

Potential Cause Explanation Preventative Measures
Concentrated Acid Using highly concentrated acids can lead to a very rapid, uncontrolled reaction.Use a more dilute acid solution. The reaction will be slower but more controllable.
Rapid Reagent Addition Adding the acid or substrate too quickly does not allow for adequate heat dissipation.Add the limiting reagent slowly and portion-wise, monitoring the temperature continuously.
Inadequate Cooling The cooling capacity of your setup may be insufficient for the scale of the reaction.Ensure your cooling bath is at the appropriate temperature and has sufficient volume. For larger scale reactions, consider using a cryostat or a more efficient cooling system.
Poor Heat Transfer Inadequate stirring or a vessel with a low surface area-to-volume ratio can lead to localized hot spots.Use vigorous mechanical stirring and a reaction vessel with a high surface area-to-volume ratio (e.g., a Morton flask).

Experimental Protocol for Safe Acid-Catalyzed Hydrolysis:

  • To a stirred solution of Methyl 2-(cyanomethyl)benzoate in a suitable solvent (e.g., dioxane/water), slowly add a slight excess of dilute hydrochloric or sulfuric acid.

  • Monitor the internal temperature of the reaction vessel using a calibrated thermometer.

  • Maintain the temperature within a pre-determined range (e.g., 50-60 °C) using a controlled heating mantle and a cooling bath on standby.

  • Heat the mixture to reflux for the required time, ensuring a steady and controlled temperature.[3][7]

Scenario 2: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, will primarily convert the ester to a carboxylate salt.[7][8][9] The nitrile group may also hydrolyze under more forcing conditions.[4][6]

Question: My saponification of Methyl 2-(cyanomethyl)benzoate is sluggish and requires excessive heating, which I am concerned could lead to a sudden exotherm. How can I improve the reaction's safety and efficiency?

Answer:

A sluggish reaction that requires high temperatures can indeed be a safety concern, as a sudden initiation could lead to a rapid release of heat.

Improving Reaction Control:

Parameter Recommendation Rationale
Choice of Base Consider using lithium hydroxide (LiOH) in a THF/water solvent system.LiOH is often effective at lower temperatures than sodium or potassium hydroxide.[10]
Solvent System Ensure adequate solubility of the starting material. A biphasic system will have poor reaction kinetics.A homogeneous solution provides better contact between reactants, allowing for a more controlled reaction at a lower temperature.
Phase Transfer Catalyst For biphasic reactions, the addition of a phase transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.A phase transfer catalyst facilitates the transport of the hydroxide ion into the organic phase, increasing the reaction rate at a lower temperature.

Experimental Protocol for Controlled Saponification:

  • Dissolve Methyl 2-(cyanomethyl)benzoate in a suitable solvent mixture (e.g., THF/water).

  • Add a solution of the base (e.g., NaOH, KOH, or LiOH) dropwise, while monitoring the internal temperature.[10]

  • Gently heat the mixture to a moderate temperature (e.g., 40-50 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature before proceeding with the workup.

Frequently Asked Questions (FAQs)

Q1: Is the hydrolysis of the nitrile or the ester group in Methyl 2-(cyanomethyl)benzoate more exothermic?

A1: Without specific calorimetric data for this molecule, it is difficult to say definitively. However, both ester saponification and nitrile hydrolysis can be significantly exothermic. It is crucial to treat both transformations with appropriate thermal precautions.

Q2: Can I perform a one-pot hydrolysis of both the ester and nitrile groups using a base?

A2: Yes, under vigorous conditions (e.g., higher temperatures and longer reaction times with a strong base), it is possible to hydrolyze both functional groups.[4][6] However, this increases the risk of a significant exotherm. A stepwise approach with careful temperature control is recommended.

Q3: What are the signs of a developing runaway reaction?

A3: Key indicators include a sudden, uncontrolled rise in temperature, an increase in pressure within the reaction vessel, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture.

Q4: How can I assess the thermal risk of my specific reaction conditions before scaling up?

A4: It is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[11][12][13][14] These methods can provide quantitative data on the heat of reaction and the onset temperature for any decomposition events.

Q5: What are some appropriate quenching agents to have on hand in case of a thermal runaway?

A5: A pre-chilled, weak acid solution (e.g., acetic acid in an appropriate solvent) can be used to neutralize a runaway basic hydrolysis. For an acid-catalyzed reaction, a cold, dilute solution of a weak base like sodium bicarbonate can be used. The choice of quenching agent should be carefully considered to avoid gas evolution that could over-pressurize the vessel.

Diagrams

Workflow for Managing a Potential Exotherm

ExothermManagement Start Reaction Setup Monitor Monitor Temperature Continuously Start->Monitor TempSpike Rapid Temperature Increase? Monitor->TempSpike Normal Continue Monitoring TempSpike->Normal No StopAddition Stop Reagent Addition TempSpike->StopAddition Yes Normal->Monitor End Reaction Complete/Stopped Normal->End Reaction Finished EnhanceCooling Enhance Cooling StopAddition->EnhanceCooling Dilute Dilute if Safe EnhanceCooling->Dilute Controlled Temperature Controlled? Dilute->Controlled Resume Resume with Caution Controlled->Resume Yes Quench Emergency Quench Controlled->Quench No Resume->Monitor Quench->End

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Methyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 2-(cyanomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities in this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your analytical methods are robust, reliable, and tailored to the specific challenges presented by this molecule.

Methyl 2-(cyanomethyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to the safety and efficacy of the final drug product. This guide provides a structured approach to impurity detection, focusing on the most common and effective analytical techniques.

Section 1: Understanding Potential Impurities

A thorough understanding of the synthesis route of Methyl 2-(cyanomethyl)benzoate is the first step in identifying potential impurities. Common synthetic pathways, such as the reaction of methyl 2-(bromomethyl)benzoate with a cyanide salt, can lead to specific byproducts.[1]

Q1: What are the most common process-related impurities I should be looking for in Methyl 2-(cyanomethyl)benzoate?

A1: Based on common synthetic routes, you should anticipate the following types of impurities:

  • Starting Material Residues: Unreacted methyl 2-(halomethyl)benzoate (e.g., methyl 2-(bromomethyl)benzoate).

  • Side-Reaction Products: Dimerization or polymerization products, and products of hydrolysis of the nitrile or ester group.

  • Solvent Residues: Residual solvents used during the synthesis and purification steps.

  • Isomeric Impurities: Positional isomers such as methyl 3-(cyanomethyl)benzoate or methyl 4-(cyanomethyl)benzoate, which may arise from impurities in the starting materials.[1][2]

Section 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity analysis of non-volatile organic compounds like Methyl 2-(cyanomethyl)benzoate. A well-developed HPLC method can separate the main component from its impurities with high resolution.

Q2: I'm seeing peak tailing for my Methyl 2-(cyanomethyl)benzoate peak in my reversed-phase HPLC method. What could be the cause and how do I fix it?

A2: Peak tailing is a common issue and can often be attributed to secondary interactions between the analyte and the stationary phase. Here's a troubleshooting workflow:

Caption: Troubleshooting workflow for HPLC peak tailing.

Expert Insight: The cyano and ester groups in Methyl 2-(cyanomethyl)benzoate can interact with active sites on the silica support of the HPLC column. Adjusting the mobile phase pH or using an end-capped column can mitigate these interactions.[3][4][5]

Recommended HPLC Method Parameters:
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water (gradient)A gradient elution is often necessary to separate early-eluting polar impurities from the main peak and any later-eluting non-polar impurities.[6][7]
Detector UV at 254 nmThe benzene ring in the molecule provides strong UV absorbance at this wavelength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[3]
Section 3: Gas Chromatography (GC) for Volatile Impurities

GC is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain process byproducts.

Q3: My GC-MS analysis of Methyl 2-(cyanomethyl)benzoate shows several small, unidentified peaks. How can I identify them?

A3: The mass spectrometer (MS) coupled with your GC provides powerful identification capabilities.

Step-by-Step Identification Protocol:

  • Mass Spectrum Analysis: For each unknown peak, examine its mass spectrum. The molecular ion peak (M+) will give you the molecular weight of the compound.

  • Fragmentation Pattern: Analyze the fragmentation pattern. The fragments provide clues about the structure of the molecule. For instance, a peak at m/z 143 for Methyl 2-(cyanomethyl)benzoate corresponds to the loss of the methoxy group.[8]

  • Library Search: Utilize a mass spectral library (e.g., NIST) to search for matches to your unknown spectra.[8]

  • Consider Synthesis Route: Cross-reference potential matches with the known reactants, solvents, and possible byproducts of your synthesis.

  • Confirmation with Standards: If a potential impurity is identified, confirm its identity by running a pure standard of that compound under the same GC-MS conditions.

Caption: Workflow for identifying unknown peaks in GC-MS.

Expert Insight: When dealing with trace-level impurities, using Selective Ion Monitoring (SIM) mode on your mass spectrometer can significantly enhance sensitivity and selectivity for target analytes.[9]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is unparalleled for the structural elucidation of impurities, especially when they are novel or unexpected.[10]

Q4: I have isolated an unknown impurity. How can I use NMR to determine its structure?

A4: A combination of 1D and 2D NMR experiments will be necessary.

NMR Analysis Protocol:

  • ¹H NMR: This will give you information about the number of different types of protons and their neighboring environments. For Methyl 2-(cyanomethyl)benzoate, you would expect to see signals for the aromatic protons, the methylene protons, and the methyl protons.

  • ¹³C NMR: This provides information on the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment shows which protons are coupled to each other (i.e., which are on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

By systematically analyzing the data from these experiments, you can deduce the complete structure of the unknown impurity.[10]

Trustworthiness Check: The structural assignment should be self-consistent across all NMR data. For example, a proposed structure should account for every peak in the ¹H and ¹³C spectra, and all observed correlations in the 2D spectra.

Section 5: Troubleshooting Common Analytical Issues
IssuePossible Cause(s)Recommended Action(s)
No peaks in HPLC chromatogram 1. Detector lamp is off.2. No flow from the pump.3. Sample not injected.1. Check and turn on the detector lamp.2. Check mobile phase levels and pump for leaks or air bubbles. Purge the pump.[4]3. Verify injector operation and sample vial placement.
Baseline noise or drift in HPLC 1. Air bubbles in the system.2. Contaminated mobile phase or detector cell.3. Fluctuations in column temperature.1. Degas the mobile phase.[3]2. Prepare fresh mobile phase; flush the detector cell.[3][5]3. Use a column oven to maintain a stable temperature.[3]
Poor resolution between peaks 1. Inappropriate mobile phase composition.2. Column is old or contaminated.3. Flow rate is too high.1. Optimize the mobile phase gradient or isocratic composition.2. Replace the guard column or the analytical column.[11]3. Reduce the flow rate.
Ghost peaks in chromatogram 1. Contamination in the injector or column.2. Impurities in the mobile phase.1. Flush the injector and column with a strong solvent.2. Use high-purity solvents for the mobile phase.[5]
References
  • National Center for Biotechnology Information. (n.d.). Methyl 2-(cyanomethyl)benzoate. PubChem. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Saborido, C., Gerbino, D. C., & Kaufman, T. S. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(11), 857–881. [Link]

  • (n.d.). III Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities in Lenalidomide drug substance. World Journal of Pharmaceutical Research, 11(2), 1334-1354. [Link]

  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of methylated products generated by recombinant HcBSMTs.... Retrieved from [Link]

  • Al-Mayali, H. M., & Al-Hello, A. A. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. World Journal of Advanced Research and Reviews, 15(1), 227-241. [Link]

  • Abdel-Moety, E. M., et al. (2021). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. International Journal of Research Studies in Science, Engineering and Technology, 8(2), 1-10. [Link]

  • Studzińska, S., & Buszewski, B. (2018). The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC. Critical Reviews in Analytical Chemistry, 48(1), 1-13. [Link]

  • SIELC Technologies. (2018). Methyl benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Chemical Communications. [Link]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Cyanomethylating Agents for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a cyanomethyl (–CH₂CN) group is a pivotal transformation in organic synthesis, particularly within drug discovery and development. The resulting β-hydroxynitriles, aminonitriles, and other nitrile-containing scaffolds are versatile intermediates, readily converted into valuable functionalities like carboxylic acids, primary amines, and ketones.[1] Given its importance, a diverse toolkit of cyanomethylating agents has been developed, each with a distinct profile of reactivity, substrate scope, and operational complexity.

This guide provides an in-depth comparison of Methyl 2-(cyanomethyl)benzoate with other prominent cyanomethylating agents. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagent for their specific synthetic challenge. We will move beyond mere protocols to explain the underlying chemical principles and causalities that govern success.

The Benchmark: Understanding Acetonitrile (CH₃CN)

The simplest cyanomethylating agent is acetonitrile itself. Its utility hinges on the deprotonation of its α-carbon to form the cyanomethyl anion (⁻CH₂CN).

Mechanism & Causality: Acetonitrile is a very weak carbon acid, with a pKa of approximately 31.3 in DMSO.[2][3][4] This necessitates the use of exceptionally strong, stoichiometric bases for deprotonation, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The choice of a strong, non-nucleophilic base like LDA is critical to prevent competitive addition to electrophilic substrates. The resulting "naked" cyanomethyl anion is a potent nucleophile but also a strong base, which can lead to side reactions like substrate deprotonation or polymerization.[2][3]

  • Advantages: Inexpensive, atom-economical, and readily available.

  • Limitations: Requires stoichiometric strong bases, cryogenic temperatures (-78 °C) to control reactivity, and exhibits limited functional group tolerance (e.g., incompatible with enolizable ketones or esters).

Recent advances have explored transition-metal catalysis (e.g., Cu, Fe, Ni, Rh) and radical-mediated processes to activate acetonitrile under milder, often base-free, conditions, expanding its applicability.[1][4][5][6]

The Focus Reagent: Methyl 2-(cyanomethyl)benzoate

Methyl 2-(cyanomethyl)benzoate presents a more activated and synthetically versatile alternative to acetonitrile. The presence of the ortho-ester group significantly influences its reactivity.

Mechanism & Causality: The key feature of Methyl 2-(cyanomethyl)benzoate is the increased acidity of the methylene (–CH₂–) protons compared to acetonitrile. The electron-withdrawing effect of the adjacent benzene ring and, more subtly, the ortho-ester group, lowers the pKa of the α-protons. This allows for deprotonation with milder bases than those required for acetonitrile, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), at more practical temperatures. The resulting carbanion is stabilized by resonance, making it a softer, more selective nucleophile than the hard cyanomethyl anion derived from acetonitrile.

  • Advantages:

    • Requires milder bases, enhancing functional group compatibility.

    • Improved selectivity and often higher yields in reactions with sensitive substrates.

    • The aromatic scaffold can be a handle for further functionalization.

  • Limitations:

    • Higher molecular weight and cost compared to acetonitrile.

    • The benzoate portion remains in the product, which may require subsequent removal if only the cyanomethyl group is desired.

Alternative Cyanomethylating Agents: A Comparative Analysis

Several other reagents have been developed to address the challenges of cyanomethylation. Below is a comparison of the most prominent alternatives.

Tosylmethyl Isocyanide (TosMIC)

TosMIC is a highly versatile and widely used reagent for the one-carbon homologation of ketones to nitriles, a transformation known as the Van Leusen reaction.[7][8]

  • Mechanism & Causality: TosMIC is a unique C1 synthon featuring an acidic α-carbon (pKa ≈ 14), an isocyanide group, and a tosyl group which acts as an excellent leaving group.[9][10] Deprotonation with a base like t-BuOK in an aprotic solvent generates a carbanion that adds to a ketone.[9] The subsequent intramolecular cyclization and elimination of the tosyl group, driven by the formation of a stable sulfinate salt, leads to the nitrile product.[7] This mechanism is distinct from a simple nucleophilic addition of a cyanomethyl group.

  • Performance: Excellent for converting ketones and some aldehydes into nitriles with an additional carbon atom.[7][8][11] It is an odorless, stable crystalline solid, making it easy to handle.[8][9][10]

(Trimethylsilyl)acetonitrile (TMSCH₂CN)

This reagent serves as a stable and effective source of the cyanomethyl anion, activated by a Lewis base.

  • Mechanism & Causality: In the presence of a catalytic amount of a Lewis base (e.g., cesium acetate), TMSCH₂CN reacts with carbonyl compounds.[12] The Lewis base activates the silicon center, facilitating the transfer of the cyanomethyl group to the electrophilic carbonyl carbon. This process, often called a Mukaiyama-type addition, avoids the use of strong Brønsted bases and proceeds under mild conditions.[13]

  • Performance: Provides good to high yields for the cyanomethylation of a variety of aldehydes and ketones.[12] The reaction conditions are generally mild, offering good functional group tolerance.

Diethyl Phosphonoacetonitrile

This reagent is primarily used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated nitriles (acrylonitriles).

  • Mechanism & Causality: Similar to the more common triethyl phosphonoacetate, diethyl phosphonoacetonitrile is deprotonated by a base (e.g., NaH) to form a phosphorus-stabilized carbanion.[14][15][16] This highly reactive carbanion readily attacks aldehydes and ketones. The resulting intermediate collapses to form an alkene, with a strong thermodynamic preference for the E-isomer, and a water-soluble phosphate byproduct that is easily removed during workup.[15][17]

  • Performance: An excellent choice for the stereoselective synthesis of E-acrylonitriles. The reaction is reliable and byproducts are easily separated.[15]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the discussed cyanomethylating agents based on typical experimental outcomes reported in the literature.

ReagentTypical BaseTemp.Substrate ScopeKey AdvantagePrimary Product Type
Acetonitrile n-BuLi, LDA-78 °CAldehydes, certain iminesAtom economy, low costβ-Hydroxynitriles
Methyl 2-(cyanomethyl)benzoate NaH, t-BuOK0 °C to RTAldehydes, ketones, iminesMilder conditions, enhanced selectivityβ-Hydroxynitriles, etc.
TosMIC t-BuOK, NaHRT to refluxKetones, aldehydesDirect conversion of C=O to CH-CNHomologated nitriles
(Trimethylsilyl)acetonitrile CsOAc (cat.)RTAldehydes, ketones, iminesCatalytic, mild, base-free activationβ-Hydroxysilylnitriles
Diethyl Phosphonoacetonitrile NaH, DBU0 °C to RTAldehydes, ketonesHigh E-selectivity, easy purificationα,β-Unsaturated nitriles

Logical Workflow for Reagent Selection

Choosing the appropriate cyanomethylating agent is critical for synthetic success. The following decision tree illustrates a logical approach to this selection process.

G start What is the desired product? q1 Convert C=O to CH-CN (Homologation)? start->q1 q2 Synthesize an α,β-unsaturated nitrile? q1->q2 No reagent1 Use TosMIC (Van Leusen Reaction) q1->reagent1 Yes q3 Add a -CH₂CN group to a carbonyl or imine? q2->q3 No reagent2 Use Diethyl Phosphonoacetonitrile (HWE Reaction) q2->reagent2 Yes q4 Is the substrate base-sensitive or contains enolizable protons? q3->q4 Yes q3->q4 reagent3 Use (Trimethylsilyl)acetonitrile with a Lewis Base catalyst q4->reagent3 Yes, highly sensitive reagent4 Use Methyl 2-(cyanomethyl)benzoate with a moderate base (e.g., NaH) q4->reagent4 Yes, moderately sensitive reagent5 Use Acetonitrile with a strong base (e.g., LDA) at -78 °C q4->reagent5 No, robust substrate

Caption: Decision tree for selecting a cyanomethylating agent.

Experimental Protocols

To provide a practical context, we present validated, step-by-step protocols for key cyanomethylation reactions.

Protocol 1: Cyanomethylation of a Ketone using Acetonitrile

Reaction: Addition of the cyanomethyl anion to 2-adamantanone.

Causality: This protocol uses a non-enolizable ketone to prevent side reactions. The use of n-BuLi at -78 °C is essential to generate the cyanomethyl anion while minimizing its decomposition or polymerization.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A 1. Dry Acetonitrile (solvent) in a flame-dried flask under N₂ B 2. Cool to -78 °C (Dry ice/acetone bath) A->B C 3. Add n-BuLi dropwise B->C D 4. Stir for 30 min (Anion formation) C->D E 5. Add 2-Adamantanone (dissolved in dry THF) dropwise D->E F 6. Stir at -78 °C for 2h E->F G 7. Quench with saturated aqueous NH₄Cl F->G H 8. Warm to RT, extract with EtOAc G->H I 9. Dry (Na₂SO₄), concentrate, and purify by chromatography H->I

Caption: Experimental workflow for base-mediated cyanomethylation.

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dry acetonitrile (10 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 1.1 eq) dropwise via syringe. A white precipitate may form.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 2-adamantanone (1.0 eq) in dry THF (5 mL) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding β-hydroxynitrile.

Protocol 2: Van Leusen Reaction using TosMIC

Reaction: Conversion of cyclohexanone to cyclohexylacetonitrile.

Causality: This reaction is performed in an aprotic solvent (DME) with a strong base (t-BuOK) to facilitate the deprotonation of TosMIC. The addition of a small amount of alcohol (e.g., ethanol) can accelerate the final elimination step.[7]

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add dry dimethoxyethane (DME) (20 mL) and potassium tert-butoxide (2.2 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of cyclohexanone (1.0 eq) and TosMIC (1.05 eq) in DME (10 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Heat the reaction mixture to reflux for 1 hour, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water (50 mL).

  • Extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield cyclohexylacetonitrile.

Conclusion

The selection of a cyanomethylating agent is a nuanced decision that balances substrate compatibility, desired product structure, operational simplicity, and cost. While direct deprotonation of acetonitrile remains a fundamental and atom-economical choice for robust substrates, its requirement for harsh conditions limits its broader application.

Methyl 2-(cyanomethyl)benzoate emerges as a valuable alternative, offering a more forgiving reactivity profile that allows for the use of milder bases and broader functional group tolerance. For specific transformations, specialized reagents provide unparalleled efficiency: TosMIC is the reagent of choice for the direct conversion of ketones to homologated nitriles, (trimethylsilyl)acetonitrile offers a mild, catalytically activated route, and diethyl phosphonoacetonitrile provides stereocontrolled access to α,β-unsaturated nitriles.

By understanding the mechanistic underpinnings and practical considerations detailed in this guide, researchers can confidently navigate the available options and design more efficient and successful synthetic routes.

References

  • Kawano, Y., Kaneko, N., & Mukaiyama, T. (2005). Lewis Base-Catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile. Chemistry Letters, 34(10), 1402-1403. [Link]

  • Organic Reactions. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Reactions. [Link]

  • Prakash, G. K. S., et al. (2013). Organocatalytic Decarboxylative Cyanomethylation of Difluoromethyl and Trifluoromethyl Ketones. Angewandte Chemie International Edition, 52(4), 1293-1297. [Link]

  • Varsal Chemical. (n.d.). TosMIC Whitepaper. [Link]

  • Liu, J.-B., et al. (2023). Cyanomethylation Reaction. Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

  • Semantic Scholar. (2017). Figure 1 from Mukaiyama addition of (trimethylsilyl)acetonitrile to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate. [https://www.semanticscholar.org/paper/Figure-1-from-Mukaiyama-addition-of-(-to-dimethyl-Downey-Covington/1f5a5e3e2b2c8f8d6f9c9a6a8c4d7f1e9f1a0b5c]([Link]

  • Gennaro, A., et al. (2019). The Electrogenerated Cyanomethyl Anion: An Old Base Still Smart. Accounts of Chemical Research, 52(12), 3466-3477. [Link]

  • Gennaro, A., et al. (2019). The Electrogenerated Cyanomethyl Anion: An Old Base Still Smart. PubMed. [Link]

  • Sun, M., Wei, L., & Li, C. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society, 145(6), 3897–3902. [Link]

  • Request PDF. (2013). ChemInform Abstract: A Robust Nickel Catalyst for Cyanomethylation of Aldehydes: Activation of Acetonitrile under Base-Free Conditions. [Link]

  • Wikipedia. (n.d.). TosMIC. [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Request PDF. (2018). Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis. [Link]

  • Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

  • Hirai, Y., et al. (2011). Synthesis of cyanooxovanadate and cyanosilylation of ketones. Dalton Transactions, 40(35), 8849-8851. [Link]

  • Sun, C., et al. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC Advances, 11(31), 19045-19052. [Link]

  • Request PDF. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. [Link]

  • Request PDF. (2016). A Comparison of Me2(CH2Cl)SiCN and Me3SiCN in Catalytic Enantioselective Cyanation of Aldehydes. [Link]

  • Arkat USA. (2009). A comparison of several modern alkylating agents. ARKIVOC, 2009(i), 251-264. [Link]

  • Sun, C., et al. (2016). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. ACS Publications. [Link]

  • CP Lab Safety. (n.d.). Methyl 2-(Cyanomethyl)benzoate, 5 grams. [Link]

  • YAKUGAKU ZASSHI. (1980). Study of acylation reactions in 3-aminocarbostyril derivatives. YAKUGAKU ZASSHI, 100(8), 830-835. [Link]

  • Request PDF. (2016). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. [Link]

  • YAKUGAKU ZASSHI. (1980). 100(8). [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Methyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates is a cornerstone of quality control and process optimization. Methyl 2-(cyanomethyl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its purity and consistency. This guide provides an in-depth, objective comparison of the principal analytical techniques for the quantification of Methyl 2-(cyanomethyl)benzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The selection of an appropriate analytical method is a critical decision, contingent on factors such as the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis—be it routine quality control, impurity profiling, or primary purity assessment. This document will delve into the theoretical underpinnings of each technique, present their respective advantages and limitations, and provide detailed, field-proven experimental protocols to guide your analytical strategy.

The Analytical Landscape: Choosing the Right Tool for the Job

The quantification of a small molecule like Methyl 2-(cyanomethyl)benzoate can be approached from several angles, each with its own set of strengths. Chromatographic techniques such as HPLC and GC are workhorses in the pharmaceutical industry, offering excellent separation capabilities.[1] When coupled with mass spectrometry, they provide unparalleled sensitivity and selectivity.[2][3] On the other hand, qNMR stands out as a primary ratio method, allowing for direct quantification without the need for a specific reference standard of the analyte itself.[4][5]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds.[1] For a moderately polar compound like Methyl 2-(cyanomethyl)benzoate, reverse-phase HPLC with UV detection is an eminently suitable technique for routine quantification and purity assessment.

The principle of HPLC lies in the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] The choice of stationary phase (column) and mobile phase composition is critical for achieving optimal separation. For Methyl 2-(cyanomethyl)benzoate, a C18 column, which has a non-polar stationary phase, is a logical starting point, as it will effectively retain the analyte from a polar mobile phase.

Advantages for Methyl 2-(cyanomethyl)benzoate Quantification:

  • Robustness and Reliability: HPLC methods are well-established and can be readily validated for use in a regulated environment.

  • Versatility: The technique can be adapted to analyze a wide range of potential impurities, both more and less polar than the main analyte.

  • Non-destructive: The sample can be collected after analysis if further investigation is required.

Limitations:

  • Requires a Chromophore: UV detection necessitates that the analyte absorbs UV light. Fortunately, the benzene ring in Methyl 2-(cyanomethyl)benzoate provides a strong chromophore.

  • Sensitivity: While generally good, HPLC-UV may not be sufficient for the detection of trace-level impurities without pre-concentration steps.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

For analytes that are volatile and thermally stable, GC-MS offers exceptional separation efficiency and highly specific detection.[7] Methyl 2-(cyanomethyl)benzoate, with a boiling point that is amenable to GC analysis, can be effectively quantified by this technique.

In GC, the sample is vaporized and separated in a gaseous mobile phase based on its partitioning between the gas and a liquid or solid stationary phase within a capillary column.[7] Coupling the GC to a mass spectrometer allows for the identification and quantification of the eluting compounds based on their mass-to-charge ratio.

Advantages for Methyl 2-(cyanomethyl)benzoate Quantification:

  • High Resolution: Capillary GC columns provide excellent separation of complex mixtures.

  • High Sensitivity and Selectivity: The mass spectrometer is a highly sensitive and selective detector, allowing for the quantification of trace-level impurities.[7]

  • Structural Information: The mass spectrum provides valuable structural information that can aid in the identification of unknown impurities.

Limitations:

  • Thermal Stability Required: The analyte must be thermally stable and not degrade at the high temperatures of the injector and column.

  • Derivatization May Be Necessary: For non-volatile or highly polar impurities, a chemical derivatization step may be required to make them suitable for GC analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Selectivity

LC-MS/MS combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry.[2][3] This technique is particularly valuable for the quantification of trace-level impurities and for analyzing complex sample matrices.

The principle of LC-MS/MS involves the separation of the sample components by LC, followed by ionization and analysis in a tandem mass spectrometer.[8] The use of multiple reaction monitoring (MRM) allows for the highly selective quantification of a target analyte by monitoring a specific precursor-to-product ion transition.[2]

Advantages for Methyl 2-(cyanomethyl)benzoate Quantification:

  • Exceptional Sensitivity: LC-MS/MS can detect and quantify analytes at very low concentrations, often in the picogram to femtogram range.[6][9]

  • High Selectivity: The MRM mode provides a high degree of selectivity, minimizing interference from matrix components.[2]

  • Wide Applicability: Suitable for a broad range of compounds, including those that are not amenable to GC-MS.

Limitations:

  • Matrix Effects: The ionization efficiency of the analyte can be suppressed or enhanced by co-eluting matrix components, which can affect the accuracy of quantification.

  • Higher Cost and Complexity: The instrumentation is more expensive and requires a higher level of expertise to operate and maintain compared to HPLC-UV or GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Method for Purity Assessment

qNMR is a powerful analytical technique that allows for the direct quantification of a compound in a sample without the need for a reference standard of the analyte itself.[4][5] The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[10]

Advantages for Methyl 2-(cyanomethyl)benzoate Quantification:

  • Primary Method: Does not require a specific reference standard of the analyte, making it ideal for the purity assessment of new chemical entities and in-house reference standards.[5]

  • High Precision and Accuracy: When performed correctly, qNMR can provide highly accurate and precise purity values.

  • Structural Information: The NMR spectrum provides a wealth of structural information, which can be used to confirm the identity of the analyte and identify impurities.

Limitations:

  • Lower Sensitivity: qNMR is generally less sensitive than chromatographic methods, requiring a higher concentration of the analyte.[11]

  • Signal Overlap: The signals of the analyte and the internal standard must be well-resolved in the NMR spectrum.

  • Requires Expertise: Proper experimental setup and data processing are crucial for obtaining accurate quantitative results.

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MSLC-MS/MSqNMR
Principle Differential partitioning between liquid mobile phase and solid stationary phaseDifferential partitioning between gas mobile phase and liquid/solid stationary phaseCombination of HPLC separation with tandem mass spectrometric detectionDirect proportionality between NMR signal integral and number of nuclei
Selectivity Moderate to HighHighVery HighHigh
Sensitivity GoodVery GoodExcellentModerate
Speed ModerateModerate to FastModerateSlow
Cost Low to ModerateModerateHighModerate to High
Sample Throughput HighHighModerateLow
Reference Standard RequiredRequiredRequiredNot required (uses internal standard)
Key Advantage Robustness and versatility for routine QCHigh resolution and structural information for volatile compoundsUnparalleled sensitivity and selectivity for trace analysisPrimary method for absolute purity determination

Experimental Protocols

Protocol 1: Quantitative Analysis of Methyl 2-(cyanomethyl)benzoate by Reverse-Phase HPLC-UV

This protocol outlines a robust method for the routine quantification of Methyl 2-(cyanomethyl)benzoate using HPLC with UV detection. The selection of a C18 column is based on the non-polar nature of the stationary phase, which is well-suited for retaining the moderately polar analyte from a polar mobile phase. The mobile phase composition of acetonitrile and water is a common and effective choice for the elution of such compounds, with the gradient elution ensuring the timely elution of both the analyte and any potential impurities with different polarities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (e.g., 0.1 mg/mL in mobile phase) hplc_system HPLC System (Pump, Autosampler, Column Oven, UV Detector) prep_std->hplc_system prep_sample Prepare Sample Solution (e.g., 0.1 mg/mL in mobile phase) prep_sample->hplc_system column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column Inject Sample/Standard chromatogram Obtain Chromatogram hplc_system->chromatogram column->hplc_system Separation mobile_phase Mobile Phase (Acetonitrile:Water Gradient) integration Integrate Peak Areas chromatogram->integration quantification Quantify Analyte (using calibration curve) integration->quantification

Caption: Workflow for the quantitative analysis of Methyl 2-(cyanomethyl)benzoate by HPLC-UV.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-1 min: 40% B

      • 1-10 min: 40% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 40% B

      • 12.1-15 min: 40% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methyl 2-(cyanomethyl)benzoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.2, 0.5 mg/mL) by diluting the stock solution with the mobile phase.

    • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the Methyl 2-(cyanomethyl)benzoate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Analysis and Quantification:

    • Inject the working standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area of the Methyl 2-(cyanomethyl)benzoate peak.

    • Calculate the concentration of Methyl 2-(cyanomethyl)benzoate in the sample using the calibration curve.

Protocol 2: Quantitative Analysis of Methyl 2-(cyanomethyl)benzoate by GC-MS

This protocol details a GC-MS method for the quantification of Methyl 2-(cyanomethyl)benzoate. A non-polar capillary column is chosen to provide good separation of the moderately polar analyte. The use of a mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity for accurate quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (e.g., 10 µg/mL in Ethyl Acetate) gcms_system GC-MS System (Injector, GC Oven, MS Detector) prep_std->gcms_system prep_sample Prepare Sample Solution (e.g., 10 µg/mL in Ethyl Acetate) prep_sample->gcms_system column Capillary Column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm) gcms_system->column Inject Sample/Standard chromatogram Obtain Total Ion Chromatogram (TIC) gcms_system->chromatogram column->gcms_system Separation & Detection sim Extract Selected Ion Monitoring (SIM) Data chromatogram->sim quantification Quantify Analyte (using calibration curve) sim->quantification

Caption: Workflow for the quantitative analysis of Methyl 2-(cyanomethyl)benzoate by GC-MS.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of Methyl 2-(cyanomethyl)benzoate (e.g., m/z 175, 144, 116).

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Methyl 2-(cyanomethyl)benzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

    • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with ethyl acetate.

    • Sample Solution (10 µg/mL): Accurately weigh approximately 10 mg of the Methyl 2-(cyanomethyl)benzoate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. Further dilute 1 mL of this solution to 10 mL with ethyl acetate.

  • Analysis and Quantification:

    • Inject the working standard solutions to construct a calibration curve of the sum of the peak areas of the selected ions versus concentration.

    • Inject the sample solution and determine the peak areas of the selected ions for the Methyl 2-(cyanomethyl)benzoate peak.

    • Calculate the concentration of Methyl 2-(cyanomethyl)benzoate in the sample using the calibration curve.

Conclusion: An Integrated Approach to Quantification

The choice of the most suitable analytical method for the quantification of Methyl 2-(cyanomethyl)benzoate is a strategic decision that should be guided by the specific analytical requirements. For routine quality control where speed and robustness are paramount, HPLC-UV offers a reliable and cost-effective solution. When higher sensitivity and structural confirmation of impurities are necessary, GC-MS is an excellent choice, provided the analyte and its impurities are thermally stable. For the most demanding applications requiring ultra-trace level quantification, LC-MS/MS stands as the undisputed leader in sensitivity and selectivity. Finally, for the definitive determination of absolute purity, particularly for the qualification of reference standards, qNMR is the method of choice, offering a primary measurement capability that is orthogonal to chromatographic techniques.

In a comprehensive quality control strategy, these methods are often used in a complementary fashion. qNMR can be used to certify a primary reference standard, which is then used to calibrate HPLC and GC methods for routine analysis. LC-MS/MS can be employed for in-depth impurity profiling and the quantification of potentially genotoxic impurities. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their products.

References

  • Restek Corporation. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Li, Y., & Li, F. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • IntechOpen. (2021). Analytical Method Development for the Determination of Polycyclic Aromatic Hydrocarbons in Biological Samples. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 327-333.
  • Wang, R., et al. (2019). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Chinese Journal of Pharmaceutical Analysis, 39(1), 133-139.
  • Seymour, M. J., & Teass, A. W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. U.S. Department of Health, Education, and Welfare, Public Health Service, Centers for Disease Control, National Institute for Occupational Safety and Health, Division of Physical Sciences and Engineering.
  • Ahmed, N. R. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • Zhang, H., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, S5.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Li, H., et al. (2023). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine.
  • Okdeh, S., Mostafa, S., & Traboulssie, S. (2010). Determination of p-Amino Benzoic Acid and p-Hydroxy Methyl Benzoate in Sunscreens by HPLC. Asian Journal of Chemistry, 22(1), 664-667.
  • Al-Rajab, A. J. H., et al. (2018). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. Journal of Food and Dairy Sciences, 9(12), 461-466.
  • Giraudeau, P. (2020). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Magnetic Resonance in Chemistry, 58(8), 735-748.
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]

  • van der Doelen, G. A., et al. (1997). Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS.
  • Ahmed, N. R. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • Kumar, G. T. J., et al. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. American-Eurasian Journal of Scientific Research, 8(3), 1027.
  • U.S. Department of Agriculture, Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ACG Publications. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products.

Sources

A Comparative Guide to Purity Assessment of Methyl 2-(cyanomethyl)benzoate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-(cyanomethyl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2] Its purity profile can directly influence the impurity profile of the final drug substance, making rigorous analytical characterization essential. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of Methyl 2-(cyanomethyl)benzoate. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to aid researchers in selecting the most appropriate methodology for their specific needs.

The Criticality of Purity in Pharmaceutical Intermediates

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[3][4][5][6] These guidelines categorize impurities as organic, inorganic, or residual solvents and set thresholds for reporting, identification, and qualification.[3][5][7] For an intermediate like Methyl 2-(cyanomethyl)benzoate, a thorough understanding of its potential impurities—arising from the synthetic route or degradation—is paramount.[5] Common impurities could include starting materials such as m-toluic acid, reagents like thionyl chloride, or by-products from chlorination and cyanation steps.[1][2] The goal of any analytical method is to be specific, sensitive, and accurate in quantifying these impurities to ensure the quality of the final API.[8][9][10][11]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds, particularly those that are non-volatile or thermally labile. For Methyl 2-(cyanomethyl)benzoate and its potential non-volatile organic impurities, reversed-phase HPLC (RP-HPLC) is the method of choice.

The "Why": Rationale for RP-HPLC in Purity Analysis

The choice of RP-HPLC is dictated by the physicochemical properties of Methyl 2-(cyanomethyl)benzoate (Molecular Weight: 175.18 g/mol ) and its likely impurities.[12] The molecule possesses both polar (ester and nitrile groups) and non-polar (benzene ring) functionalities, making it well-suited for separation on a non-polar stationary phase (like C8 or C18) with a polar mobile phase. The separation is driven by the differential partitioning of the analyte and impurities between the stationary and mobile phases. By manipulating the mobile phase composition (e.g., the ratio of an organic solvent like acetonitrile to an aqueous buffer), we can achieve fine-tuned separation of closely related compounds.

Experimental Protocol: A Validated RP-HPLC Method

A robust analytical method requires careful optimization and validation of several parameters.[8][10][13] The following protocol is a well-established starting point for the analysis of Methyl 2-(cyanomethyl)benzoate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice for its high resolving power.

  • Mobile Phase: A gradient elution is often preferred to resolve a wide range of impurities with varying polarities. A typical gradient might be:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start with a higher proportion of A and gradually increase B over the run time. For example, 0-20 min, 30-80% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: UV detection at a wavelength where Methyl 2-(cyanomethyl)benzoate and its key impurities have significant absorbance, often determined by a UV scan (e.g., 230 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Data Interpretation and System Suitability

The resulting chromatogram will show a major peak for Methyl 2-(cyanomethyl)benzoate and smaller peaks for any impurities. The area of each peak is proportional to the concentration of that component. Purity is typically calculated using the area percent method. Before analyzing samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution and checking parameters like retention time, peak area, tailing factor, and theoretical plates against pre-defined acceptance criteria.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Generate Report H->I

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it an excellent complementary technique to HPLC for a complete purity profile of Methyl 2-(cyanomethyl)benzoate.

The "Why": Rationale for GC-MS in Purity Analysis

While HPLC excels at non-volatile impurities, GC-MS is the preferred method for identifying and quantifying volatile organic impurities. These could include residual solvents from the synthesis (e.g., toluene) or volatile by-products.[1] The high temperatures used in the GC inlet and column vaporize the sample, and the components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for confident identification. The NIST Mass Spectrometry Data Center already contains a GC-MS profile for Methyl 2-(cyanomethyl)benzoate, which can be used as a reference.[12]

Experimental Protocol: A Robust GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C (to ensure complete vaporization).

  • Oven Temperature Program: A temperature gradient is crucial for separating compounds with a range of boiling points. A typical program might be:

    • Initial temperature: 50 °C (hold for 2 min)

    • Ramp: Increase to 280 °C at 10 °C/min

    • Final hold: 5 min at 280 °C

  • Injection Mode: Split injection (e.g., split ratio of 50:1) to avoid column overload with the main component.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Interpretation and Identification

The total ion chromatogram (TIC) will show peaks for all separated components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The peak area in the TIC can be used for semi-quantitative analysis. For accurate quantification, a calibration curve should be prepared using certified reference standards of the identified impurities.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Sample B_gc Dissolve in Volatile Solvent A_gc->B_gc C_gc Inject and Vaporize B_gc->C_gc D_gc GC Separation (Capillary Column, Temp. Program) C_gc->D_gc E_gc MS Detection (EI, Mass Scan) D_gc->E_gc F_gc Extract Ion Chromatograms E_gc->F_gc G_gc Library Search & Identification F_gc->G_gc H_gc Quantify Impurities G_gc->H_gc

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is more "fit for purpose." The following table summarizes the key comparative aspects:

FeatureHPLCGC-MS
Principle Liquid-solid partitioningGas-solid partitioning
Analytes Non-volatile, thermally labile compoundsVolatile, semi-volatile, thermally stable compounds
Separation Basis PolarityBoiling point and polarity
Detection UV-Vis, DAD, Fluorescence, etc.Mass Spectrometry (provides structural information)
Identification Based on retention time comparison with standardsConfident identification through mass spectral library matching
Quantification Highly accurate with external standardsAccurate with external standards, semi-quantitative with TIC
Sample Prep Simple dissolutionSimple dissolution in a volatile solvent
Run Time Typically 15-60 minutesTypically 20-60 minutes

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

For a comprehensive and regulatory-compliant purity assessment of Methyl 2-(cyanomethyl)benzoate, a dual-pronged approach utilizing both HPLC and GC-MS is highly recommended. HPLC serves as the primary tool for quantifying the main component and non-volatile impurities, providing accurate purity values. GC-MS complements this by identifying and quantifying any volatile impurities, such as residual solvents, that might be present. This orthogonal approach ensures that all potential impurities, regardless of their volatility, are detected and controlled, ultimately safeguarding the quality and safety of the final pharmaceutical product. As a Senior Application Scientist, my recommendation is to integrate both techniques into the quality control workflow for a robust and scientifically sound characterization of this critical intermediate.

References

The Versatile Synthon: A Comparative Guide to the Applications of Methyl 2-(cyanomethyl)benzoate in Heterocyclic Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug discovery, the choice of starting materials is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. Among the myriad of bifunctional building blocks, Methyl 2-(cyanomethyl)benzoate has emerged as a particularly versatile and powerful synthon. Its unique arrangement of a nucleophilic cyanomethyl group ortho to an electrophilic methyl ester on a benzene ring provides a synthetically convenient handle for the construction of a variety of complex molecular architectures, most notably fused heterocyclic systems of significant medicinal and material science interest.

This guide provides an in-depth technical overview of the applications of Methyl 2-(cyanomethyl)benzoate, with a primary focus on its utility in the synthesis of isoquinolinones and related N-heterocycles. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols, and offer a comparative analysis with alternative synthetic strategies. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage this reagent in their own synthetic endeavors.

The Strategic Advantage of Methyl 2-(cyanomethyl)benzoate

The synthetic utility of Methyl 2-(cyanomethyl)benzoate stems from the orthogonal reactivity of its two functional groups. The methylene protons adjacent to the nitrile group are acidic and can be readily deprotonated by a base to form a nucleophilic carbanion. This nucleophile can then participate in a variety of bond-forming reactions. Concurrently, the methyl ester group can act as an electrophile, typically undergoing reaction with nucleophiles in cyclization cascades. This dual reactivity, housed within a compact aromatic framework, makes it an ideal precursor for intramolecular cyclization reactions leading to the formation of fused ring systems.

Core Application: The Synthesis of Isoquinolinones

The most prominent application of Methyl 2-(cyanomethyl)benzoate is in the synthesis of isoquinolin-1(2H)-ones, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic pharmaceuticals.[1]

The Fundamental Cyclization: Reaction with Amines

The reaction of Methyl 2-(cyanomethyl)benzoate with primary amines is a direct and efficient method for the synthesis of N-substituted isoquinolin-1(2H)-ones. The reaction proceeds through a tandem addition-cyclization mechanism.

Reaction Mechanism:

The reaction is typically initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the methyl ester. This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the nitrile group, leading to the formation of the isoquinolinone ring system. The reaction is often facilitated by heat and can be carried out with or without a catalyst, depending on the reactivity of the amine.

Diagram of the Proposed Reaction Mechanism:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product MCB Methyl 2-(cyanomethyl)benzoate Amide Amide Intermediate MCB->Amide Nucleophilic Acyl Substitution Amine Primary Amine (R-NH2) Amine->Amide Enamine Enamine Intermediate Amide->Enamine Intramolecular Cyclization Isoquinolinone N-substituted Isoquinolin-1(2H)-one Enamine->Isoquinolinone Tautomerization

Caption: Proposed mechanism for the synthesis of N-substituted isoquinolin-1(2H)-ones.

Comparative Analysis of Isoquinolinone Synthesis

While Methyl 2-(cyanomethyl)benzoate offers a direct route to isoquinolinones, several other methods exist. A comparative overview is essential for making an informed decision in a synthetic planning.

Starting Material/MethodKey Features & AdvantagesLimitations & DisadvantagesTypical YieldsReference
Methyl 2-(cyanomethyl)benzoate Readily available; direct cyclization with amines; good functional group tolerance.May require elevated temperatures; limited commercial availability of substituted analogs.Good to Excellent[2]
2-Alkynylbenzaldehydes Versatile for 3-substituted isoquinolines; can be used in greener, microwave-assisted methods.Requires a nitrogen source (e.g., HMDS); may involve metal catalysts.Excellent[2]
o-Iodobenzamides and Allenes Palladium-catalyzed C-H activation/annulation; high regioselectivity.Requires a palladium catalyst and an oxidant; substrate scope can be limited by electronic effects.Good[3]
N-Methoxybenzamides and Allenes Palladium-catalyzed C-H activation/annulation; complementary to other methods.Requires a palladium catalyst and specific directing groups.Good[3]
Traditional Name Reactions (e.g., Bischler-Napieralski, Pictet-Spengler) Well-established and widely used for isoquinoline synthesis.Often require harsh conditions (e.g., strong acids, high temperatures); limited to electron-rich systems.Variable[4]

Expert Insight: The choice of synthetic route often depends on the desired substitution pattern on the isoquinolinone core and the availability of starting materials. For the synthesis of a library of N-substituted isoquinolinones with diversity at the nitrogen atom, the use of Methyl 2-(cyanomethyl)benzoate is a highly efficient and straightforward strategy. For accessing diversity at the C3 and C4 positions, methods starting from alkynes or employing C-H activation may be more suitable.

Experimental Protocol: Synthesis of 2-Benzylisoquinolin-1(2H)-one

This protocol provides a representative example of the synthesis of an N-substituted isoquinolinone from Methyl 2-(cyanomethyl)benzoate.

Materials:

  • Methyl 2-(cyanomethyl)benzoate (1.0 eq)

  • Benzylamine (1.2 eq)

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add Methyl 2-(cyanomethyl)benzoate and the solvent.

  • Begin stirring and heat the mixture to a gentle reflux.

  • Slowly add benzylamine to the refluxing solution.

  • Continue to heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexane).

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-benzylisoquinolin-1(2H)-one.

Trustworthiness: This protocol is a generalized procedure based on established chemical principles. The progress of the reaction should be carefully monitored by TLC to determine the optimal reaction time. The final product should be characterized by standard analytical techniques (e.g., NMR, MS, and IR spectroscopy) to confirm its identity and purity.

Beyond Isoquinolinones: Expanding the Synthetic Utility

The reactivity of Methyl 2-(cyanomethyl)benzoate is not limited to the synthesis of isoquinolinones. Its versatile nature allows for its application in the construction of other important heterocyclic scaffolds.

Synthesis of Fused Heterocyclic Systems

By choosing appropriate reaction partners, Methyl 2-(cyanomethyl)benzoate can serve as a precursor to a variety of fused heterocyclic compounds. For instance, reaction with bifunctional nucleophiles can lead to the formation of more complex polycyclic systems. The specific outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions employed.[5]

Diagram of Synthetic Versatility:

G cluster_products Fused Heterocyclic Products MCB Methyl 2-(cyanomethyl)benzoate Isoquinolinones Isoquinolinones MCB->Isoquinolinones Reaction with Primary Amines Pyrimidoisoquinolines Pyrimido[2,1-a]isoquinolines MCB->Pyrimidoisoquinolines Reaction with Amidines Thienopyridines Thieno[2,3-c]pyridines MCB->Thienopyridines Reaction with Sulfur Reagents Other_Heterocycles Other Fused Systems MCB->Other_Heterocycles Reaction with other Bifunctional Nucleophiles

Caption: Synthetic pathways from Methyl 2-(cyanomethyl)benzoate to various fused heterocycles.

Considerations for Practical Application

When considering the use of Methyl 2-(cyanomethyl)benzoate in a synthetic project, several practical aspects should be taken into account:

  • Cost and Availability: While the parent compound is commercially available from several suppliers, the availability of substituted analogs may be limited, potentially requiring their synthesis.[6]

  • Reaction Conditions: Many of the cyclization reactions require elevated temperatures, which may not be suitable for sensitive substrates. The development of milder, catalyzed versions of these reactions is an active area of research.[2]

  • Safety: Methyl 2-(cyanomethyl)benzoate is a cyano-containing compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]

Conclusion

Methyl 2-(cyanomethyl)benzoate is a valuable and versatile building block in organic synthesis, offering a straightforward and efficient entry into the medicinally important class of isoquinolinones and other fused heterocyclic systems. Its dual reactivity allows for elegant and atom-economical cyclization strategies. While alternative methods for the synthesis of these scaffolds exist, the use of Methyl 2-(cyanomethyl)benzoate provides a distinct advantage in terms of operational simplicity and direct access to N-substituted derivatives. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the applications of this powerful synthon are poised to expand even further.

References

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(1), 1-20.
  • Wang, L., et al. (2017).
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Wang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Pilgrim, C. D., et al. (2021). Synthesis of isoquinolines.
  • Pharmaffiliates. (n.d.). Methyl 2-(cyanomethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(cyanomethyl)benzoate. Retrieved from [Link]

  • Shao, X., et al. (2015). Methyl 3-(cyanomethyl)
  • Feng, Y., & Zhang, A. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Encyclopedia MDPI.
  • Pan, Z., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1634-1675.
  • Google Patents. (2011). Novel 3-cyano methyl benzoate preparing method.
  • Farooq, U., & Ngaini, Z. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications.
  • Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(cyanomethyl)benzoate. Retrieved from [Link]

  • Feng, Y., & Zhang, A. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.
  • Farkas, O., et al. (2007). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study.
  • Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-[(Cyanomethyl)thio]benzoate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Gediya, L. K. (2014). Fused Heterocyclic Compounds as Ion Channel Modulators. ACS Medicinal Chemistry Letters, 5(11), 1163-1167.
  • Sharghi, H., et al. (2020). Biologically active benzo-fused heterocyclic compounds.
  • Singh, A., & Kumar, A. (2021). A brief review on bioactive compounds in plants.
  • Google Patents. (2010). Novel 3-cyano methyl benzoate preparing method.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone.
  • Wang, L., et al. (2017). Visible-light induced tandem radical cyanomethylation and cyclization of: N -aryl acrylamides.

Sources

A Senior Application Scientist's Guide to Biological Activity Screening of Compounds Derived from Methyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Core Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the synthetic possibilities and potential biological activities of a resulting compound library. Methyl 2-(cyanomethyl)benzoate is an exemplary scaffold, possessing a unique combination of reactive sites—an ester, an activated methylene group, and an aromatic ring—that make it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds.[1] Its inherent structural features allow for cyclization and derivatization reactions that lead to privileged structures in drug discovery, most notably quinazolinones and benzofurans.

This guide provides a comparative analysis of the biological activities of these two prominent classes of compounds derived from Methyl 2-(cyanomethyl)benzoate and its structural analogs. We will delve into the causality behind experimental choices for screening, present detailed protocols for key assays, and compare their performance against established alternatives, supported by illustrative experimental data.

Key Bioactive Scaffolds: From a Simple Benzoate to Complex Heterocycles

The reactivity of the cyanomethyl group, in particular, serves as a linchpin for constructing more complex molecular architectures. This functional group is readily transformed, enabling the formation of new rings and the introduction of diverse substituents.

  • Quinazolinone Derivatives: These compounds are a cornerstone of medicinal chemistry, renowned for a wide spectrum of biological activities including antimicrobial, cytotoxic, anti-inflammatory, and anticonvulsant properties.[2][3] The synthesis often involves the reaction of anthranilic acid precursors (which can be derived from benzoate structures) with other reagents, leading to the fused heterocyclic system. The resulting quinazolinone core can be further functionalized to fine-tune its biological profile.

  • Benzofuran Derivatives: Benzofurans are another class of heterocyclic compounds that are prevalent in many natural products and synthetic drugs.[4] They are recognized for their potent anticancer, antimicrobial, and anti-inflammatory activities.[5][6] Synthetic routes can leverage the reactivity of precursors like Methyl 2-(cyanomethyl)benzoate to construct the furan ring fused to the benzene core.

Comparative Biological Screening: A Tale of Two Activities

To objectively evaluate the potential of compounds derived from this scaffold, we will focus on two of the most prominently reported activities: antimicrobial and anticancer efficacy.

Part 1: Antimicrobial Activity Screening of Quinazolinone Derivatives

Quinazolinone derivatives have consistently demonstrated potent activity against a range of microbial pathogens.[7][8] Their mechanism of action can vary, but some have been shown to inhibit critical bacterial enzymes like DNA gyrase.[8]

For this guide, we compare two hypothetical quinazolinone derivatives, QZ-1 and QZ-2 , against a standard broad-spectrum antibiotic, Amoxicillin. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, summarizes their efficacy against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. A lower MIC value indicates higher potency.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
QZ-1 81632
QZ-2 4816
Amoxicillin 0.54>128 (Inactive)
Clotrimazole N/AN/A1

Data is illustrative. N/A: Not Applicable.

Analysis of Results: The hypothetical data shows that QZ-2 is more potent than QZ-1 across all tested strains. While not as potent as the specialized antibiotic Amoxicillin against bacteria, both QZ-1 and QZ-2 exhibit a broader spectrum of activity, including antifungal effects, which is a desirable trait in the search for new anti-infective agents.[2][9]

The choice of a primary screening assay is dictated by the need for reliability, reproducibility, and throughput. The broth microdilution method is a gold standard for determining MIC values.[7]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesized Compound (e.g., QZ-1, QZ-2) B Prepare Stock Solution (in DMSO) A->B C Perform Serial Dilutions in 96-well plate B->C E Add Inoculum to all wells C->E D Prepare Standardized Microbial Inoculum D->E F Incubate at 37°C for 18-24 hours E->F G Add Viability Indicator (e.g., Resazurin) F->G H Read Absorbance/ Fluorescence G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution Assay

  • Preparation of Compounds: Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 1280 µg/mL.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10. Wells 11 (inoculum only) and 12 (broth only) serve as positive and negative controls, respectively.

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well is 110 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This self-validating system, with its clear positive and negative controls, ensures that any observed inhibition is due to the compound's activity and not contamination or inoculum failure.

Part 2: Anticancer Activity Screening of Benzofuran Derivatives

Benzofuran derivatives have emerged as promising anticancer agents, with some acting as potent inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[5][10]

Here, we compare two hypothetical benzofuran derivatives, BF-1 and BF-2 , with the standard chemotherapeutic drug Doxorubicin. The data is presented as the half-maximal inhibitory concentration (IC50) in µM, which represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
BF-1 12.59.815.2
BF-2 1.82.53.1
Doxorubicin 0.450.870.62

Data is illustrative.

Analysis of Results: The hypothetical benzofuran derivative BF-2 demonstrates significantly greater cytotoxic potency than BF-1 against all tested cancer cell lines.[11] While Doxorubicin remains more potent, the IC50 values for BF-2 are in a low micromolar range, marking it as a promising "hit" compound worthy of further investigation and optimization.[5][10] The difference in activity between BF-1 and BF-2 underscores the importance of structure-activity relationship (SAR) studies to identify the chemical modifications responsible for enhanced potency.

For primary cytotoxicity screening, the MTT assay is a robust, colorimetric method that is widely used.[12] It measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT_Assay_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay A Culture Cancer Cell Lines B Seed Cells into 96-well plate A->B C Incubate 24h for cell adherence B->C E Treat Cells with Compound C->E D Prepare Serial Dilutions of Compound (e.g., BF-2) D->E F Incubate for 48-72 hours E->F G Add MTT Reagent to each well F->G H Incubate for 2-4 hours (Formazan crystal formation) G->H I Solubilize Crystals with DMSO or Solubilizer H->I J Read Absorbance at 570 nm I->J

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., BF-1 , BF-2 ) in culture medium. Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Probing the Mechanism of Action: A Glimpse into Cellular Targets

Identifying a compound's molecular target is a crucial next step. For our lead benzofuran compound, BF-2 , literature suggests that similar structures can inhibit protein kinases.[10] A potential target is VEGFR-2, a key receptor in angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes BF2 BF-2 (Hypothetical Inhibitor) BF2->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a hypothetical compound.

Conclusion and Future Directions

The journey from a simple starting material like Methyl 2-(cyanomethyl)benzoate to potent, biologically active compounds is a testament to the power of synthetic chemistry. The derived quinazolinone and benzofuran scaffolds demonstrate significant potential as antimicrobial and anticancer agents, respectively. Our comparative guide illustrates a systematic approach to screening, from primary assays that establish potency (MIC, IC50) to initial explorations of the mechanism of action.

The path forward for promising 'hit' compounds like QZ-2 and BF-2 involves:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs to determine which structural modifications enhance potency and selectivity.

  • Advanced Mechanistic Studies: Employing techniques like enzyme inhibition assays, gene expression analysis, and proteomics to confirm the molecular target.[13][14]

  • In Vivo Testing: Evaluating the efficacy and safety of lead compounds in animal models.

This structured screening cascade is essential for efficiently triaging compound libraries and identifying candidates with genuine therapeutic potential, transforming a simple chemical building block into a potential cornerstone for future medicines.

References

  • Al-Ostoot, F. H., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry. Available at: [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Kulikova, V., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and antibacterial activity of quinazolinone derivatives containing glycosides. Molecular Crystals and Liquid Crystals. Available at: [Link]

  • Ríos, J. L., et al. (2023). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules. Available at: [Link]

  • Newman, D. J. & Cragg, G. M. (2020). Screening and identification of novel biologically active natural compounds. Natural Product Reports. Available at: [Link]

  • Zhang, L., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Journal of King Saud University - Science. Available at: [Link]

  • Wang, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Basma, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]

  • Hassan, A. Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Structures of some natural benzofuran derivatives with anticancer activities. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 2-(cyanomethyl)benzoate. PubChem Compound Database. Available at: [Link]

Sources

A Comparative Guide to the Mechanistic Pathways of Methyl 2-(cyanomethyl)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(cyanomethyl)benzoate, a bifunctional aromatic compound, presents a versatile scaffold for the synthesis of a variety of heterocyclic and carbocyclic systems. Its unique arrangement of a reactive cyanomethyl moiety and a methyl ester group on a benzene ring allows for a diverse range of chemical transformations. This guide provides an in-depth, objective comparison of the mechanistic studies of reactions involving Methyl 2-(cyanomethyl)benzoate, supported by experimental data, to aid researchers in harnessing its full synthetic potential.

Reductive Cyclization: A Gateway to Isoquinolinones and Isoquinolines

One of the most well-documented and synthetically valuable transformations of Methyl 2-(cyanomethyl)benzoate and its derivatives is their reductive cyclization to furnish isoquinolinone and isoquinoline frameworks. These nitrogen-containing heterocycles are prevalent in numerous biologically active natural products and pharmaceutical agents. The choice of reducing agent and the steric environment around the reactive centers play a crucial role in dictating the reaction outcome.

Mechanism of DIBAL-H Mediated Reductive Cyclization

Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent commonly employed for this transformation.[1][2] Its bulky nature allows for the fine-tuning of reactivity, particularly in the partial reduction of nitriles and esters.[3] The mechanism proceeds through a two-step process involving Lewis acid-base coordination followed by an intramolecular hydride transfer. The electrophilic aluminum center in DIBAL-H coordinates to the electron-rich nitrogen of the nitrile or the oxygen of the ester.[4]

At low temperatures, typically -78 °C, the reduction of the nitrile to an imine is favored. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the imine nitrogen onto the proximal ester carbonyl group. Subsequent workup leads to the formation of the isoquinolin-1-one.

However, the steric bulk on the methylene carbon and the ester group can significantly influence the chemoselectivity of the reduction.

G

Caption: Influence of steric hindrance on the reductive cyclization of Methyl 2-(cyanomethyl)benzoate derivatives.

Comparative Performance of Substrates in Reductive Cyclization

The following table summarizes the impact of substituents on the outcome of the DIBAL-H mediated reductive cyclization of 2-(cyanomethyl)benzoate derivatives.

SubstrateKey SubstituentProductYield (%)Reference
Methyl 2-(cyanomethyl)-3-nitrobenzoateNone at methylene5-Nitroisoquinolin-1-oneModerate[1]
Methyl 2-(1-cyanoethyl)-3-nitrobenzoateMethyl at methyleneCorresponding Benzaldehyde-[1]
Isopropyl 2-(cyanomethyl)-3-nitrobenzoateIsopropyl ester5-Nitroisoquinoline-[1]

Experimental Protocol: Reductive Cyclization of Methyl 2-(cyanomethyl)-3-nitrobenzoate [1]

  • A solution of methyl 2-(cyanomethyl)-3-nitrobenzoate in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

  • A solution of DIBAL-H (1.0 M in hexanes) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of methanol, followed by water.

  • The mixture is allowed to warm to room temperature and filtered through celite.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-nitroisoquinolin-1-one.

Reactivity of the Active Methylene Group: Alkylation and Condensation Reactions

The methylene group in Methyl 2-(cyanomethyl)benzoate is positioned between two electron-withdrawing groups (the cyano group and the aromatic ring), rendering it an "active methylene" compound.[5][6] This increased acidity of the methylene protons allows for deprotonation by a suitable base to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.

Alkylation Reactions

While specific examples of alkylation of Methyl 2-(cyanomethyl)benzoate are not extensively reported, the general reactivity of active methylene compounds suggests its feasibility.[7][8] The resulting carbanion can act as a nucleophile in reactions with alkyl halides.

G

Caption: General workflow for the alkylation of the active methylene group in Methyl 2-(cyanomethyl)benzoate.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9][10] This reaction is a powerful tool for the formation of carbon-carbon double bonds. The reactivity of Methyl 2-(cyanomethyl)benzoate in Knoevenagel condensations can be compared with other active methylene compounds.

Comparative Reactivity of Active Methylene Compounds in Knoevenagel Condensation

The reactivity of active methylene compounds in the Knoevenagel condensation is influenced by the electron-withdrawing strength of the activating groups.

Active Methylene CompoundActivating GroupsRelative ReactivityReference
Malononitrile-CN, -CNHigh[11]
Ethyl Cyanoacetate-CN, -COOEtModerate-High[12][13]
Methyl 2-(cyanomethyl)benzoate -CN, -Aryl Moderate Inferred
Diethyl Malonate-COOEt, -COOEtModerate[8]
Acetylacetone-COCH3, -COCH3High[14]

Experimental Protocol: General Knoevenagel Condensation [15]

  • To a mixture of an aldehyde (1.0 mmol) and an active methylene compound (1.0 mmol) in a suitable solvent (e.g., ethanol, toluene), a catalytic amount of a weak base (e.g., piperidine, triethylamine) is added.

  • The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to afford the condensed product.

Palladium-Catalyzed Reactions: Exploring C-H Activation and Cross-Coupling

The field of palladium-catalyzed C-H activation and cross-coupling reactions has revolutionized organic synthesis.[16][17] While direct palladium-catalyzed C-H functionalization of Methyl 2-(cyanomethyl)benzoate is not extensively documented, the presence of both a cyano group and an ester moiety offers potential for directed C-H activation or participation in cross-coupling reactions.

Potential for Cyano-Directed C-H Activation

The cyano group can act as a directing group in palladium-catalyzed C-H activation, facilitating functionalization at the ortho position.[18] In the case of Methyl 2-(cyanomethyl)benzoate, this would correspond to the C3 position of the benzene ring.

G

Caption: Proposed catalytic cycle for the palladium-catalyzed C-H functionalization of Methyl 2-(cyanomethyl)benzoate.

Comparative Landscape of Palladium-Catalyzed Isoquinolinone Synthesis

While the reductive cyclization of Methyl 2-(cyanomethyl)benzoate is a prominent route to isoquinolinones, palladium-catalyzed methods offer alternative and often complementary strategies. These methods typically involve the annulation of various starting materials, showcasing the diversity of approaches to this important heterocyclic core.

Starting MaterialsCatalyst SystemKey TransformationReference
N-Methoxybenzamides and AllenesPd(CH3CN)2Cl2C-H Activation/Annulation[16][17]
Benzylamines and Allyl AcetatePalladium CatalystTandem Allylation/Intramolecular Amination[19]
OxazolidinesPalladium CatalystReductive Cyclization[19]
N-Alkoxy Amides and AlkynesPalladium CatalystC-H and N-H Double Activation[20]

This comparison highlights that while Methyl 2-(cyanomethyl)benzoate provides a direct route through reductive cyclization, palladium catalysis enables the construction of the isoquinolinone scaffold from a wider array of precursors through different mechanistic manifolds.

Conclusion

Methyl 2-(cyanomethyl)benzoate stands as a valuable and versatile building block in organic synthesis. Its reactivity is dominated by two key features: the propensity for reductive cyclization to form isoquinoline derivatives and the presence of an active methylene group that can engage in various C-C bond-forming reactions. The selective manipulation of the nitrile and ester functionalities through careful choice of reagents and reaction conditions, particularly in reductive cyclizations, offers a powerful strategy for the synthesis of complex nitrogen heterocycles. While the exploration of its participation in palladium-catalyzed C-H activation reactions is still in its nascent stages, the potential for novel transformations remains high. This guide provides a comparative framework to understand and exploit the rich chemistry of Methyl 2-(cyanomethyl)benzoate, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Synthesis of isoquinolinone via palladium-catalyzed C–H activation... - ResearchGate. (URL: [Link])

  • Screening of various active methylene compounds for selection of best... - ResearchGate. (URL: [Link])

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC - NIH. (URL: [Link])

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation - MDPI. (URL: [Link])

  • Active methylene compounds | PDF. (URL: [Link])

  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds. (URL: [Link])

  • Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches - PubMed. (URL: [Link])

  • Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates - ResearchGate. (URL: [Link])

  • Reductive Cyclization of 2-Cyanomethyl-3-nitrobenzoates | Request PDF - ResearchGate. (URL: [Link])

  • DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT | ADICHEMISTRY. (URL: [Link])

  • Active Methylene Compounds and Named Reactions-1 | PDF | Ester | Ketone - Scribd. (URL: [Link])

  • What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. (URL: [Link])

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. (URL: [Link])

  • ChemInform Abstract: Pd-Catalyzed Synthesis of Isoquinolinones and Analogues via C—H and N—H Bonds Double Activation. | Request PDF - ResearchGate. (URL: [Link])

  • Diisobutylaluminum Hydride (DIBAL-H) - Common Organic Chemistry. (URL: [Link])

  • Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides. (URL: [Link])

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. (URL: [Link])

  • Knoevenagel condensation - Wikipedia. (URL: [Link])

  • Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group - Organic Chemistry Portal. (URL: [Link])

  • CN103922934A - Alkylation method of active methylene compound - Google P
  • Alkylation of active methylene compounds | Download Table - ResearchGate. (URL: [Link])

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (URL: [Link])

  • Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides - DSpace@MIT. (URL: [Link])

  • Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols - International Journal of Advanced Biotechnology and Research. (URL: [Link])

  • THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER - ResearchGate. (URL: [Link])

  • Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids - Arkivoc. (URL: [Link])

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal. (URL: [Link])

  • Highly Selective Monoalkylation of Active Methylene and Related Derivatives using Alkylsilyl Peroxides by a Catalytic CuI‐DMAP System - ResearchGate. (URL: [Link])

  • Methyl 2-(cyanomethyl)benzoate | C10H9NO2 | CID 588805 - PubChem - NIH. (URL: [Link])

  • Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group - ResearchGate. (URL: [Link])

  • reductive cyclization - ResearchGate. (URL: [Link])

  • BJOC - Search Results - Beilstein Journals. (URL: [Link])

  • Birch Reductive Alkylation of Methyl m-(Hydroxymethyl)benzoate Derivatives and the Behavior of o - CoLab. (URL: )

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 2-(cyanomethyl)benzoate (CAS No. 5597-04-6), a chemical intermediate commonly used in pharmaceutical and chemical synthesis. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Hazard Identification and Risk Assessment: A Foundation for Safety

Methyl 2-(cyanomethyl)benzoate is a compound that demands careful handling due to its significant toxicological profile.[1][2] Understanding its inherent hazards is the first step in a robust safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes this substance with several primary hazards.

Primary Hazards:

  • Acute Toxicity (Category 3): The compound is toxic if swallowed, in contact with skin, or if inhaled.[1][2] This classification indicates that even short-term exposure can cause serious health effects.

  • Skin Irritation (Category 2): It is known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Direct contact with the eyes can cause serious irritation.[1][2]

The causality behind these hazards lies in its chemical structure, which includes a nitrile group (-CN). Nitrile compounds can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. Therefore, all handling and disposal procedures must be designed to minimize any potential for exposure.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1][2]
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin[1][2]
Acute Toxicity, InhalationCategory 3DangerH331: Toxic if inhaled[1][2]
Skin IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye IrritationCategory 2WarningH319: Causes serious eye irritation[1][2]

Hazardous Decomposition: Under fire conditions or when exposed to strong acids, methyl 2-(cyanomethyl)benzoate can decompose to produce highly toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][3]

Personal Protective Equipment (PPE) and Engineering Controls

Given the compound's toxicity, a multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls:

  • Fume Hood: All handling of methyl 2-(cyanomethyl)benzoate, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1][4]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations.[3][4]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[5] Contaminated gloves should be disposed of as hazardous waste.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[1]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, impervious clothing and shoe covers may be necessary.[4]

Waste Characterization and Segregation: A Critical Step

Any laboratory chemical is considered "waste" when it is no longer intended for use.[6] This includes expired reagents, reaction byproducts, and contaminated materials.

Hazardous Waste Classification: Methyl 2-(cyanomethyl)benzoate must be disposed of as hazardous waste. Nitriles as a chemical class are considered hazardous.[6] Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for determining if their waste is hazardous.[3][4] Due to its acute toxicity, this compound falls under this classification.

Segregation and Incompatibility: Proper segregation of chemical waste is crucial to prevent dangerous reactions. Methyl 2-(cyanomethyl)benzoate is incompatible with:

  • Strong Oxidizing Agents

  • Acids

  • Strong Bases [1]

Mixing nitriles with acids can lead to the generation of toxic and flammable gases.[7] Therefore, waste containing methyl 2-(cyanomethyl)benzoate must be collected in a dedicated, clearly labeled waste container, separate from acidic or other incompatible waste streams.[8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of methyl 2-(cyanomethyl)benzoate waste.

  • Container Selection:

    • Choose a waste container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.

    • The container must be in good condition, free of leaks, and have a secure, tightly fitting lid.[6]

  • Labeling:

    • Immediately label the waste container as "Hazardous Waste."

    • The label must clearly state the full chemical name: "Methyl 2-(cyanomethyl)benzoate."

    • Include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Waste Collection:

    • Collect all waste, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, filter paper), directly into the designated hazardous waste container.

    • Keep the container closed at all times, except when adding waste.[1][3]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[8]

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area provides secondary containment, such as a spill tray, to capture any potential leaks.[8]

    • The storage location should be away from incompatible materials, particularly acids.[1][7]

  • Disposal Request:

    • Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][6]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Decontamination of Empty Containers:

    • Empty containers that held methyl 2-(cyanomethyl)benzoate must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[6]

    • The rinsate must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, deface or remove the original label before disposing of the container as non-hazardous trash.[6]

Disposal Decision Workflow

DisposalWorkflow Methyl 2-(cyanomethyl)benzoate Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Start Handling Methyl 2-(cyanomethyl)benzoate PPE Wear Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat Start->PPE FumeHood Work in a certified Chemical Fume Hood Start->FumeHood WasteGen Waste Generated (Unused chemical, residue, contaminated items) PPE->WasteGen FumeHood->WasteGen LabelContainer Select & Label a compatible Hazardous Waste Container WasteGen->LabelContainer CollectWaste Collect waste in the labeled container LabelContainer->CollectWaste SecureLid Keep container tightly sealed CollectWaste->SecureLid Store Store in designated Satellite Accumulation Area with Secondary Containment SecureLid->Store CheckIncompat Ensure segregation from Acids and Oxidizers Store->CheckIncompat RequestPickup Arrange for disposal via EHS or licensed contractor CheckIncompat->RequestPickup End Waste removed for proper disposal RequestPickup->End

Caption: Decision workflow for the safe disposal of methyl 2-(cyanomethyl)benzoate.

Emergency Procedures for Spills and Exposures

Immediate and correct response to spills or exposures is critical.

Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or vacuum up the absorbed material and place it into a labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS department. For large spills, evacuate and call for emergency response immediately.[6]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Regulatory Overview

The disposal of methyl 2-(cyanomethyl)benzoate is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under RCRA.[9] It is the generator's responsibility to ensure that waste is characterized, managed, and disposed of in full compliance with these regulations.[3] Working with your institution's EHS department is the best way to ensure compliance with all applicable laws.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Methyl 2-(cyanomethyl)benzoate | C10H9NO2 | CID 588805. PubChem - NIH. [Link]

  • Material Safety Data Sheet - Methyl 2-[(cyanomethyl)thio]benzoate, 97%. Cole-Parmer. [Link]

  • NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. [Link]

  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Chemical Waste Management for Laboratories. University of Florida. [Link]

  • Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed. [Link]

  • Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co.KG. [Link]

  • Cyanide Compounds. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Characteristics. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Personal protective equipment for handling Methyl 2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl 2-(cyanomethyl)benzoate

This guide provides essential safety protocols and operational directives for the handling of Methyl 2-(cyanomethyl)benzoate in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence for researchers, scientists, and drug development professionals.

Immediate Safety Profile: Understanding the Hazard

Methyl 2-(cyanomethyl)benzoate (CAS RN: 5597-04-6) is an organic compound that, while instrumental in synthesis, presents significant health risks due to its cyanide functional group.[1][2] The primary danger lies in its classification as acutely toxic upon ingestion, skin contact, or inhalation.[1][2][3] It is also known to cause serious skin and eye irritation.[1][2][3]

The toxicity of cyanide-containing compounds stems from the cyanide ion's ability to bind to the iron in cytochrome c oxidase, a critical enzyme in cellular respiration. This binding halts aerobic ATP production, leading to histotoxic hypoxia, where cells are deprived of oxygen.[4] This mechanism underscores the rapid onset of symptoms and the critical need for immediate and correct response in case of an exposure.

Hazard Classification Summary:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1][2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1][2]
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a passive checklist but an active strategy to mitigate exposure through all potential routes: dermal, ocular, and respiratory. Given the high toxicity of Methyl 2-(cyanomethyl)benzoate, a robust PPE protocol is mandatory.

Core PPE Requirements:

  • Hand Protection: Double-gloving with nitrile rubber gloves is the recommended minimum.[4][5][6] The outer glove provides the primary barrier, while the inner glove offers protection in case the outer one is breached. Thicker, chemical-resistant gloves (e.g., PVC, neoprene) should be considered for procedures with a high risk of direct contact.[7] Always inspect gloves for tears or leaks before use.[7]

  • Eye and Face Protection: Safety glasses are the absolute minimum.[6] However, due to the risk of splashes and the severe eye irritation potential, safety goggles and a full-face shield are required whenever there is a splash hazard.[5][6][7]

  • Body Protection: A flame-resistant lab coat that covers the legs and feet is essential.[7] For tasks with a higher risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of security.[8][9]

  • Street Clothing: Long pants and closed-toe, non-perforated shoes are required to ensure no skin is exposed.[4][6]

Respiratory Protection: All handling of Methyl 2-(cyanomethyl)benzoate, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6][7] The fume hood acts as the primary engineering control to minimize respiratory exposure. If, under exceptional and fully risk-assessed circumstances, work must occur outside a fume hood, a formal respiratory protection program must be implemented, and appropriate respirators selected after consultation with environmental health and safety professionals.[9]

Logical Flow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning PPE (Clean Area) cluster_Doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat & Appropriate Clothing Don2 2. Safety Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Double) Don2->Don3 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat & Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End Wash Hands Thoroughly Doff4->End Start Enter Lab Start->Don1

Caption: Workflow for correctly donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Reaction

A meticulous operational plan is crucial for minimizing risk during the entire lifecycle of the chemical in the laboratory.

A. Handling and Storage:

  • Designated Area: All work with cyanide compounds must occur in a designated, clearly marked area.[5][6]

  • Fume Hood Exclusivity: All manipulations, including weighing and transferring, must be performed inside a certified chemical fume hood.[5][6][7] Keep the sash at the lowest possible working height.

  • Incompatible Materials: Cyanide salts can react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5][8] Therefore, acids must be strictly segregated from cyanide storage and handling areas.[5][6][10]

  • Storage: Store Methyl 2-(cyanomethyl)benzoate in a cool, dry, well-ventilated, and securely locked cabinet to restrict access.[1][5][10] The container must be kept tightly closed.[1][10] Use secondary containment to prevent spills.[7]

  • Buddy System: Never work with cyanide compounds alone.[7][9] A "buddy" familiar with the hazards and emergency procedures must be present.[7]

B. Decontamination Protocol:

Proper decontamination of work surfaces and glassware is essential to prevent inadvertent exposures.

  • Initial Decontamination (within fume hood): Clean all contaminated surfaces and equipment first with a pH 10 buffer solution.[5] This alkaline condition helps to prevent the formation of HCN gas.

  • Secondary Decontamination: Follow the buffer wash with a freshly prepared 10% bleach solution.[5] This will oxidize the cyanide to the less toxic cyanate ion.[4] Caution: If the pH is not maintained above 10, this step can produce toxic cyanogen chloride gas.[4]

  • Final Rinse: Thoroughly rinse with water.

  • Waste Collection: All cleaning solutions, wipes, and disposable PPE must be collected as hazardous waste.[5][6]

Emergency Response Plan: Immediate, Decisive Action

Rapid and correct response to a cyanide exposure is critical to preventing severe injury or death.[4][10]

A. Exposure Response:

  • General Actions:

    • Alert colleagues and the lab supervisor immediately.[7]

    • If safe to do so, remove the affected individual from the contaminated area to fresh air.[4][7][10]

    • Call emergency services (911 or your institution's emergency number) and explicitly state that a cyanide exposure has occurred.[4][5][6]

  • Skin Contact:

    • Immediately begin rinsing the affected area under a safety shower for at least 15 minutes.[4][5][6]

    • Simultaneously remove all contaminated clothing.[5][6]

    • Responders must wear appropriate PPE (double gloves, eye protection) to avoid secondary contamination.[5][6][7]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][5][6][7]

  • Inhalation:

    • Move the person to fresh air immediately.[4][10]

    • If breathing is difficult or has stopped, trained personnel should provide oxygen or artificial respiration.[11][12] Do not perform mouth-to-mouth resuscitation to avoid contaminating the rescuer.[12]

  • Ingestion:

    • Rinse the mouth with water.[1][3][4]

    • Seek immediate medical attention.[1][4]

B. Spill Management:

  • Small Spill (Inside Fume Hood):

    • Wearing full PPE, gently cover the spill with an absorbent material to avoid raising dust.[4]

    • Carefully collect the material using a brush and dustpan and place it into a sealed, labeled hazardous waste container.[4][7]

    • Decontaminate the area as described in the decontamination protocol.[5]

  • Large Spill or Spill Outside Fume Hood:

    • Evacuate the laboratory immediately, alerting all personnel.[4][5][8]

    • Close the laboratory doors.

    • Contact your institution's emergency response team or local fire department.[5]

Emergency Response Decision Tree

Emergency_Response cluster_Exposure Exposure Protocol cluster_Spill Spill Protocol Exposure Exposure Occurred? Spill Spill Occurred? Alert Alert Others & Remove from Area Exposure->Alert Yes Location Location? Spill->Location Yes Start Incident Start->Exposure Start->Spill Call911 Call Emergency Services (State 'Cyanide Exposure') Alert->Call911 Route Route of Exposure? Call911->Route Skin Skin/Hair: Safety Shower (15 min) Remove Clothing Route->Skin Dermal Eye Eyes: Eyewash (15 min) Route->Eye Ocular Inhale Inhalation: Move to Fresh Air Route->Inhale Inhalation Ingest Ingestion: Rinse Mouth Route->Ingest Ingestion Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhale->Medical Ingest->Medical InHood Inside Hood: Contain & Clean with Spill Kit Location->InHood In Hood OutHood Outside Hood: EVACUATE LAB Location->OutHood Outside Decon Decontaminate Area InHood->Decon CallEH Call EH&S / Emergency Response OutHood->CallEH

Caption: Decision tree for responding to exposures and spills involving cyanide compounds.

Disposal Plan: Responsible Waste Management

All materials contaminated with Methyl 2-(cyanomethyl)benzoate are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[5][6][12]

  • Waste Segregation: Solid and liquid cyanide-containing wastes must be stored in separate, dedicated, and clearly labeled hazardous waste containers.[6]

    • Solid Waste: Includes contaminated gloves, bench paper, wipes, and any spilled solid material.[6]

    • Liquid Waste: Includes reaction quenching solutions and decontamination rinsates.

  • Container Management: Waste containers must be kept tightly closed and stored in a designated secondary containment area, away from incompatible materials like acids.[9]

  • Pickup and Disposal: Arrange for hazardous waste pickup through your institution's Environmental Health & Safety (EH&S) department.[6] Do not mix cyanide waste with other chemical waste streams.[13]

By adhering to these rigorous safety and handling protocols, you contribute to a secure research environment, ensuring that the pursuit of scientific advancement does not come at the cost of personal safety.

References

  • Laboratory-Specific Standard Operating Procedures for Cyanide Compounds. (2018). LSU Health Shreveport Environmental Health & Safety. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015). MIT Environmental Health & Safety. [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Cyanides - Division of Research Safety. (2014). University of Illinois. [Link]

  • Methyl 2-(cyanomethyl)benzoate Safety and Hazards. PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet - Methyl 2-[(cyanomethyl)thio]benzoate, 97%. Cole-Parmer. [Link]

  • Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Cyanides SOP. Wayne State University Division of Research & Innovation. [Link]

  • First aid for cyanide exposure. Monash University Health Safety & Wellbeing. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.